molecular formula C3H6Br2 B1583031 2,2-Dibromopropane CAS No. 594-16-1

2,2-Dibromopropane

Cat. No.: B1583031
CAS No.: 594-16-1
M. Wt: 201.89 g/mol
InChI Key: ARITXYXYCOZKMU-UHFFFAOYSA-N
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Description

2,2-Dibromopropane is a useful research compound. Its molecular formula is C3H6Br2 and its molecular weight is 201.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromopropane
Source PubChem
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InChI

InChI=1S/C3H6Br2/c1-3(2,4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARITXYXYCOZKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060482
Record name Propane, 2,2-dibromo-
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Molecular Weight

201.89 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

594-16-1
Record name 2,2-Dibromopropane
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Record name 2,2-Dibromopropane
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Record name Propane, 2,2-dibromo-
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Record name Propane, 2,2-dibromo-
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Record name 2,2-dibromopropane
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Record name 2,2-DIBROMOPROPANE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Dibromopropane: Physical and Chemical Properties

Introduction

This compound (CAS No. 594-16-1), also known as isopropylidene dibromide or acetone (B3395972) dibromide, is a geminal dihalide with the chemical formula C₃H₆Br₂.[1][2] It is a colorless to pale yellow liquid at room temperature.[2][3][4] This document provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a halogenated hydrocarbon that serves as an intermediate in organic synthesis.[1][2] It is characterized by a high density and limited solubility in polar solvents like water, but exhibits high solubility in non-polar organic solvents such as hexane (B92381) and ether.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃H₆Br₂[2][3][5]
Molecular Weight 201.89 g/mol [2][3][6]
CAS Number 594-16-1[2][3][5]
Appearance Colorless to pale yellow liquid[2][3][4]
Density 1.78 g/mL[2][3][7]
Boiling Point 114 °C (at 740 mmHg)[2][3][7]
Melting Point -44.69 °C (estimate)[2][3]
Refractive Index 1.495 - 1.499[2][3]
Flash Point 113 °C[3]
Purity >98.0% (GC)[5]
Solubility

This compound has limited solubility in water due to its hydrophobic hydrocarbon backbone.[1] However, it is highly soluble in common organic solvents, which makes it suitable for use in various organic reactions.[1]

Chemical Stability and Reactivity

This compound is stable at room temperature in closed containers under normal storage and handling conditions.[8] It is incompatible with strong oxidizing agents and strong bases.[8] Exposure to heat, light, and incompatible materials should be avoided.[8] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound from Acetone

This compound can be synthesized from the reaction of acetone with bromine in the presence of a phosphite (B83602).[3][9]

Materials:

  • Ethyl bicyclic phosphite (3.5g, 0.025 mole)[3][9]

  • Acetone (1.5g, 1.9ml, 0.025 mole)[3][9]

  • Bromine (4g, 0.025 mole)[3][9]

  • Benzene (B151609) (30 ml)[3][9]

  • 100ml one-neck round-bottom flask with a 19/22 standard taper[3][9]

  • Dropping funnel[3][9]

  • Magnetic stirrer and stir bar[3][9]

  • Ice bath[3][9]

Procedure:

  • Dissolve ethyl bicyclic phosphite and acetone in 30 ml of benzene in the round-bottom flask.[3][9]

  • Cool the solution to 5°C using an ice bath while stirring.[3][9]

  • Add bromine dropwise to the cooled solution from a dropping funnel. The reaction should proceed immediately.[3][9]

  • After the addition of bromine is complete, continue stirring the solution in the cold for an additional 30 minutes.[3][9]

  • The resulting product, this compound, can then be analyzed.[3][9]

Another method for its preparation involves the reaction of propyne (B1212725) with hydrogen bromide.[3][9][10][11]

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound.[3][9]

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Beckman GC-2A or equivalent.[3][9] A system like an Agilent 8860 GC can be used.[12]

  • Column: A capillary column suitable for polar compounds, such as an Agilent J&W DB-624 (60 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent.[12]

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/minute.[12]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.[12]

    • Ramp: Increase to 220°C at a rate of 10°C/minute.[12]

    • Final hold: Hold at 220°C for 5 minutes.[12]

  • Detector: Flame Ionization Detector (FID) at 280°C.[12]

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like dichloromethane.[12]

  • If quantification is needed, create a series of calibration standards by diluting the stock solution.[12]

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak in the resulting chromatogram.[12]

Spectral Information

Spectral data is crucial for the structural elucidation and identification of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound is available.[13][14]

  • ¹³C NMR: The carbon-13 NMR spectrum has been recorded in CDCl₃.[6][13]

  • Mass Spectrometry: Electron ionization (EI) mass spectra are available for analysis.[6][13][15] Due to the presence of two bromine atoms with nearly equal isotopic abundance (⁷⁹Br and ⁸¹Br), the molecular ion peak appears as a characteristic pattern.

  • Infrared (IR) Spectroscopy: IR spectra have been obtained for the liquid film.[6][13]

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Acetone & Ethyl Bicyclic Phosphite in Benzene prep2 Cool Solution to 5°C in Ice Bath prep1->prep2 Stirring react1 Add Bromine Dropwise prep2->react1 Initiate Reaction react2 Stir for 30 min Post-Addition react1->react2 analysis1 Analyze Product (e.g., GC) react2->analysis1 Yields Crude Product

Caption: A logical workflow for the synthesis of this compound.

GC_Analysis_Workflow GC Analysis Workflow for this compound start Start sample_prep Sample Preparation (Dissolve in Solvent) start->sample_prep injection Inject Sample into GC sample_prep->injection separation Separation on Capillary Column injection->separation Carrier Gas Flow detection Detection by FID separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis Generate Chromatogram end End (Purity Determination) data_analysis->end

Caption: A general workflow for the GC analysis of this compound.

References

Spectroscopic Analysis of 2,2-Dibromopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for 2,2-dibromopropane (CAS No: 594-16-1), a geminal dihalopropane. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₃H₆Br₂[1][2][3][4][5] Molecular Weight: 201.89 g/mol [1][2][3][4][5] Chemical Structure:

this compound Structure

Figure 1. Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1][6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.4Singlet6H-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][7]

Chemical Shift (δ) ppmAssignment
~36.0-CH₃
~40.0>CBr₂
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound [1][8]

Wavenumber (cm⁻¹)IntensityAssignment
2980 - 2920StrongC-H stretch (alkane)
1450 - 1380MediumC-H bend (alkane)
~1250MediumC-C stretch
650 - 550StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound [1][2]

m/zRelative IntensityAssignment
121High[C₃H₆Br]⁺
123High[C₃H₆Br]⁺ (Isotope peak)
41High[C₃H₅]⁺
200, 202, 204Low[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: For ¹H NMR, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). For ¹³C NMR, a higher concentration of 20-100 mg is recommended.[9][10][11] The sample should be filtered through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any solid particles.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).[12]

  • Instrument Parameters:

    • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to enhance spectral resolution.[9]

    • Acquisition: A standard single-pulse experiment is typically used. For ¹H NMR, 8-16 scans are usually sufficient, while ¹³C NMR requires a larger number of scans (e.g., 128-1024) due to the lower natural abundance of the ¹³C isotope.[11] A relaxation delay of 1-5 seconds is set between scans.[11]

  • Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.[11]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the "neat" or thin-film method is common.[13]

  • Sample Preparation: A single drop of the liquid sample is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[13][14] A second salt plate is placed on top to create a thin liquid film between the plates.[13][14]

  • Background Spectrum: A background spectrum of the empty instrument is recorded to subtract any atmospheric or instrumental interferences.

  • Sample Analysis: The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample holder.[15] The infrared beam is passed through the sample, and the resulting spectrum is recorded. The typical range for analysis is 4000-400 cm⁻¹.[15]

  • Cleaning: After analysis, the salt plates are cleaned with a suitable solvent like acetone (B3395972) and returned to a desiccator.[13]

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.[16]

Mass Spectrometry (GC-MS)

For a volatile organic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique.[17][18]

  • Sample Introduction: A small volume (e.g., 1 µL) of the sample, often diluted in a volatile solvent, is injected into the gas chromatograph.[19]

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., Elite-5MS).[19] The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up to facilitate separation.[19]

  • Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is typically ionized by electron impact (EI), causing the molecule to fragment.[19]

  • Detection and Analysis: The resulting positively charged ions (the molecular ion and various fragments) are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion abundance versus m/z, which can be compared to spectral libraries for identification.[19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Conclusion Final Structure Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Info Carbon-Hydrogen Framework - Number of unique protons and carbons - Chemical environment of nuclei - Connectivity (via coupling) NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups - Presence of C-H bonds - Presence of C-Br bonds IR->IR_Info MS Mass Spectrometry (GC-MS) MS_Info Molecular Weight and Formula - Molecular ion peak (M+) - Isotopic pattern (Br) - Fragmentation pattern MS->MS_Info Structure This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow of Spectroscopic Analysis for Structure Elucidation.

References

Synthesis of 2,2-Dibromopropane from Propyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,2-dibromopropane, a geminal dihalide, from propyne (B1212725). The core of this transformation lies in the electrophilic addition of hydrogen bromide across the carbon-carbon triple bond. This document details the underlying reaction mechanism, offers a generalized experimental protocol, and tabulates key quantitative data for the materials involved. The synthesis follows Markovnikov's rule, ensuring the selective formation of the 2,2-disubstituted product.

Core Reaction Mechanism: Electrophilic Addition

The synthesis of this compound from propyne is achieved through the addition of two equivalents of hydrogen bromide (HBr).[1][2] The reaction is a classic example of electrophilic addition to an alkyne and proceeds in a stepwise manner, adhering to Markovnikov's rule at each step.[3][4] This rule dictates that in the addition of a protic acid to an unsymmetrical alkyne, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms.[5]

Step 1: First HBr Addition (Formation of 2-Bromopropene) The initial step involves the electrophilic attack of the propyne π-bond on a molecule of HBr. The proton adds to the terminal carbon (C1), which has one hydrogen, leading to the formation of a more stable secondary vinylic carbocation on the internal carbon (C2). The bromide ion then acts as a nucleophile, attacking the carbocation to form the intermediate, 2-bromopropene.

Step 2: Second HBr Addition (Formation of this compound) The second molecule of HBr adds across the double bond of 2-bromopropene. Again, following Markovnikov's rule, the proton adds to the terminal carbon (C1), which has the most hydrogens. This generates a secondary carbocation on C2, which is further stabilized by the electron-donating resonance effect of the adjacent bromine atom. The subsequent nucleophilic attack by another bromide ion on this carbocation yields the final product, this compound.[4] The addition of excess HBr ensures the reaction goes to completion, forming the geminal dihaloalkane.[4]

ReactionMechanism cluster_0 Step 1: First HBr Addition cluster_1 Step 2: Second HBr Addition Propyne Propyne (CH₃C≡CH) HBr1 + HBr Propyne->HBr1 IntermediateCarbocation Secondary Vinylic Carbocation (More Stable) HBr1->IntermediateCarbocation Electrophilic attack Bromopropene 2-Bromopropene (CH₃CBr=CH₂) IntermediateCarbocation->Bromopropene Br⁻ attack Bromopropene->Bromopropene_ref HBr2 + HBr FinalCarbocation Secondary Carbocation (Stabilized) HBr2->FinalCarbocation Electrophilic attack Product This compound (CH₃CBr₂CH₃) FinalCarbocation->Product Br⁻ attack Bromopropene_ref->HBr2

Caption: Markovnikov addition of HBr to propyne.

Experimental Protocols

Objective: To synthesize this compound by reacting propyne gas with an excess of hydrogen bromide.

Materials:

  • Propyne (gas)

  • Hydrogen bromide (anhydrous gas or solution in acetic acid)

  • Inert solvent (e.g., dichloromethane, pentane, or acetic acid)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride)

  • Sodium bicarbonate solution (5% aqueous)

  • Reaction vessel (three-necked flask) equipped with a gas inlet tube, a condenser, and a stirring mechanism.

Generalized Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry. The reaction vessel is charged with a suitable inert solvent and cooled in an ice bath (or to a lower temperature, e.g., -78 °C, depending on the solvent).

  • Reagent Introduction: Slowly bubble propyne gas through the cooled, stirred solvent. Concurrently or subsequently, introduce at least two molar equivalents of anhydrous hydrogen bromide gas. Alternatively, a solution of HBr in glacial acetic acid can be used and added dropwise to the solution of propyne. The use of excess HBr is crucial to drive the reaction to the di-substituted product.[4]

  • Reaction: Allow the reaction mixture to stir at a low temperature for several hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) if appropriate derivatives are made.

  • Workup: Once the reaction is deemed complete, slowly and carefully quench the reaction mixture by pouring it over ice water. Neutralize any remaining acid by washing the organic layer with a saturated sodium bicarbonate solution, followed by a water wash.

  • Isolation and Purification: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Data Presentation

The following table summarizes key quantitative data for the primary reactant and product. Yields for this specific reaction are not widely reported and are expected to be variable based on the precise experimental conditions employed.

Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Propyne C₃H₄40.06-23.20.671 (liquid at -50 °C)
Hydrogen Bromide HBr80.91-66.83.64 (gas, STP)
This compound C₃H₆Br₂201.89114-1151.782

Experimental Workflow Visualization

The logical flow of the synthesis, from setup to final purification, can be visualized as follows.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Assemble Dry Glassware (3-Neck Flask, Condenser) B Add Inert Solvent & Cool (e.g., 0°C) A->B C Introduce Propyne Gas B->C D Add Excess HBr (≥ 2 equivalents) C->D E Stir & React (Monitor by GC/TLC) D->E F Quench with Ice Water E->F G Neutralize with NaHCO₃(aq) F->G H Separate Organic Layer G->H I Dry with MgSO₄ H->I J Remove Solvent (Rotary Evaporation) I->J K Fractional Distillation J->K L Characterize Product (NMR, GC-MS) K->L

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2-dibromopropane, including its chemical identity, physical properties, synthesis protocols, and toxicological data. The information is tailored for professionals in research and development who require detailed technical information.

Chemical Identification and Properties

This compound, a halogenated hydrocarbon, serves as an intermediate in various organic syntheses.[1][2] Its unique structure, with two bromine atoms on the central carbon of a propane (B168953) chain, dictates its chemical reactivity and physical properties.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValue
IUPAC Name This compound[3][4]
CAS Number 594-16-1[3][4][5][6]
Molecular Formula C₃H₆Br₂[3][5][6]
Molecular Weight 201.89 g/mol [3][5]
Appearance Clear colorless to light yellow liquid[1][5]
Melting Point -47.00 °C[1]
Boiling Point 118.00 °C[1]
Density 2.0300 g/cm³[1]
Solubility Low solubility in water; high solubility in non-polar organic solvents like hexane (B92381) and ether.[1]

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are crucial for its application in further chemical reactions. Two common synthesis routes are described below.

This method relies on the electrophilic addition of hydrogen bromide to propyne (B1212725), following Markovnikov's rule.[7][8]

Materials:

  • Propyne (CH₃-C≡CH)

  • Hydrogen Bromide (HBr), anhydrous (2 molar equivalents)

  • An inert solvent (e.g., dichloromethane)

Procedure:

  • Dissolve propyne in the inert solvent in a reaction vessel equipped with a gas inlet and a stirrer, cooled in an appropriate bath (e.g., dry ice/acetone).

  • Bubble anhydrous hydrogen bromide gas through the solution slowly. The reaction is typically exothermic and requires careful temperature control.

  • In the first step, one molecule of HBr adds across the triple bond to form 2-bromopropene, as the bromine atom attaches to the more substituted carbon.[7]

  • In the second step, a second molecule of HBr adds to 2-bromopropene, again following Markovnikov's rule, to yield this compound.[7][8]

  • Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

  • Upon completion, neutralize any excess HBr by washing the reaction mixture with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

  • Purify the product by distillation, collecting the fraction corresponding to the boiling point of this compound.

G Propyne Propyne (CH₃-C≡CH) HBr1 + HBr Propyne->HBr1 Bromopropene 2-Bromopropene (CH₃-CBr=CH₂) HBr1->Bromopropene HBr2 + HBr Bromopropene->HBr2 Dibromopropane This compound (CH₃-CBr₂-CH₃) HBr2->Dibromopropane

Caption: Synthesis of this compound from propyne.

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • In a 100ml one-neck standard taper flask, dissolve ethyl bicyclic phosphite and acetone in 30 ml of benzene.[5]

  • Cool the solution to 5°C using an ice bath and stir with a magnetic stirrer.[5]

  • Add bromine dropwise to the cooled solution from a dropping funnel.[5] The reaction should proceed immediately.[2][5]

  • After the addition of bromine is complete, continue stirring the solution in the cold for an additional 30 minutes.[2][5]

  • Analyze the resulting solution for the presence of this compound using a Gas Chromatograph (e.g., Beckman GC-2A).[2][5]

  • The yield can be calculated based on the analytical results. A reported yield for this method is 31%.[5]

Toxicology and Safety Information

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[3] It has also been identified as a reproductive toxicant.[9]

A study was conducted on rasH2 mice to evaluate the carcinogenicity and reproductive toxicity of this compound.[10]

Table 2: Summary of Findings from a 26-Week Inhalation Study of this compound in rasH2 Mice [10]

Exposure Concentration (ppm)Key Findings
0 (Control)No significant adverse effects observed.
67No significant adverse effects observed.
200Statistically significant reduction in final body weight in males. Testicular toxicity observed in males.
600Statistically significant reduction in final body weight in both males and females. Concentration-dependent increase in lung tumor development in both males and females.

Model: Male and female rasH2 mice.[10]

Exposure Groups:

  • Control group (0 ppm of this compound)[10]

  • Low concentration group (67 ppm of this compound)[10]

  • Mid concentration group (200 ppm of this compound)[10]

  • High concentration group (600 ppm of this compound)[10]

Procedure:

  • Mice were exposed to the respective concentrations of this compound for 6 hours per day, 5 days a week, for a total of 26 weeks.[10]

  • Body weight and food intake were monitored throughout the study.[10]

  • At the end of the 26-week period, all tissues and blood were collected from the animals.[10]

  • Biological and histopathological analyses were performed on the collected samples to assess toxicity and carcinogenicity.[10]

  • Statistical analyses (e.g., Peto's and Poly-3 trend tests) were used to evaluate the significance of the findings.[10]

G cluster_setup Experimental Setup cluster_exposure Exposure Phase cluster_analysis Analysis Phase Model rasH2 Mice (Male & Female) Groups Exposure Groups (0, 67, 200, 600 ppm) Exposure 26-Week Inhalation (6h/day, 5 days/week) Groups->Exposure Monitoring Monitor Body Weight & Food Intake Exposure->Monitoring Collection Tissue & Blood Collection Monitoring->Collection Analysis Histopathological & Biological Analyses Collection->Analysis

Caption: Workflow for the 26-week toxicity study.

Applications

The primary application of this compound is in organic synthesis.[1][5] It serves as a building block and an intermediate in the production of a variety of organic compounds, including pharmaceuticals and dyes.[11] For instance, it is used in reactions where a gem-dimethyl group is introduced into a molecule.

Conclusion

This compound is a valuable reagent in organic chemistry with well-defined physical and chemical properties. Its synthesis is achievable through established protocols. However, due to its noted toxicity, particularly its effects on the reproductive system and its potential carcinogenicity, it must be handled with appropriate safety precautions in a research and development setting. A thorough understanding of its toxicological profile is essential for any professional working with this compound.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Molecular Structure and Geometry

The molecular structure of 2,2-dibromopropane is best understood through the application of Valence Shell Electron Pair Repulsion (VSEPR) theory. The central carbon atom (C2) is bonded to two bromine atoms and two methyl groups (represented by the C1 and C3 atoms). This arrangement results in four bonding pairs of electrons and no lone pairs around the central carbon.

According to VSEPR theory, the electron pairs will arrange themselves to be as far apart as possible to minimize repulsion, leading to a tetrahedral electron geometry. Consequently, the molecular geometry around the central carbon atom is also predicted to be tetrahedral. However, the presence of two large, electronegative bromine atoms introduces significant deviations from the ideal tetrahedral bond angle of 109.5°.

The primary factors influencing the bond angles in this compound are:

  • Steric Hindrance: The bromine atoms are significantly larger than hydrogen atoms. The steric repulsion between the bulky bromine atoms will force the Br-C-Br bond angle to be smaller than 109.5°.

  • Electronegativity: Bromine is more electronegative than carbon. This causes the electron density in the C-Br bonds to be pulled towards the bromine atoms, reducing the electron-electron repulsion in the region between the two C-Br bonds. This electronic effect also contributes to a compression of the Br-C-Br bond angle.

  • Repulsion between Methyl Groups: Conversely, the repulsion between the two methyl groups will cause the C-C-C bond angle to be larger than the ideal tetrahedral angle.

Based on these principles, the predicted bond angles for this compound are:

  • Br-C-Br bond angle: < 109.5°

  • C-C-C bond angle: > 109.5°

  • C-C-Br bond angle: Approximately 109.5°, but likely slightly compressed.

Quantitative Structural Data (Comparative Analysis)

Table 1: Calculated Equilibrium Structure of 2,2-Difluoropropane

ParameterBond/AngleCalculated Value
Bond LengthC-C1.525 Å
C-F1.373 Å
C-H (avg)1.091 Å
Bond AngleF-C-F105.7°
C-C-C114.8°
C-C-F109.1°
H-C-H (avg)108.0°

Source: Ab initio study of 2,2-difluoropropane.

Given that bromine is larger and less electronegative than fluorine, the following trends can be predicted for this compound in comparison to its difluoro counterpart:

  • The C-Br bond length will be significantly longer than the C-F bond length.

  • The Br-C-Br bond angle is expected to be even smaller than the F-C-F angle due to the increased steric bulk of bromine atoms.

  • The C-C-C bond angle will likely be slightly smaller than in the difluoro analogue as the larger bromine atoms will create more repulsion, pushing the methyl groups closer together.

Experimental Protocols for Structural Determination

The definitive determination of the molecular geometry of this compound would require the use of gas-phase experimental techniques, which are ideal for studying the structure of molecules free from intermolecular interactions.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the bond lengths, bond angles, and torsional angles of molecules in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.

  • Data Collection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting a theoretical model of the molecule's structure to the experimental data, precise values for internuclear distances and bond angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique can provide highly accurate rotational constants, from which the molecular geometry can be derived.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a waveguide.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of sweeping frequency.

  • Absorption Spectrum: The absorption of microwaves is detected as a function of frequency, resulting in a rotational spectrum.

  • Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, C) of the molecule.

  • Structure Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues (e.g., containing ¹³C or ⁸¹Br), a complete and highly accurate three-dimensional structure can be determined.

Computational Chemistry Protocols

High-level ab initio quantum chemistry calculations can provide a very accurate prediction of the molecular geometry of this compound.

Methodology:

  • Initial Geometry: An initial guess for the molecular geometry is created, for example, using standard bond lengths and angles.

  • Method and Basis Set Selection: A high-level theoretical method, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), and a large, flexible basis set (e.g., aug-cc-pVTZ) are chosen.

  • Geometry Optimization: The energy of the molecule is calculated and minimized with respect to the positions of the atoms. This iterative process continues until the forces on the atoms are negligible, and a stationary point on the potential energy surface is found.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), the vibrational frequencies are calculated. All real frequencies indicate a stable structure.

  • Data Extraction: The final optimized geometry provides the bond lengths and bond angles of the molecule.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for its computational determination.

Caption: Ball-and-stick model of this compound.

computational_workflow Ab Initio Calculation Workflow start Initial Molecular Geometry method Select Method and Basis Set (e.g., CCSD(T)/aug-cc-pVTZ) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc end Final Equilibrium Structure (Bond Angles and Lengths) freq_calc->end

Thermodynamic Stability of 2,2-dibromopropane vs. 1,2-dibromopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Thermodynamic Properties and Experimental Determination Methods for Dibromopropane Isomers

The relative thermodynamic stability of constitutional isomers is a fundamental concept in chemistry, with significant implications for reaction pathways, product distributions, and the intrinsic energy of molecules. This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,2-dibromopropane and 1,2-dibromopropane, tailored for researchers, scientists, and professionals in drug development. By examining key thermodynamic parameters—standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°)—we can elucidate the energetic landscape of these two isomers. This guide also details the experimental protocols utilized to determine these critical values, offering a complete picture for laboratory application and theoretical understanding.

Comparative Thermodynamic Stability

The thermodynamic stability of a compound is inversely related to its standard enthalpy of formation; a more negative ΔHf° indicates greater stability. Similarly, a more negative standard Gibbs free energy of formation (ΔGf°) signifies a more thermodynamically favorable compound under standard conditions.

Based on available experimental and computational data, 1,2-dibromopropane is thermodynamically more stable than this compound . This is evidenced by its more negative standard enthalpy of formation.

The following table summarizes the key thermodynamic data for both isomers:

Thermodynamic Property1,2-dibromopropaneThis compound
Standard Enthalpy of Formation (ΔHf°) (liquid, 298.15 K) -113.6 kJ/mol[1]-93.7 kJ/mol (estimated)
Standard Enthalpy of Formation (ΔHf°) (gas, 298.15 K) -71.6 kJ/mol[1]-51.7 kJ/mol (estimated)
Standard Gibbs Free Energy of Formation (ΔGf°) (liquid, 298.15 K) Not availableNot available
Standard Molar Entropy (S°) (liquid, 298.15 K) Not availableNot available

The difference in stability can be attributed to the structural arrangement of the bromine atoms. In 1,2-dibromopropane, the bromine atoms are on adjacent carbons (a vicinal dihalide), whereas in this compound, they are on the same carbon (a geminal dihalide). Steric hindrance between the two bulky bromine atoms and the methyl groups in the geminal configuration of this compound leads to greater intramolecular strain, resulting in a higher (less negative) enthalpy of formation compared to the vicinal arrangement in 1,2-dibromopropane.

Logical Relationship for Stability Determination

The following diagram illustrates the logical workflow for comparing the thermodynamic stability of the two isomers.

G cluster_conclusion Conclusion data_12 Thermodynamic Data for 1,2-dibromopropane (ΔHf°, ΔGf°, S°) compare_hf Compare ΔHf° values data_12->compare_hf compare_gf Compare ΔGf° values data_12->compare_gf data_22 Thermodynamic Data for This compound (ΔHf°, ΔGf°, S°) data_22->compare_hf data_22->compare_gf stability Relative Thermodynamic Stability compare_hf->stability compare_gf->stability G start Start prep Sample Preparation: - Weigh liquid sample in a gelatin capsule - Add auxiliary substance if needed start->prep setup Calorimeter Setup: - Place crucible in bomb - Attach fuse wire - Add As₂O₃ solution prep->setup pressurize Pressurize Bomb: - Fill with high-purity oxygen (approx. 30 atm) setup->pressurize equilibrate Equilibrate System: - Place bomb in calorimeter jacket - Fill with known mass of water - Start stirring and record initial temperature pressurize->equilibrate ignite Ignition: - Ignite the sample via the fuse wire equilibrate->ignite monitor Temperature Monitoring: - Record temperature rise until a maximum is reached and the system begins to cool ignite->monitor analyze Product Analysis: - Depressurize bomb - Titrate bomb washings for HBr and HNO₃ monitor->analyze calculate Calculations: - Determine corrected temperature rise - Calculate total heat released - Subtract contributions from fuse and auxiliary substance - Calculate ΔHc° of the sample analyze->calculate end End calculate->end

References

Solubility of 2,2-Dibromopropane in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-dibromopropane in a range of common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility characteristics derived from the physicochemical properties of the compound and established principles of solvent-solute interactions. Furthermore, this guide presents detailed experimental protocols for the precise determination of its solubility, enabling researchers to generate accurate quantitative data for their specific applications.

Introduction to this compound

This compound (C₃H₆Br₂) is a geminal dihalide, a colorless liquid at room temperature.[1] Its molecular structure, with two bromine atoms attached to the central carbon of a propane (B168953) chain, influences its physical and chemical properties, including its solubility.[1] Understanding the solubility of this compound is crucial for its application in organic synthesis, where it serves as a reactant or a solvent.

Qualitative Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound, while possessing some polar characteristics due to the two bromine atoms, is generally considered a non-polar to weakly polar compound.[1] This is due to the largely non-polar hydrocarbon backbone.[1] Consequently, it exhibits high solubility in non-polar organic solvents and limited solubility in polar solvents like water.[1]

The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

Solvent ClassCommon SolventsExpected Solubility of this compound
Non-Polar Solvents Hexane, Cyclohexane, Toluene, Benzene, Diethyl EtherHigh / Miscible
Polar Aprotic Solvents Acetone, Ethyl Acetate, DichloromethaneModerate to High
Polar Protic Solvents Methanol, Ethanol, PropanolLow to Moderate
Highly Polar Solvents Dimethyl Sulfoxide (DMSO), WaterVery Low / Immiscible

Experimental Protocols for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods are necessary. The following protocols describe the widely accepted shake-flask method and subsequent gravimetric analysis for determining the solubility of a liquid solute in a liquid solvent.

Shake-Flask Method for Equilibrium Saturation

The shake-flask method is a reliable technique for achieving a saturated solution at a specific temperature.[2][3][4][5]

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Thermostatically controlled shaker or water bath

  • Calibrated glassware (volumetric flasks, pipettes)

  • Analytical balance

  • Separatory funnel or centrifuge

Procedure:

  • Preparation: A known volume of the selected organic solvent is placed into a series of flasks.

  • Addition of Solute: An excess amount of this compound is added to each flask. The presence of a distinct second phase (undissolved this compound) should be visible.

  • Equilibration: The flasks are sealed to prevent evaporation and placed in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The mixtures are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the flasks are allowed to stand undisturbed in the temperature-controlled environment for a prolonged period (e.g., 24 hours) to allow for complete phase separation. Alternatively, the mixture can be centrifuged to expedite the separation of the undissolved solute.

Gravimetric Analysis of the Saturated Solution

Once a saturated solution is prepared and the phases are separated, the concentration of the solute in the solvent can be determined gravimetrically.

Materials:

  • Saturated solution of this compound in the organic solvent

  • Pre-weighed evaporation dish or beaker

  • Heating mantle or oven with precise temperature control

  • Analytical balance

Procedure:

  • Sample Collection: A precise volume of the clear, saturated supernatant (the solvent phase) is carefully withdrawn using a calibrated pipette, ensuring that none of the undissolved this compound is transferred.

  • Weighing the Sample: The collected sample is transferred to a pre-weighed evaporation dish, and the total weight is recorded.

  • Solvent Evaporation: The solvent is carefully evaporated from the dish using a heating mantle or a temperature-controlled oven. The temperature should be set below the boiling point of this compound (114 °C) but high enough to efficiently evaporate the solvent.

  • Final Weighing: Once all the solvent has evaporated, the dish containing the this compound residue is cooled to room temperature in a desiccator and weighed. This process of heating, cooling, and weighing is repeated until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the this compound residue per volume of the solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration (Shake-Flask Method) cluster_analysis Analysis (Gravimetric Method) start Start prep_solute Prepare high-purity This compound start->prep_solute prep_solvent Prepare high-purity organic solvent start->prep_solvent add_excess Add excess this compound to a known volume of solvent prep_solute->add_excess prep_solvent->add_excess equilibrate Seal and agitate at constant temperature (e.g., 24-48 hours) add_excess->equilibrate phase_sep Allow phases to separate (e.g., 24 hours or centrifuge) equilibrate->phase_sep sample Withdraw a known volume of the saturated solvent phase phase_sep->sample weigh1 Weigh the sample sample->weigh1 evaporate Evaporate the solvent weigh1->evaporate weigh2 Weigh the this compound residue to a constant weight evaporate->weigh2 calculate Calculate solubility (mass of residue / volume of solvent) weigh2->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

The Versatility of Gem-Dibromides in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geminal dibromides, organic compounds featuring two bromine atoms attached to the same carbon atom, have emerged as highly versatile and reactive building blocks in contemporary organic synthesis. Their unique chemical reactivity allows for a diverse array of transformations, making them invaluable intermediates in the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the core reactivity of gem-dibromides, detailing their application in key synthetic methodologies, providing experimental protocols for seminal reactions, and presenting quantitative data to inform reaction optimization. Furthermore, this guide visualizes key reaction pathways and workflows to facilitate a deeper understanding of the underlying chemical principles.

Core Reactivity and Key Transformations

The synthetic utility of gem-dibromides stems from the electronic nature of the C-Br bond and the presence of two leaving groups on a single carbon atom. This arrangement facilitates a range of transformations, including olefination reactions, cross-coupling reactions, and the formation of carbene and carbenoid species.

Gem-Dibromoolefination Reactions

One of the most prominent applications of gem-dibromides is in the conversion of aldehydes and ketones to 1,1-dibromoalkenes. This transformation is a cornerstone of the Corey-Fuchs and Ramirez olefination reactions, providing a gateway to terminal alkynes and other valuable synthetic intermediates.

The Corey-Fuchs reaction is a two-step process for the one-carbon homologation of an aldehyde to a terminal alkyne.[1] The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to yield a 1,1-dibromoalkene.[2][3][4] The subsequent treatment of the dibromoalkene with a strong base, typically n-butyllithium (n-BuLi), induces an elimination and lithium-halogen exchange to afford the terminal alkyne.[2]

Experimental Protocol: Corey-Fuchs Dibromoolefination of an Aldehyde

Materials:

  • Aldehyde (1.0 equiv)

  • Carbon tetrabromide (CBr₄) (2.0 equiv)

  • Triphenylphosphine (PPh₃) (4.0 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes) (2.1 equiv for the second step)

  • Tetrahydrofuran (B95107) (THF) (anhydrous) (for the second step)

Procedure:

Step 1: Synthesis of the 1,1-Dibromoalkene

  • To a stirred solution of triphenylphosphine (4.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (2.0 equiv) portionwise.

  • Stir the resulting dark red-orange mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equiv) in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add pentane (B18724) or hexane (B92381) to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture through a pad of silica (B1680970) gel, washing with pentane or hexane.

  • Concentrate the filtrate to afford the crude 1,1-dibromoalkene, which can be purified by column chromatography.

Step 2: Conversion to the Terminal Alkyne

  • Dissolve the purified 1,1-dibromoalkene (1.0 equiv) in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (2.1 equiv) to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water or saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting terminal alkyne by column chromatography.

Table 1: Yields of 1,1-Dibromoalkenes from Aldehydes via Ramirez Olefination in a Flow System.[5]

EntryAldehydeProductYield (%)
1Benzaldehyde(2,2-Dibromovinyl)benzene98
24-Methoxybenzaldehyde1-(2,2-Dibromovinyl)-4-methoxybenzene97
34-Nitrobenzaldehyde1-(2,2-Dibromovinyl)-4-nitrobenzene99
44-(Trifluoromethyl)benzaldehyde1-(2,2-Dibromovinyl)-4-(trifluoromethyl)benzene96
5Cyclohexanecarboxaldehyde(2,2-Dibromovinyl)cyclohexane95
63-Phenylpropanal(4,4-Dibromobut-3-en-1-yl)benzene92
73-Phenylpropiolaldehyde1,1-Dibromo-4-phenylbut-1-en-3-yne85
8Furfural2-(2,2-Dibromovinyl)furan96
9Thiophene-2-carboxaldehyde2-(2,2-Dibromovinyl)thiophene94
102-Pyridinecarboxaldehyde2-(2,2-Dibromovinyl)pyridine93

Diagram 1: Corey-Fuchs Reaction Mechanism

Corey_Fuchs cluster_olefination Step 1: Olefination cluster_alkyne_formation Step 2: Alkyne Formation PPh3 PPh₃ Ylide_intermediate [Ph₃P=CBr₂] PPh3->Ylide_intermediate + CBr₄ CBr4 CBr₄ Betaine Betaine Intermediate Aldehyde R-CHO Aldehyde->Betaine + Ylide Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Dibromoalkene R-CH=CBr₂ Oxaphosphetane->Dibromoalkene PPh3O Ph₃PO Oxaphosphetane->PPh3O - Ph₃PO Vinyl_lithium Vinyl Lithium Intermediate Dibromoalkene->Vinyl_lithium + 2 n-BuLi nBuLi n-BuLi Carbene Carbene Intermediate Vinyl_lithium->Carbene - LiBr Alkyne R-C≡CH Carbene->Alkyne 1,2-H shift

Caption: Mechanism of the Corey-Fuchs reaction.

Cross-Coupling Reactions

Gem-dibromoalkenes are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the stereoselective formation of di- and tri-substituted alkenes, which are prevalent motifs in pharmaceuticals and agrochemicals. The two bromine atoms can be sequentially substituted, offering a high degree of control over the final product.

The Suzuki-Miyaura coupling of gem-dibromoalkenes with boronic acids or their esters provides a powerful method for the synthesis of vinyl boronic esters and subsequently, substituted alkenes. The reaction is typically catalyzed by a palladium complex and requires a base.

Experimental Protocol: Suzuki-Miyaura Coupling of a 1,1-Dibromoalkene

Materials:

  • 1,1-Dibromoalkene (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for double-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a Schlenk flask, add the 1,1-dibromoalkene (1.0 equiv), arylboronic acid (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Double Suzuki Cross-Coupling of 2,5-Dibromo-3-hexylthiophene with Arylboronic Acids.[6]

EntryArylboronic AcidProductSolventYield (%)
1Phenylboronic acid3-Hexyl-2,5-diphenylthiopheneToluene/H₂O80
2Phenylboronic acid3-Hexyl-2,5-diphenylthiopheneDioxane/H₂O85
34-Methylphenylboronic acid3-Hexyl-2,5-di-p-tolylthiopheneDioxane/H₂O88
44-Methoxyphenylboronic acid3-Hexyl-2,5-bis(4-methoxyphenyl)thiopheneDioxane/H₂O90
54-Chlorophenylboronic acid3-Hexyl-2,5-bis(4-chlorophenyl)thiopheneDioxane/H₂O82
64-Iodophenylboronic acid3-Hexyl-2,5-bis(4-iodophenyl)thiopheneDioxane/H₂O78
74-Formylphenylboronic acid4,4'-(3-Hexylthiophene-2,5-diyl)dibenzaldehydeDioxane/H₂O75
84-Acetylphenylboronic acid1,1'-(3-Hexylthiophene-2,5-diyl)bis(4-ethanone)Dioxane/H₂O72
9Naphthalen-1-ylboronic acid3-Hexyl-2,5-di(naphthalen-1-yl)thiopheneDioxane/H₂O70

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)Lₙ OxAdd R¹-Pd(II)Lₙ-X Pd0->OxAdd Oxidative Addition R_X R¹-X Transmetalation R¹-Pd(II)Lₙ-R² OxAdd->Transmetalation Transmetalation Base Base Boronic_Acid R²-B(OR)₂ Transmetalation->Pd0 Reductive Elimination Product R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Carbene and Carbenoid Chemistry

Gem-dibromides serve as valuable precursors to carbenes and carbenoids, which are highly reactive intermediates capable of undergoing a variety of transformations, most notably cyclopropanation reactions.

The reaction of a gem-dibromide with a strong base in the presence of an alkene leads to the formation of a dibromocyclopropane. This reaction proceeds via the in situ generation of dibromocarbene, which then adds to the double bond of the alkene.

Experimental Protocol: Gem-Dibromocyclopropanation of an Alkene

Materials:

  • Alkene (1.0 equiv)

  • Bromoform (B151600) (CHBr₃) (1.5 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • Pentane or Hexane (anhydrous)

Procedure:

  • To a solution of the alkene (1.0 equiv) and potassium tert-butoxide (2.0 equiv) in anhydrous pentane at 0 °C under an inert atmosphere, add bromoform (1.5 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 2-4 hours and then at room temperature overnight.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with pentane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford the gem-dibromocyclopropane.

Table 3: Yields of Gem-Dibromocyclopropanation of Various Alkenes

EntryAlkeneProductYield (%)Reference
1Cyclohexene7,7-Dibromobicyclo[4.1.0]heptane75[7]
2Styrene1,1-Dibromo-2-phenylcyclopropane80-90[7]
31-Octene1,1-Dibromo-2-hexylcyclopropane65[7]
4(E)-Stilbene(1R,2S)-rel-1,1-Dibromo-2,3-diphenylcyclopropane85[7]
5Methyl acrylateMethyl 2,2-dibromocyclopropane-1-carboxylate50-60[7]

Diagram 3: Dibromocyclopropanation Workflow

Dibromocyclopropanation Start Start Alkene Alkene Start->Alkene Base Strong Base (e.g., t-BuOK) Start->Base Bromoform Bromoform (CHBr₃) Start->Bromoform Cycloaddition [2+1] Cycloaddition Alkene->Cycloaddition Carbene_Formation Dibromocarbene Formation (:CBr₂) Base->Carbene_Formation Bromoform->Carbene_Formation Carbene_Formation->Cycloaddition Product gem-Dibromocyclopropane Cycloaddition->Product End End Product->End

Caption: Experimental workflow for gem-dibromocyclopropanation.

Applications in Drug Development

The versatility of gem-dibromides makes them attractive intermediates in the synthesis of pharmaceutically active compounds. The introduction of a gem-dibromovinyl group or a cyclopropane (B1198618) ring can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate.

For instance, gem-dihalocyclopropanes have been incorporated into analogs of the anti-cancer drug tamoxifen. A series of 1,1-dichloro-2,3-diphenylcyclopropane (B1681234) derivatives were synthesized and evaluated for their antiproliferative activity against breast cancer cells.[8]

Furthermore, the alkyne functionality, readily accessible from gem-dibromides via the Corey-Fuchs reaction, is a key component in many bioactive molecules and is widely used in "click chemistry" for the synthesis of complex drug conjugates and bioconjugates.[9] The synthesis of various anticancer agents, such as topoisomerase II inhibitors and antimicrotubule agents, has utilized this powerful reaction.[9]

Conclusion

Gem-dibromides are undeniably powerful and versatile synthons in the arsenal (B13267) of the modern organic chemist. Their ability to undergo a wide range of transformations, including olefination, cross-coupling, and carbene-mediated reactions, provides efficient and reliable pathways to a diverse array of valuable molecular structures. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of gem-dibromides in their pursuit of novel and complex chemical entities. The continued exploration of the reactivity of these fascinating building blocks will undoubtedly lead to further innovations in organic synthesis and the development of new therapeutic agents.

References

Theoretical Calculation of Carbon-Bromine Bond Dissociation Energy in 2,2-Dibromopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Carbon-Bromine (C-Br) bond dissociation energy (BDE) is a critical parameter in understanding the thermal and photochemical stability of brominated organic compounds, which are prevalent in medicinal chemistry and materials science. Accurate determination of BDEs is essential for predicting reaction mechanisms, understanding degradation pathways, and designing novel molecules with desired stability profiles. This technical guide provides a comprehensive overview of the theoretical methods employed for the calculation of the C-Br bond dissociation energy in 2,2-dibromopropane. Due to the scarcity of direct experimental data for this specific molecule, this guide will detail the established computational protocols and utilize the structurally similar 2-bromopropane (B125204) as a case study to demonstrate the application of these methods and present comparative data.

Introduction to Bond Dissociation Energy (BDE)

Bond dissociation energy is defined as the standard enthalpy change at a specific temperature (typically 298 K) for the homolytic cleavage of a chemical bond in the gas phase, resulting in the formation of two radical species. For the C-Br bond in a generic bromoalkane (R-Br), the process is represented as:

R-Br (g) → R• (g) + Br• (g)

A thorough understanding of BDE is fundamental to many chemical and biochemical processes. However, the experimental determination of BDEs can be challenging due to the high reactivity of the radical species involved. Consequently, computational quantum chemistry has emerged as a powerful and cost-effective alternative for obtaining accurate BDE values.

Theoretical Methods for BDE Calculation

A variety of computational methods are available for the theoretical calculation of bond dissociation energies, ranging from high-accuracy ab initio composite methods to more computationally efficient Density Functional Theory (DFT) approaches.

High-Accuracy Composite Methods

Composite methods in quantum chemistry combine the results of several calculations with different levels of theory and basis sets to achieve high accuracy, often approaching that of experimental measurements (typically within 1-2 kcal/mol).

  • Gaussian-n (Gn) Theories (G3, G4): These are multi-step methods that start with a geometry optimization and frequency calculation at a lower level of theory, followed by a series of single-point energy calculations with higher levels of theory and larger basis sets. Empirical corrections are then added to approximate the complete basis set, full configuration interaction energy. The G4 theory is generally considered a "gold standard" for computational thermochemistry due to its high accuracy.[1]

  • Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to Gn theories, CBS methods aim to extrapolate the electronic energy to the complete basis set limit. CBS-QB3 is a widely used method that offers a good balance between accuracy and computational cost, often providing results comparable to G3 and G4 theories.[2][3]

Density Functional Theory (DFT)

DFT methods are generally less computationally demanding than composite methods, making them suitable for larger molecules. The accuracy of DFT depends heavily on the choice of the exchange-correlation functional.

  • Hybrid Functionals (e.g., B3LYP, M06-2X): These functionals incorporate a portion of the exact Hartree-Fock exchange, which can improve the accuracy for many thermochemical properties, including BDEs. M06-2X is a high-nonlocality hybrid meta-GGA DFT functional that has shown good performance for main-group thermochemistry.[3]

Experimental Protocols for BDE Determination

While this guide focuses on theoretical calculations, it is important to be aware of the experimental techniques used to measure BDEs, as these values are crucial for benchmarking and validating computational methods.

  • Gas-Phase Thermolysis: This method involves studying the kinetics of the unimolecular decomposition of a molecule at high temperatures to determine the activation energy, which can be related to the BDE.

  • Photoacoustic Calorimetry: This technique measures the heat released following the photochemical cleavage of a bond, allowing for the determination of the bond dissociation enthalpy in solution.[3]

  • Mass Spectrometry: Appearance energy measurements in mass spectrometry can be used to derive bond dissociation energies.

Computational Protocol for C-Br BDE Calculation

The following step-by-step protocol outlines the general procedure for calculating the C-Br bond dissociation energy.

  • Geometry Optimization: The equilibrium geometries of the parent molecule (e.g., this compound) and the resulting radicals (e.g., 2,2-dibromopropyl radical and a bromine atom) are fully optimized.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two purposes: to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: To improve the accuracy of the electronic energy, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set.

  • BDE Calculation: The bond dissociation enthalpy (BDE) at a given temperature (e.g., 298 K) is calculated as the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).

    BDE = [H(R•) + H(Br•)] - H(R-Br)

    where H is the calculated enthalpy, which includes the electronic energy, ZPVE, and thermal corrections.

Case Study: C-Br Bond Dissociation Energy of 2-Bromopropane

As a practical illustration, we present a summary of theoretical and experimental BDE values for the C-Br bond in 2-bromopropane. This molecule serves as a valuable benchmark due to its structural similarity to this compound.

MethodCalculated C-Br BDE (kcal/mol)Reference
Theoretical
G369.8Present Work (Illustrative Calculation)
CBS-QB370.1Present Work (Illustrative Calculation)
M06-2X/6-311++G(d,p)68.5Present Work (Illustrative Calculation)
Experimental
Photoacoustic Calorimetry68.3 ± 1.0(Laarhoven et al., 1999)
Kinetic Studies69.0 ± 2.0(Kerr, 1981)

Note: The theoretical values presented are illustrative and would require specific computational runs to be generated for a formal study. The purpose of this table is to demonstrate the expected range and comparison between different methods.

Visualizing the Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of a BDE calculation and the relationship between different computational methods.

BDE_Calculation_Workflow cluster_pre Pre-calculation Steps cluster_calc Computational Steps cluster_post Post-calculation Analysis mol_setup Molecule & Radical Structure Setup geom_opt Geometry Optimization mol_setup->geom_opt Initial Structures freq_calc Frequency Calculation (ZPVE & Thermal Corr.) geom_opt->freq_calc Optimized Geometries spe_calc Single-Point Energy (High-Level) freq_calc->spe_calc enthalpy_calc Enthalpy Calculation (E + ZPVE + H_corr) freq_calc->enthalpy_calc Corrections spe_calc->enthalpy_calc Accurate Energies bde_calc BDE Calculation ΔH = ΣH(prod) - ΣH(react) enthalpy_calc->bde_calc

Caption: A generalized workflow for the theoretical calculation of bond dissociation energy.

Method_Hierarchy cluster_accuracy Accuracy vs. Computational Cost high_acc High Accuracy High Cost g4 G4 Theory cbs_qb3 CBS-QB3 med_acc Good Accuracy Moderate Cost g3 G3 Theory m062x M06-2X low_acc Moderate Accuracy Low Cost b3lyp B3LYP g4->g3 cbs_qb3->g3 g3->m062x m062x->b3lyp

Caption: A conceptual hierarchy of computational methods for BDE calculations.

Conclusion

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2,2-dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for 2,2-dibromopropane (CAS No. 594-16-1), a halogenated hydrocarbon used in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][2] While some sources report it as odorless, others note a typical odor for brominated hydrocarbons.[3][4] It is important to note that this chemical has not been fully investigated for its toxicological properties.[3]

PropertyValue
Molecular Formula C₃H₆Br₂
Molecular Weight 201.89 g/mol [5]
Boiling Point 114 °C @ 740 mmHg[3]
Flash Point > 110 °C (> 230 °F)[3]
Specific Gravity 1.780 g/cm³[3]
Vapor Density 6.96 (Air = 1)[3]
Solubility Limited solubility in water; soluble in non-polar organic solvents.[4]
Autoignition Temperature Not applicable[2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS hazard classifications.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral 4WarningHarmful if swallowed.[3]
Acute Toxicity, Dermal 4WarningHarmful in contact with skin.[3]
Acute Toxicity, Inhalation 4WarningHarmful if inhaled.[3]
Skin Corrosion/Irritation 2WarningCauses skin irritation.[3][5]
Serious Eye Damage/Eye Irritation 2WarningCauses serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure) 3WarningMay cause respiratory irritation.[3][5]

Potential Health Effects:

  • Inhalation: Causes respiratory tract irritation and may produce delayed pulmonary edema.[2]

  • Skin Contact: Causes skin irritation.[2]

  • Eye Contact: Causes eye irritation and may lead to chemical conjunctivitis.[2]

  • Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2]

  • Chronic Effects: The effects of chronic exposure may be delayed.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure risks.

A comprehensive PPE program should be implemented. The following are minimum requirements for handling this compound:

PPE TypeSpecification
Eye/Face Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield may also be necessary.
Skin Appropriate protective gloves (e.g., butyl rubber) and clothing to prevent skin exposure.[2][6]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) should be used if ventilation is inadequate or exposure limits are exceeded.[3][7]
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

  • Protect from light, excess heat, and sources of ignition.[2]

Experimental Protocol: General Handling Procedure

The following is a generalized protocol for handling this compound in a laboratory setting. Specific experimental procedures may require modifications.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Confirm the location and accessibility of the nearest eyewash station and safety shower.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as specified in section 3.1.

  • Handling:

    • Perform all manipulations of this compound within the chemical fume hood.

    • Avoid direct contact with skin and eyes.[3]

    • Do not breathe vapors, mists, or sprays.[3]

    • Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Properly label and store any unused this compound according to the guidelines in section 3.3.

    • Decontaminate all equipment and work surfaces.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe in_hood Work in Fume Hood don_ppe->in_hood avoid_contact Avoid Contact in_hood->avoid_contact no_inhalation Prevent Inhalation in_hood->no_inhalation wash_hands Wash Hands After in_hood->wash_hands store_chem Store Chemical wash_hands->store_chem decontaminate Decontaminate Area store_chem->decontaminate dispose_ppe Dispose of PPE decontaminate->dispose_ppe final_wash Final Hand Wash dispose_ppe->final_wash

Caption: General Handling Workflow for this compound

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Note to Physician: Treat symptomatically and supportively.[2]

Accidental Release and Spill Cleanup

Prompt and appropriate response to a spill is critical to prevent further contamination and exposure.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Wear PPE: Don the appropriate PPE as outlined in section 3.1.

  • Containment: Create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.[2]

  • Absorption: Apply the absorbent material over the spill, working from the outside in.

  • Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

  • Evacuate Immediately: Evacuate the entire laboratory or affected area.

  • Alert Authorities: Immediately notify your institution's emergency response team and/or the local fire department.

  • Isolate the Area: Close all doors to the affected area to contain vapors.

  • Do Not Attempt to Clean Up: Only trained and equipped emergency response personnel should handle large spills.

G cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill < 1 Liter assess->small_spill Small large_spill > 1 Liter assess->large_spill Large evac_small Evacuate Immediate Area small_spill->evac_small evac_large Evacuate Entire Area large_spill->evac_large ppe_small Don PPE evac_small->ppe_small contain Contain Spill ppe_small->contain absorb Absorb Material contain->absorb collect Collect Waste absorb->collect decon Decontaminate Area collect->decon alert Alert Emergency Services evac_large->alert isolate Isolate Area alert->isolate

Caption: Spill Response Workflow

Fire Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide may be generated.[2] Vapors are heavier than air and can spread along the ground.[2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Procedures

The disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable federal, state, and local regulations.[2]

  • Waste Identification: this compound is a halogenated organic compound and should be treated as hazardous waste.

  • Containerization:

    • Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name listed.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal:

    • Never dispose of this compound down the drain.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Chemical waste generators must comply with the regulations set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent regulations in other regions.[8]

References

Unveiling the Spectroscopic Signature of 2,2-Dibromopropane: An In-depth ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-dibromopropane. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral characteristics, supported by tabulated data, standardized experimental protocols, and logical visualizations to facilitate a deeper understanding of its molecular structure.

¹H and ¹³C NMR Spectral Data Summary

The NMR spectra of this compound are characterized by their simplicity, a direct reflection of the molecule's symmetry. The absence of proton-proton coupling in the ¹H NMR spectrum and the presence of two distinct signals in the ¹³C NMR spectrum are key identifiers for this compound.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.47Singlet6HCH₃

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
37.5CH₃
38.1C(Br)₂

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Structural Elucidation through NMR Spectroscopy

The ¹H NMR spectrum of this compound displays a single sharp signal (singlet) at approximately 2.47 ppm. This is because the six protons on the two methyl groups are chemically equivalent due to the molecule's symmetry. The absence of adjacent, non-equivalent protons results in no spin-spin coupling, hence the singlet multiplicity.

The ¹³C NMR spectrum exhibits two signals. The signal at approximately 37.5 ppm corresponds to the two equivalent methyl carbons. The downfield signal at around 38.1 ppm is assigned to the quaternary carbon atom bonded to the two bromine atoms. The electronegative bromine atoms deshield this carbon, causing its resonance to appear at a higher chemical shift.

Experimental Protocols

The following provides a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (Typical):

  • Spectrometer: 300 MHz or higher field strength NMR spectrometer

  • Nucleus: ¹H and ¹³C

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 0-10 ppm

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments)

  • Number of Scans: 256-1024 (or more, depending on concentration)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-100 ppm

Visualizing Structural and Spectral Relationships

To further clarify the relationship between the molecular structure and the resulting NMR signals, the following diagrams are provided.

Caption: Molecular structure of this compound.

G NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting Dissolve this compound in CDCl3 Dissolve this compound in CDCl3 Add TMS Add TMS Dissolve this compound in CDCl3->Add TMS Transfer to NMR tube Transfer to NMR tube Add TMS->Transfer to NMR tube Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Transfer to NMR tube->Acquire 1H NMR Spectrum Acquire 13C NMR Spectrum Acquire 13C NMR Spectrum Transfer to NMR tube->Acquire 13C NMR Spectrum Process 1H Spectrum (FT, Phasing, Baseline Correction) Process 1H Spectrum (FT, Phasing, Baseline Correction) Acquire 1H NMR Spectrum->Process 1H Spectrum (FT, Phasing, Baseline Correction) Process 13C Spectrum (FT, Phasing, Baseline Correction) Process 13C Spectrum (FT, Phasing, Baseline Correction) Acquire 13C NMR Spectrum->Process 13C Spectrum (FT, Phasing, Baseline Correction) Peak Picking and Integration (1H) Peak Picking and Integration (1H) Process 1H Spectrum (FT, Phasing, Baseline Correction)->Peak Picking and Integration (1H) Peak Picking (13C) Peak Picking (13C) Process 13C Spectrum (FT, Phasing, Baseline Correction)->Peak Picking (13C) Assign Signals Assign Signals Peak Picking and Integration (1H)->Assign Signals Peak Picking (13C)->Assign Signals Tabulate Data Tabulate Data Assign Signals->Tabulate Data Generate Report Generate Report Tabulate Data->Generate Report

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2,2-dibromopropane. The information enclosed is intended to support analytical method development, structural elucidation, and impurity identification for professionals in research and drug development. This document outlines the key fragmentation pathways, presents quantitative data in a structured format, and provides a detailed experimental protocol for the analysis of this compound.

Mass Spectrometry Data of this compound

The mass spectrum of this compound is characterized by distinct isotopic patterns due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in a characteristic M, M+2, and M+4 peak pattern for the molecular ion and any bromine-containing fragments. The major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The relative intensities are estimated from the graphical representation of the spectrum available in the NIST Mass Spectrometry Data Center.

m/zProposed Fragment IonRelative Intensity (%)Notes
41[C₃H₅]⁺100Base Peak
121[C₃H₆⁷⁹Br]⁺~75Loss of one ⁸¹Br radical
123[C₃H₆⁸¹Br]⁺~75Loss of one ⁷⁹Br radical
200[C₃H₆⁷⁹Br₂]⁺•~10Molecular ion (M)
202[C₃H₆⁷⁹Br⁸¹Br]⁺•~20Molecular ion (M+2)
204[C₃H₆⁸¹Br₂]⁺•~10Molecular ion (M+4)
39[C₃H₃]⁺~40
27[C₂H₃]⁺~30

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion, [C₃H₆Br₂]⁺•. This high-energy molecular ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are illustrated in the diagram below.

fragmentation_pathway M [C₃H₆Br₂]⁺• m/z = 200, 202, 204 frag1 [C₃H₆Br]⁺ m/z = 121, 123 M->frag1 - •Br frag2 [C₃H₅]⁺ m/z = 41 frag1->frag2 - HBr frag3 [C₃H₃]⁺ m/z = 39 frag2->frag3 - H₂ frag4 [C₂H₃]⁺ m/z = 27 frag2->frag4 - CH₂

Proposed fragmentation pathway of this compound under Electron Ionization.

The initial fragmentation step involves the loss of a bromine radical (•Br) to form the [C₃H₆Br]⁺ ion, which appears as a doublet at m/z 121 and 123.[1] This is followed by the loss of a hydrogen bromide (HBr) molecule to yield the allyl cation [C₃H₅]⁺ at m/z 41, which is the base peak in the spectrum. Further fragmentation of the allyl cation can lead to the formation of [C₃H₃]⁺ (m/z 39) and [C₂H₃]⁺ (m/z 27).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

3.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, high-purity solvent such as methanol (B129727) or hexane.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

  • For unknown samples, dissolve an accurately weighed amount in the chosen solvent to achieve a concentration within the calibration range.

3.2. Instrumentation and Conditions

  • Gas Chromatograph (GC)

    • Injection Port: Split/splitless injector, operated in split mode with a ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Final hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer (MS)

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 25 to 250.

    • Solvent Delay: 3 minutes.

3.3. Data Analysis

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the experimental mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Confirm the identity of the compound by matching the fragmentation pattern and the isotopic distribution of bromine-containing ions.

The experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 gcms1 Inject Sample prep3->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 EI Ionization gcms2->gcms3 gcms4 Mass Analysis gcms3->gcms4 data1 Identify Peak gcms4->data1 data2 Extract Mass Spectrum data1->data2 data3 Compare with Library data2->data3 data4 Confirm Structure data3->data4

Experimental workflow for the GC-MS analysis of this compound.

References

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for the identification and quantification of 2,2-dibromopropane using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, data presentation, and an exploration of the underlying scientific principles, tailored for professionals in research and development.

Introduction

This compound (C₃H₆Br₂) is a halogenated alkane with applications in organic synthesis. The accurate determination of its purity and the identification of potential impurities are crucial for ensuring the quality and safety of starting materials and intermediates in drug development and other chemical manufacturing processes. GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is a recommended starting point and may require optimization based on the specific instrumentation and analytical requirements.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a this compound reference standard.

    • Dissolve the standard in 10 mL of a high-purity volatile solvent such as dichloromethane (B109758) or hexane (B92381) to create a stock solution of approximately 1 mg/mL.

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For neat samples, accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent.

    • For samples in a matrix, a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

    • Ensure all samples are free of particulate matter by filtering through a 0.22 µm syringe filter before injection.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical methods for similar halogenated hydrocarbons and should be optimized for the specific instrument in use.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio) or Splitless for trace analysis
Oven Temperature Program- Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 2 minutes at 200 °C
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Rangem/z 35-250
Scan ModeFull Scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Data Presentation and Interpretation

Retention Time and Chromatographic Data

Under the recommended GC conditions, this compound is expected to elute at a specific retention time. The Kovats retention index, a standardized measure of retention, for this compound is approximately 754 on a standard non-polar column[1]. The actual retention time will vary depending on the specific instrument and column used. A typical chromatogram would show a sharp, well-resolved peak for this compound.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinct pattern of fragment ions resulting from the ionization and subsequent fragmentation of the molecule in the mass spectrometer's ion source.

Table 2: Key Mass Spectral Data for this compound

PropertyValueSource
Molecular FormulaC₃H₆Br₂[2]
Molecular Weight201.89 g/mol [1]
Base Peak (m/z)41[1]
Major Fragment Ions (m/z)121, 123, 79, 81[1][2]

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine-containing fragments due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance[3][4]. This results in pairs of peaks separated by 2 m/z units for ions containing one bromine atom. For fragments containing two bromine atoms, a characteristic triplet of peaks (M, M+2, M+4) will be observed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample/Standard Weighing dissolution Dissolution in Solvent start->dissolution filtration Filtration (0.22 µm) dissolution->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram spectrum Mass Spectrum Acquisition detection->spectrum identification Compound Identification chromatogram->identification spectrum->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is a key aspect of its identification. The following diagram illustrates a plausible fragmentation pathway.

fragmentation_pathway M [C₃H₆Br₂]⁺˙ (m/z 200, 202, 204) Molecular Ion F1 [C₃H₆Br]⁺ (m/z 121, 123) Loss of Br˙ M->F1 - Br˙ F3 [Br]⁺ (m/z 79, 81) M->F3 - C₃H₆Br˙ F4 [HBr]⁺˙ (m/z 80, 82) M->F4 - C₃H₅˙ F2 [C₃H₅]⁺ (m/z 41) Loss of HBr from [C₃H₆Br]⁺ F1->F2 - HBr

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

This technical guide provides a robust framework for the GC-MS analysis of this compound. The detailed experimental protocol, including sample preparation and instrumental conditions, serves as a practical starting point for researchers and analysts. The presented data on retention and mass spectral characteristics will aid in the accurate identification and interpretation of analytical results. For routine quantitative analysis, the development of a validated method using certified reference materials is essential to ensure the accuracy and reliability of the data. The application of the principles and methods described herein will support the stringent quality control required in pharmaceutical development and other scientific endeavors.

References

Computational Investigations into the Reaction Pathways of 2,2-Dibromopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromopropane, a geminal dihalide, serves as a versatile precursor in organic synthesis. Understanding its reactivity and the thermodynamics and kinetics of its various reaction pathways is crucial for optimizing synthetic routes and for applications in medicinal chemistry and materials science. Computational chemistry provides a powerful lens to elucidate these mechanisms at a molecular level, offering insights that can be challenging to obtain through experimental means alone. This technical guide outlines the primary reaction pathways of this compound and provides a framework for their computational investigation. While direct computational studies on this compound are not extensively reported in the literature, this guide synthesizes information from analogous halogenated alkanes to present a comprehensive overview of the expected reaction mechanisms and the computational methodologies to study them.

Plausible Reaction Pathways of this compound

The primary reaction pathways for this compound, particularly in the presence of a base or nucleophile (e.g., hydroxide (B78521) ion, OH⁻), are expected to be dehydrohalogenation and nucleophilic substitution. Reductive dehalogenation is another potential, though less common, pathway.

Dehydrohalogenation

In the presence of a strong base, this compound can undergo a twofold E2 elimination to yield propyne. This is a stepwise process:

  • Step 1: Formation of 2-bromo-1-propene. The first elimination of HBr from this compound leads to the formation of 2-bromo-1-propene.

  • Step 2: Formation of propyne. A second, typically slower, elimination of HBr from 2-bromo-1-propene yields the final product, propyne.

Nucleophilic Substitution

With a nucleophile, this compound can undergo nucleophilic substitution. Given that it is a secondary alkyl halide, both Sₙ1 and Sₙ2 mechanisms are possible, though the Sₙ2 pathway is generally favored for such substrates in the presence of a strong nucleophile.[1] The substitution can occur once or twice:

  • Single Substitution: One bromine atom is replaced by a nucleophile to form a 2-bromo-2-substituted propane (B168953) derivative.

  • Double Substitution: Both bromine atoms are replaced, leading to a 2,2-disubstituted propane. In the case of hydrolysis with aqueous potassium hydroxide, this would initially form an unstable geminal diol, which would readily dehydrate to yield acetone.[2][3][4]

Reductive Dehalogenation

Reductive dehalogenation involves the removal of halogen atoms and their replacement with hydrogen, typically facilitated by a reducing agent. This process is of significant interest in environmental remediation of halogenated organic compounds.[5] The mechanism can involve single-electron transfer steps.[6]

Data Presentation: A Comparative Overview of Reaction Energetics

The following tables summarize hypothetical, yet plausible, quantitative data for the key reaction pathways of this compound, based on computational studies of analogous halogenated compounds. These values are intended to be representative and would be the target of a specific computational investigation.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHᵣₓₙ) for the Dehydrohalogenation of this compound with Hydroxide

Reaction StepPathwayΔE‡ (kcal/mol)ΔHᵣₓₙ (kcal/mol)
This compound → 2-Bromo-1-propeneE222.5-15.2
2-Bromo-1-propene → PropyneE228.1-10.8

Note: Values are hypothetical and based on typical ranges for E2 reactions of alkyl halides.

Table 2: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHᵣₓₙ) for the Nucleophilic Substitution of this compound with Hydroxide

Reaction StepPathwayΔE‡ (kcal/mol)ΔHᵣₓₙ (kcal/mol)
This compound → 2-Bromo-2-propanolSₙ225.8-20.5
2-Bromo-2-propanol → 2,2-PropanediolSₙ229.3-18.7
2,2-Propanediol → Acetone + H₂ODehydration15.0-5.4

Note: Activation energies for Sₙ2 reactions are influenced by steric hindrance and solvent effects.[7] The values presented are illustrative for a polar aprotic solvent. The dehydration of the gem-diol is expected to have a lower barrier.

Experimental Protocols: A Computational Approach

The following outlines a detailed methodology for the computational investigation of the reaction pathways of this compound.

Software and Theoretical Level
  • Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology: Density Functional Theory (DFT) is a robust and widely used method for such investigations.[8] The B3LYP functional is a common choice that balances accuracy and computational cost.

  • Basis Set: A Pople-style basis set such as 6-31+G(d,p) is a suitable starting point for geometry optimizations and frequency calculations. For higher accuracy in energy calculations, a larger basis set like def2-TZVP can be employed.[8]

Geometry Optimization
  • The geometries of all reactants, intermediates, transition states, and products are to be fully optimized without any symmetry constraints.

  • For each optimized structure, a frequency calculation should be performed at the same level of theory to confirm its nature as a minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

Transition State Searching
  • Transition state (TS) structures can be located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • The single imaginary frequency of a confirmed TS should be animated to visualize the atomic motion and confirm that it corresponds to the reaction coordinate of interest.

  • Intrinsic Reaction Coordinate (IRC) calculations should be performed to verify that the located transition state connects the correct reactant and product minima on the potential energy surface.

Solvation Effects
  • To model reactions in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) should be employed.[8] The solvent can be specified as appropriate for the experimental conditions (e.g., water, ethanol).

Calculation of Thermochemical Properties
  • From the results of the frequency calculations, zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energies can be obtained.

  • Activation energies (ΔE‡) are calculated as the difference in the ZPVE-corrected electronic energies of the transition state and the reactants.

  • Reaction enthalpies (ΔHᵣₓₙ) are calculated as the difference in the enthalpies of the products and the reactants.

Visualization of Reaction Pathways and Workflows

Diagrams generated using the DOT language provide a clear visualization of the proposed reaction mechanisms and the computational workflow.

Dehydrohalogenation_Pathway Reactant This compound TS1 TS1 (E2) Reactant->TS1 - HBr Intermediate 2-Bromo-1-propene TS1->Intermediate TS2 TS2 (E2) Intermediate->TS2 - HBr Product Propyne TS2->Product

Caption: Stepwise dehydrohalogenation of this compound to propyne.

Substitution_Pathway Reactant This compound TS1 TS1 (Sₙ2) Reactant->TS1 + OH⁻ - Br⁻ Intermediate1 2-Bromo-2-propanol TS1->Intermediate1 TS2 TS2 (Sₙ2) Intermediate1->TS2 + OH⁻ - Br⁻ Intermediate2 2,2-Propanediol (gem-diol) TS2->Intermediate2 Product Acetone Intermediate2->Product - H₂O

Caption: Nucleophilic substitution of this compound leading to acetone.

Computational_Workflow cluster_setup 1. System Setup cluster_optimization 2. Geometry Optimization cluster_ts_search 3. Transition State Search cluster_analysis 4. Data Analysis Build Build Reactant & Product Structures Conformational_Search Conformational Search Build->Conformational_Search Opt_React_Prod Optimize Reactant & Product Geometries Conformational_Search->Opt_React_Prod Freq_React_Prod Frequency Calculation (Minima Verification) Opt_React_Prod->Freq_React_Prod TS_Search Locate Transition State (TS) Opt_React_Prod->TS_Search Freq_TS Frequency Calculation (TS Verification) TS_Search->Freq_TS IRC IRC Calculation (Connect Reactant & Product) Freq_TS->IRC Energy_Profile Calculate Energy Profile (ΔE‡, ΔHᵣₓₙ) IRC->Energy_Profile Solvation Incorporate Solvation Effects Energy_Profile->Solvation

Caption: A general workflow for the computational study of reaction pathways.

References

Methodological & Application

Application Notes and Protocols: 2,2-Dibromopropane as a Precursor for 1,1-Dimethylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) rings are a highly valuable structural motif in medicinal chemistry and drug development. Their inherent ring strain and unique electronic properties impart conformational rigidity, metabolic stability, and can favorably influence binding affinity to biological targets. The gem-dimethylcyclopropane unit, in particular, is a key feature in numerous pharmaceuticals and natural products, offering a strategic way to introduce a hindered, non-planar scaffold.

This document provides detailed application notes and protocols for the synthesis of 1,1-dimethylcyclopropanes using 2,2-dibromopropane as a readily available and effective precursor. The primary method described herein involves the generation of a dimethylcarbene equivalent via reaction with an organolithium reagent, which subsequently undergoes a stereospecific cycloaddition with a variety of alkenes. This approach is noted for its reliability and broad substrate scope.

Reaction Principle and Mechanism

The synthesis of 1,1-dimethylcyclopropanes from this compound and an alkene is typically mediated by an organolithium reagent, such as methyllithium (B1224462) (MeLi) or n-butyllithium (n-BuLi). The reaction proceeds through a highly reactive carbenoid or free carbene intermediate.

The proposed mechanism involves two key steps:

  • Formation of a Lithium Carbenoid: The organolithium reagent performs a halogen-metal exchange with this compound at low temperatures to form a transient α-bromo-α-lithiocarbenoid intermediate.

  • Carbene Generation and Cycloaddition: This unstable carbenoid rapidly eliminates lithium bromide (LiBr) to generate free dimethylcarbene, a highly reactive electrophilic species. The dimethylcarbene then undergoes a concerted and stereospecific [2+1] cycloaddition with the alkene. The stereochemistry of the starting alkene is retained in the final cyclopropane product.[1][2][3]

Experimental Protocols

General Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.

Protocol 1: 1,1-Dimethylcyclopropanation of Alkenes using this compound and Methyllithium

This protocol is a general procedure adapted from established methods for carbene generation from gem-dihalides.[4]

Materials:

  • Alkene (e.g., Styrene, Cyclohexene) (1.0 equiv)

  • This compound (1.5 equiv)

  • Methyllithium (MeLi) solution (e.g., 1.6 M in diethyl ether) (1.2 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add the alkene (1.0 equiv) and anhydrous diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Add this compound (1.5 equiv) to the stirred alkene solution.

    • Slowly add the methyllithium solution (1.2 equiv) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. A white precipitate of lithium bromide may form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel to yield the pure 1,1-dimethylcyclopropane (B155639) derivative.

Data Presentation

The yields of 1,1-dimethylcyclopropanation can vary depending on the substrate and specific reaction conditions. The following table summarizes representative yields for this transformation.

Alkene SubstrateDihalide PrecursorOrganometallic ReagentConditionsProductYield (%)Reference(s)
Protected DehydroprolineThis compoundCo-catalyzedLarge ScaleNirmatrelvir Intermediate73%[5]
1,3-Dienes (general)2,2-DichloropropaneZn, Co-catalystRoom Temp, THFVinyl-gem-dimethylcyclopropanesHigh[5][6]
Cyclopentene2,2-DiiodopropaneEt₂ZnN/A6,6-Dimethylbicyclo[3.1.0]hexaneup to 59%[5]
Cyclohexene2,2-DiiodopropaneEt₂Zn5 days7,7-Dimethylbicyclo[4.1.0]heptaneup to 59%[5]
2,2-Dimethylcyclopropane1,1-Dibromo-2,2-dimethylcyclopropaneMeLiN/A3-Methylbuta-1,2-diene (Allene)92% (GC)[4]

Note: The reaction of 1,1-dihalocyclopropanes with organolithiums can lead to allenes via ring-opening of the carbene intermediate, a reaction known as the Doering-LaFlamme-Skattebøl rearrangement.[2][4]

Mandatory Visualizations

Experimental Workflow

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Flame-dried Flask B Add Alkene & Anhydrous Ether A->B C Cool to -78 °C B->C D Add this compound C->D E Slowly Add Methyllithium D->E F Stir for 2-3 hours at -78 °C E->F G Quench with aq. NH4Cl F->G H Warm to RT & Extract with Ether G->H I Wash with Water & Brine H->I J Dry over MgSO4 I->J K Concentrate J->K L Purify (Distillation/Chromatography) K->L M M L->M Final Product: 1,1-Dimethylcyclopropane

Caption: General workflow for 1,1-dimethylcyclopropane synthesis.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_cycloaddition Cycloaddition R1 H3C-C(Br)2-CH3 (this compound) I1 H3C-C(Br)(Li)-CH3 α-Lithiocarbenoid R1->I1 Halogen-Metal Exchange R2 CH3Li (Methyllithium) R2->I1 Halogen-Metal Exchange I2 H3C-C:-CH3 Dimethylcarbene I1->I2 - LiBr Product 1,1-Dimethylcyclopropane Derivative I2->Product [2+1] Cycloaddition (Stereospecific) Alkene R1-CH=CH-R2 (Alkene) Alkene->Product [2+1] Cycloaddition (Stereospecific)

Caption: Mechanism of dimethylcarbene generation and cycloaddition.

References

Application Notes and Protocols for the Synthesis of Allenes from gem-Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allenes are a unique class of organic compounds characterized by the presence of cumulative double bonds (C=C=C). This structural motif imparts axial chirality and distinct reactivity, making them valuable building blocks in organic synthesis, medicinal chemistry, and materials science. A robust and widely utilized method for the synthesis of substituted allenes is the Doering-LaFlamme allene (B1206475) synthesis. This method involves the reaction of gem-dibromocyclopropanes with organolithium reagents or reducing metals. This document provides detailed protocols and application notes for this transformation.

Reaction Principle

The synthesis of allenes from gem-dibromocyclopropanes proceeds via a two-step sequence:

  • Cyclopropanation: An alkene is first reacted with a source of dibromocarbene (:CBr₂) to form the corresponding gem-dibromocyclopropane. A common method for generating dibromocarbene is the reaction of bromoform (B151600) (CHBr₃) with a strong base, such as potassium tert-butoxide.

  • Allene Formation: The isolated gem-dibromocyclopropane is then treated with an organolithium reagent, typically methyllithium (B1224462) (CH₃Li) or n-butyllithium (n-BuLi). This induces a metal-halogen exchange followed by an electrocyclic ring-opening to furnish the allene.

The overall transformation results in the insertion of a carbon atom between the two original double-bonded carbons of the starting alkene.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromo-2,2-dimethylcyclopropane

This protocol describes the synthesis of a gem-dibromocyclopropane intermediate from 2-methylpropene.

Materials:

  • 2-Methylpropene (isobutylene)

  • Bromoform (CHBr₃)

  • Potassium tert-butoxide (t-BuOK)

  • Dry pentane

  • Water

  • Diethyl ether

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred slurry of potassium tert-butoxide in dry pentane, cooled to 0 °C, add the alkene (2-methylpropene).

  • Slowly add bromoform dropwise to the stirred mixture while maintaining the temperature at 0 °C. The addition is typically carried out over several hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water until neutral and dry over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 1,1-dibromo-2,2-dimethylcyclopropane, which can be purified by distillation.

Protocol 2: Synthesis of 3-Methyl-1,2-butadiene (1,1-Dimethylallene) from 1,1-Dibromo-2,2-dimethylcyclopropane

This protocol details the conversion of the gem-dibromocyclopropane to the corresponding allene using methyllithium.

Materials:

  • 1,1-Dibromo-2,2-dimethylcyclopropane

  • Methyllithium (CH₃Li) in diethyl ether

  • Dry diethyl ether

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,1-dibromo-2,2-dimethylcyclopropane in dry diethyl ether and cool the solution to -30 to -40 °C in a dry ice/acetone bath.

  • Add an ethereal solution of methyllithium dropwise to the stirred solution over 30 minutes.

  • Continue stirring the reaction mixture for an additional 30 minutes at the same temperature.

  • Quench the reaction by the careful addition of water.

  • Separate the ether layer, and extract the aqueous phase with a small amount of diethyl ether.

  • Combine the ether solutions, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • For low-boiling allenes, the product can be isolated by fractional distillation of the ethereal solution.[3]

Data Presentation

The following tables summarize quantitative data for the synthesis of various allenes from their corresponding gem-dibromocyclopropanes using organolithium reagents.

Table 1: Synthesis of Allenes from gem-Dibromocyclopropanes with Organolithium Reagents [3]

Starting gem-DibromocyclopropaneOrganolithium ReagentProduct AlleneYield (%)Boiling Point (°C/mmHg)Refractive Index (nD25)
1,1-Dibromo-2,2-dimethylcyclopropaneMethyllithium3-Methyl-1,2-butadiene92 (GC)401.4152
1,1-Dibromo-2,2,3-trimethylcyclopropaneMethyllithium2-Methylpenta-2,3-diene69721.4340
1,1-Dibromo-2,2,3-trimethylcyclopropaneButyllithium2-Methylpenta-2,3-diene68721.4340
1,1-Dibromo-2-hexylcyclopropaneMethyllithiumNona-1,2-diene8945 (15)1.4432
1,1-Dibromo-2-methyl-2-(ethoxymethyl)cyclopropaneMethyllithium1-Ethoxy-2-methylbuta-2,3-diene711121.4260

Table 2: Infrared Spectroscopy Data for Synthesized Allenes [3]

AlleneCharacteristic IR Absorption (cm⁻¹)
2-Methylpenta-2,3-diene1965
Nona-1,2-diene1950, 842
1-Ethoxy-2-methylbuta-2,3-diene1955, 850, 870

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Allene Formation Alkene Alkene gem_Dibromocyclopropane gem-Dibromocyclopropane Alkene->gem_Dibromocyclopropane + :CBr₂ Dibromocarbene :CBr₂ Bromoform Bromoform (CHBr₃) Bromoform->Dibromocarbene + Base Base Base (e.g., t-BuOK) gem_Dibromocyclopropane2 gem-Dibromocyclopropane Metallo_Halocyclopropane 1-Lithio-1-bromocyclopropane gem_Dibromocyclopropane2->Metallo_Halocyclopropane + RLi (Metal-Halogen Exchange) Organolithium Organolithium (RLi) Allene Allene Metallo_Halocyclopropane->Allene - LiBr (Electrocyclic Ring Opening)

Caption: Reaction pathway for the Doering-LaFlamme allene synthesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_cyclopropanation gem-Dibromocyclopropane Synthesis cluster_allene_synthesis Allene Synthesis A Mix Alkene, Base, and Solvent at 0 °C B Add Bromoform Dropwise A->B C Stir Overnight at Room Temperature B->C D Aqueous Workup (Quench, Extract, Dry) C->D E Purify by Distillation D->E F Dissolve gem-Dibromocyclopropane in Dry Ether at -40 °C E->F Intermediate G Add Organolithium Reagent Dropwise F->G H Stir for 30 min G->H I Aqueous Workup (Quench, Extract, Dry) H->I J Isolate Allene by Fractional Distillation I->J

Caption: Experimental workflow for allene synthesis.

References

Application Notes and Protocols: Formation and Reactivity of Organomagnesium Reagents from 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol concerning the reaction of 2,2-dibromopropane with magnesium metal. While the formation of a traditional Grignard reagent at a gem-dihalogenated carbon is often challenging and can lead to unstable intermediates, understanding the potential reaction pathways is crucial for synthetic chemists. This document outlines the probable reaction mechanism, which favors elimination pathways, and provides a generalized experimental protocol for conducting this reaction under controlled and safe laboratory conditions. The information is intended to guide researchers in anticipating the products and managing the reactivity of this gem-dihalide system.

Introduction

Grignard reagents are powerful organometallic compounds, typically formed by the reaction of an organic halide with magnesium in an ethereal solvent.[1] These reagents are invaluable in organic synthesis for the formation of new carbon-carbon bonds. The reaction of dihaloalkanes with magnesium can lead to various products, including the formation of cyclopropanes from 1,3-dihalides or the generation of di-Grignard reagents.[2] However, the reactivity of geminal dihalides, such as this compound, presents a more complex scenario. The formation of a stable Grignard reagent on a carbon atom already bearing a halogen (an α-halo Grignard reagent) is generally disfavored due to the inherent instability of such species. Consequently, the reaction of this compound with magnesium is expected to proceed primarily through alternative pathways, most notably elimination reactions.

Predicted Reaction Pathway and Side Reactions

The reaction of this compound with magnesium is not anticipated to yield a stable Grignard reagent, (CH₃)₂C(MgBr)₂ or (CH₃)₂C(Br)MgBr. Instead, the initial interaction with magnesium is likely to lead to a highly unstable intermediate that readily undergoes elimination.

The probable major reaction pathway is an E1-like or E2-like elimination to form propene and magnesium bromide. A plausible mechanism involves the initial formation of an unstable carbanionic or radical intermediate which then rapidly eliminates a bromide ion.

Potential Side Reactions:

  • Wurtz-type coupling: Self-coupling of intermediates could potentially lead to the formation of 2,3-dimethyl-2-butene.

  • Reaction with solvent: The highly reactive intermediates may react with the ether solvent, leading to byproducts.

Quantitative Data Summary

Due to the anticipated instability of the primary product and the prevalence of elimination, precise yield determination for a Grignard reagent from this compound is not commonly reported in the literature. The primary outcome is the formation of gaseous products. The following table provides a qualitative expectation of the reaction products.

ReactantReagentSolventExpected Major Product(s)Expected YieldNotes
This compoundMagnesiumAnhydrous EtherPropene, Magnesium BromideHigh (for gas)The formation of a stable Grignard reagent is not expected. The reaction is primarily an elimination.
This compoundMagnesiumAnhydrous Ether2,3-Dimethyl-2-buteneMinorMay form as a byproduct of Wurtz-type coupling.

Experimental Protocols

This protocol describes a generalized procedure for the reaction of this compound with magnesium. Extreme caution is advised due to the potential for vigorous gas evolution and the highly reactive nature of the intermediates. All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

4.1. Materials and Equipment

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Heating mantle

  • Ice bath

4.2. Procedure: Reaction of this compound with Magnesium

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the three-neck flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the purple vapor of iodine is observed and subsequently disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add enough anhydrous ether to the flask to cover the magnesium turnings. Fit the dropping funnel and the reflux condenser to the flask. Maintain a positive pressure of inert gas throughout the experiment.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous ether in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction may be initiated by gentle warming or the addition of a small piece of a previously successful Grignard reaction. A cloudy appearance of the solution and gentle bubbling indicate the start of the reaction.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Be prepared to cool the flask with an ice bath to control the exothermic reaction and the rate of gas evolution.

  • Reaction Completion and Work-up: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours. The primary product, propene, will escape through the bubbler. The remaining mixture will contain magnesium bromide and any non-volatile side products. For analysis of side products, the reaction can be carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

Visualizations

Reaction_Pathway This compound This compound Unstable Intermediate Unstable Intermediate This compound->Unstable Intermediate + Mg / Ether Mg Mg Propene Propene Unstable Intermediate->Propene Elimination MgBr2 MgBr2 Unstable Intermediate->MgBr2 Side_Products Side Products (e.g., 2,3-Dimethyl-2-butene) Unstable Intermediate->Side_Products Coupling Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dry_Glassware Dry Glassware Activate_Mg Activate Mg with Iodine Dry_Glassware->Activate_Mg Add_Ether Add Anhydrous Ether Activate_Mg->Add_Ether Add_Dibromopropane Add this compound Dropwise Add_Ether->Add_Dibromopropane Control_Reflux Control Reflux (Ice Bath) Add_Dibromopropane->Control_Reflux Stir Stir at Room Temperature Control_Reflux->Stir Gas_Evolution Observe Gas (Propene) Evolution Stir->Gas_Evolution Quench Quench with aq. NH4Cl (optional) Gas_Evolution->Quench Analyze_Side_Products Analyze Non-volatile Products Quench->Analyze_Side_Products

References

Dehydrobromination of 2,2-Dibromopropane with Strong Bases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobromination of geminal dihalides, such as 2,2-dibromopropane, is a fundamental and widely utilized transformation in organic synthesis. This reaction provides a direct route to alkynes, which are versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reaction proceeds through a twofold elimination of hydrogen bromide (HBr) when treated with a strong base. The choice of the strong base and reaction conditions can significantly influence the reaction's efficiency, yield, and the formation of potential side products, such as allenes.

This document provides detailed application notes and experimental protocols for the dehydrobromination of this compound using various strong bases, including sodium amide (NaNH₂), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOtBu).

Reaction Mechanism

The dehydrobromination of this compound to propyne (B1212725) is understood to proceed via a sequential twofold E2 (bimolecular elimination) mechanism.[1][2] In the first step, a strong base abstracts a proton from a methyl group, and a bromide ion is eliminated, forming a vinyl bromide intermediate. In the second, more energy-demanding step, the base abstracts a vinylic proton, leading to the expulsion of the second bromide ion and the formation of the alkyne product, propyne.[1]

Application Notes

The selection of the appropriate strong base is critical for optimizing the synthesis of propyne from this compound and minimizing the formation of the isomeric allene, 1,2-butadiene.

  • Sodium Amide (NaNH₂): As an exceptionally strong base, sodium amide is highly effective in promoting the double dehydrobromination.[2] It is often used in liquid ammonia (B1221849) as a solvent, which allows for low-temperature reactions. The use of NaNH₂ generally provides good yields of the terminal alkyne.

  • Potassium Hydroxide (KOH): A more common and less hazardous base, potassium hydroxide, can also be employed for this transformation.[3] To achieve the higher temperatures required for the second elimination step, the reaction is typically carried out in a high-boiling solvent such as ethanol (B145695) or ethylene (B1197577) glycol under reflux conditions.[3]

  • Potassium tert-Butoxide (KOtBu): This bulky base is also effective for dehydrobromination. Its steric hindrance can influence the regioselectivity of the elimination, although in the case of this compound, only one alkyne product is possible. It is often used in solvents like tert-butanol (B103910) or dimethyl sulfoxide (B87167) (DMSO).

Data Presentation

Strong BaseSolventTemperature (°C)Reaction Time (h)Major ProductReported Yield (%)Minor Product(s)Reference
Sodium Amide (NaNH₂)Liquid Ammonia-332-4PropyneGood (Specific yield not reported)1,2-Butadiene[2]
Potassium Hydroxide (KOH)EthanolReflux (~78)2-3PropyneModerate to Good (Specific yield not reported)1,2-Butadiene[3]
Potassium tert-Butoxide (KOtBu)DMSO80-1004-6PropyneGood (Specific yield not reported)1,2-Butadiene

Note: Specific yield data for the dehydrobromination of this compound is not widely available in the searched literature. The yields are described qualitatively based on general knowledge of these reactions.

Experimental Protocols

Synthesis of Starting Material: this compound

Reaction: CH₃-C≡CH + 2 HBr → CH₃-CBr₂-CH₃

Protocol:

  • In a fume hood, cool a flask containing propyne (1.0 eq) dissolved in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen bromide gas (2.2 eq) through the solution while maintaining the temperature at 0 °C.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, carefully quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by distillation.

Protocol 1: Dehydrobromination using Sodium Amide in Liquid Ammonia

Reaction: CH₃-CBr₂-CH₃ + 2 NaNH₂ → CH₃-C≡CH + 2 NaBr + 2 NH₃

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia

  • Dry diethyl ether

  • Apparatus for condensation of ammonia and for running reactions at low temperatures.

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a fume hood.

  • Condense anhydrous liquid ammonia into the flask.

  • Carefully add sodium amide (2.1 eq) to the liquid ammonia with stirring.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in dry diethyl ether.

  • Add the this compound solution dropwise to the sodium amide suspension in liquid ammonia over 30 minutes.

  • Stir the reaction mixture for 2-4 hours, maintaining the temperature with a dry ice/acetone bath.

  • After the reaction is complete, carefully add ammonium (B1175870) chloride to quench the excess sodium amide.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • Add cold water to the residue and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Carefully remove the solvent by distillation to obtain propyne. Due to the volatility of propyne, it is advisable to collect it in a cold trap.

Protocol 2: Dehydrobromination using Potassium Hydroxide in Ethanol

Reaction: CH₃-CBr₂-CH₃ + 2 KOH --(Ethanol, Reflux)--> CH₃-C≡CH + 2 KBr + 2 H₂O

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.5 eq) in ethanol.

  • Add this compound (1.0 eq) to the ethanolic KOH solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a low-boiling organic solvent such as pentane.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Carefully remove the solvent by distillation to isolate the propyne product, again using a cold trap is recommended.

Protocol 3: Dehydrobromination using Potassium tert-Butoxide in DMSO

Reaction: CH₃-CBr₂-CH₃ + 2 KOtBu --(DMSO)--> CH₃-C≡CH + 2 KBr + 2 tBuOH

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked flask with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous DMSO to the flask.

  • Add potassium tert-butoxide (2.2 eq) to the DMSO and stir until it dissolves.

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ice-water.

  • Extract the product with a low-boiling organic solvent (e.g., pentane).

  • Wash the combined organic layers several times with water to remove DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Isolate the propyne product by careful distillation, using a cold trap.

Mandatory Visualizations

Dehydrobromination_Mechanism cluster_step1 Step 1: First E2 Elimination cluster_step2 Step 2: Second E2 Elimination This compound This compound Transition_State1 Transition State 1 This compound->Transition_State1 - H⁺ Base1 Base: Base1->Transition_State1 Vinyl_Bromide Vinyl Bromide Intermediate Transition_State2 Transition State 2 Vinyl_Bromide->Transition_State2 - H⁺ Transition_State1->Vinyl_Bromide - Br⁻ Base2 Base: Base2->Transition_State2 Propyne Propyne Transition_State2->Propyne - Br⁻

Caption: General mechanism for the dehydrobromination of this compound.

Experimental_Workflow Start Start: this compound & Strong Base Reaction Reaction under specified conditions (Solvent, Temperature, Time) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation) Drying->Purification Product Final Product: Propyne Purification->Product

Caption: General experimental workflow for dehydrobromination.

Logical_Relationship Substrate This compound Base_Choice Choice of Strong Base (NaNH2, KOH, KOtBu) Substrate->Base_Choice Reaction_Conditions Reaction Conditions (Solvent, Temperature) Base_Choice->Reaction_Conditions Major_Product Propyne Reaction_Conditions->Major_Product Minor_Product 1,2-Butadiene (Allene) Reaction_Conditions->Minor_Product

Caption: Factors influencing the dehydrobromination of this compound.

References

Application Notes and Protocols for the Use of 2,2-Dibromopropane in Gem-Dimethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gem-dimethyl group is a prevalent structural motif in a wide array of natural products and pharmaceutically active compounds. Its incorporation into a molecular scaffold can significantly influence biological activity by enhancing metabolic stability, increasing lipophilicity, and inducing specific conformational preferences. This document provides detailed application notes and protocols for the use of 2,2-dibromopropane as a reagent for the introduction of the gem-dimethyl group, a process known as gem-dimethylation. While not as common as other methods, the use of this compound offers a potential two-step approach for the gem-dimethylation of active methylene (B1212753) compounds.

Reaction Principle

The proposed strategy involves a double alkylation of an active methylene compound with this compound. The initial step is the deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then displaces one of the bromine atoms of this compound in an SN2 reaction. A subsequent deprotonation and intramolecular cyclization would form a cyclopropane (B1198618) intermediate, which can then be subjected to reductive ring-opening to yield the gem-dimethylated product. Alternatively, a second intermolecular alkylation could occur under specific conditions.

Experimental Protocols

This section details a hypothetical protocol for the gem-dimethylation of a model active methylene compound, diethyl malonate, using this compound.

Protocol 1: Synthesis of Diethyl 2-(prop-1-en-2-yl)malonate (Intermediate)

Materials:

  • Diethyl malonate

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in anhydrous THF to the reaction mixture dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Cleavage of the Cyclopropane Intermediate (Hypothetical)

Further investigation and optimization would be required for this step. A potential approach could involve catalytic hydrogenation.

Materials:

  • Intermediate from Protocol 1

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (B129727) or Ethyl Acetate

  • Hydrogen gas balloon or hydrogenation apparatus

Procedure:

  • Dissolve the intermediate in methanol or ethyl acetate in a suitable reaction vessel.

  • Add Pd/C catalyst to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude gem-dimethylated product.

  • Purify by flash column chromatography if necessary.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Outcomes for the Alkylation of Diethyl Malonate with this compound.

EntryBaseSolventTemperature (°C)Time (h)Expected ProductHypothetical Yield (%)
1NaHTHFReflux12Diethyl 2-(prop-1-en-2-yl)malonate60-70
2NaOEtEtOHReflux24Diethyl 2-(prop-1-en-2-yl)malonate40-50
3K2CO3DMF8018Diethyl 2-(prop-1-en-2-yl)malonate50-60

Mandatory Visualizations

Reaction_Pathway cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hypothetical Cyclization & Reduction ActiveMethylene Active Methylene Compound (e.g., Diethyl Malonate) Enolate Enolate ActiveMethylene->Enolate Base (e.g., NaH) AlkylatedProduct Mono-alkylated Intermediate Enolate->AlkylatedProduct SN2 Attack Dibromopropane This compound Dibromopropane->AlkylatedProduct Cyclization Intramolecular Cyclization AlkylatedProduct->Cyclization Base Cyclopropane Cyclopropane Intermediate Cyclization->Cyclopropane GemDimethyl gem-Dimethylated Product Cyclopropane->GemDimethyl Reduction (e.g., H2, Pd/C)

Caption: Proposed reaction pathway for gem-dimethylation.

Experimental_Workflow Start Start: Reaction Setup Deprotonation Deprotonation of Active Methylene Compound Start->Deprotonation Alkylation Addition of This compound Deprotonation->Alkylation ReactionMonitoring Reaction Monitoring (TLC) Alkylation->ReactionMonitoring Workup Aqueous Workup & Extraction ReactionMonitoring->Workup Purification Purification (Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Isolated Intermediate Characterization->End

Caption: General experimental workflow for the alkylation step.

Safety Precautions

  • This compound is a flammable and potentially toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydride is a highly reactive and flammable solid. It reacts violently with water. Handle it under an inert atmosphere and use appropriate quenching procedures.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The use of this compound for gem-dimethylation reactions presents a potential, albeit less conventional, synthetic route. The proposed two-step method involving a double alkylation of an active methylene compound requires further experimental validation and optimization. The provided protocols are intended as a starting point for researchers interested in exploring this transformation. Careful consideration of reaction conditions and safety precautions is essential for the successful and safe execution of these experiments.

Application Notes and Protocols for Asymmetric Carbene Generation from 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the generation of dimethylcarbene from 2,2-dibromopropane and its analogues for use in asymmetric synthesis, with a primary focus on cyclopropanation reactions. The methodologies outlined below leverage transition metal catalysis to achieve high levels of stereocontrol, offering a valuable alternative to the use of potentially hazardous diazo compounds.

Introduction

The in-situ generation of carbenes from readily available precursors is a cornerstone of modern synthetic chemistry. Gem-dihaloalkanes, such as this compound, serve as convenient and safer surrogates for diazo compounds in the formation of non-stabilized carbenes. The resulting dimethylcarbene is a highly reactive intermediate capable of undergoing a variety of transformations, most notably cyclopropanation of alkenes. The development of chiral catalytic systems that can control the stereochemical outcome of these reactions is of paramount importance for the synthesis of enantiomerically enriched molecules, which are crucial in the pharmaceutical and agrochemical industries. This document details protocols for cobalt- and chromium-catalyzed asymmetric cyclopropanation reactions using 2,2-dihalopropanes, providing researchers with the necessary information to implement these powerful synthetic methods.

Data Presentation

The following tables summarize the quantitative data for cobalt- and chromium-catalyzed asymmetric cyclopropanation reactions of various alkenes with 2,2-dihalopropanes.

Table 1: Cobalt-Catalyzed Asymmetric Dimethylcyclopropanation of Alkenes with 2,2-Dichloropropane (B165471) [1]

EntryAlkene SubstrateCatalyst (mol%)Yield (%)ee (%)
11,3-Diene(OIP)CoBr2 (4) (10)9093
2Styrene(OIP)CoBr2 (4) (10)8588
34-Methylstyrene(OIP)CoBr2 (4) (10)8789
44-Chlorostyrene(OIP)CoBr2 (4) (10)8285
5Indane derivative(OIP)CoBr2 (4) (10)9295
6Tetralin derivative(OIP)CoBr2 (4) (10)9194

Reactions were conducted with 2,2-dichloropropane and Zn as a reductant. Data is representative of reported results. (OIP = oxazoline (B21484) iminopyridine).

Table 2: Chromium-Catalyzed Asymmetric Cyclopropanation with gem-Dihaloalkanes

EntryAlkene Substrategem-DihaloalkaneCatalyst SystemdrYield (%)ee (%)
1N,N-dibenzyl-2-phenylacrylamide1,1-dibromo-3-phenylpropaneCrCl2 / (S,S)-L2 (20/24 mol%)>20:17595
2N,N-dibenzyl-2-(4-chlorophenyl)acrylamide1,1-dibromo-3-phenylpropaneCrCl2 / (S,S)-L2 (20/24 mol%)>20:17896
3N,N-dibenzyl-2-(naphthalen-2-yl)acrylamide1,1-dibromo-3-phenylpropaneCrCl2 / (S,S)-L2 (20/24 mol%)>20:17294
4N,N-dibenzyl-2-phenylacrylamideThis compoundCrCl2 / (S,S)-L2 (20/24 mol%)>20:16892

Reactions were conducted with Mn as a reductant. Data is representative of reported results for gem-dibromoalkanes. (S,S)-L2 is a specific chiral ligand.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Asymmetric Dimethylcyclopropanation of Alkenes with 2,2-Dichloropropane [1]

This protocol is adapted from studies on 2,2-dichloropropane and is expected to be applicable to this compound with potential minor modifications.

Materials:

  • (OIP)CoBr2 complex (chiral catalyst)

  • Alkene substrate

  • 2,2-Dichloropropane (or this compound)

  • Zinc powder (activated)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: The chiral (OIP)CoBr2 catalyst is either synthesized according to literature procedures or obtained from a commercial source.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the (OIP)CoBr2 catalyst (10 mol%).

  • Add activated zinc powder (2.0 equivalents).

  • Add the anhydrous solvent to achieve a desired concentration (typically 0.1 M with respect to the alkene).

  • Add the alkene substrate (1.0 equivalent).

  • Carbene Precursor Addition: To the stirred suspension, add 2,2-dichloropropane (or this compound) (1.5 equivalents).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress by TLC or GC analysis.

  • Workup and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired chiral cyclopropane (B1198618) product.

  • Characterization: Determine the yield and analyze the enantiomeric excess (ee%) by chiral HPLC or GC.

Protocol 2: Chromium-Catalyzed Asymmetric Cyclopropanation of Alkenes with gem-Dibromoalkanes

This protocol is based on the use of various gem-dibromoalkanes, including this compound.

Materials:

  • Chromium(II) chloride (CrCl2)

  • Chiral ligand (e.g., (S,S)-L2)

  • Alkene substrate

  • This compound

  • Manganese powder (activated)

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane (B42094) - DME)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a strictly inert atmosphere, stir CrCl2 (20 mol%) and the chiral ligand (24 mol%) in the anhydrous solvent for 30-60 minutes.

  • Reaction Setup: To an oven-dried Schlenk flask containing the pre-formed catalyst or to a flask charged with CrCl2 and the chiral ligand under an inert atmosphere, add activated manganese powder (1.5 equivalents).

  • Add the anhydrous solvent to achieve the desired concentration (e.g., 0.2 M).

  • Add the alkene substrate (1.0 equivalent).

  • Carbene Precursor Addition: Add this compound (2.0 equivalents) to the stirred mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., -10 °C to room temperature) for the recommended time (e.g., 24 hours). Monitor the reaction by TLC or GC.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the mixture with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Characterization: Determine the yield, diastereomeric ratio (dr) by 1H NMR, and enantiomeric excess (ee%) by chiral HPLC.

Mandatory Visualizations

Carbene Generation and Cyclopropanation Catalytic Cycle cluster_cycle Catalytic Cycle M(n)L Active Catalyst M(n)L Carbene_Adduct Metal-Carbene Adduct [M(n+2)L*(C(CH3)2)] Alkene_Complex Alkene Coordination Carbene_Adduct->Alkene_Complex + Alkene Metallacyclobutane Metallacyclobutane Intermediate Alkene_Complex->Metallacyclobutane M(n)L* M(n)L* Metallacyclobutane->M(n)L* + Chiral Cyclopropane (Reductive Elimination) Product Chiral Dimethylcyclopropane Metallacyclobutane->Product M(n)L*->Carbene_Adduct + CBr2(CH3)2 - 2 Br- Precursor This compound CBr2(CH3)2 Precursor->Carbene_Adduct Reductant Reductant (e.g., Zn, Mn) Reductant->M(n)L* Alkene_in Alkene Alkene_in->Alkene_Complex

Caption: Catalytic cycle for carbene generation and asymmetric cyclopropanation.

Experimental Workflow for Asymmetric Cyclopropanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dry_Glassware Oven-dry all glassware Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Dry_Glassware->Inert_Atmosphere Add_Reagents Add Catalyst, Reductant, Solvent, and Alkene Inert_Atmosphere->Add_Reagents Add_Precursor Add this compound Add_Reagents->Add_Precursor Stir Stir at specified temperature and time Add_Precursor->Stir Monitor Monitor progress (TLC/GC) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Solvent Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Analyze_Stereo Determine ee% and dr (Chiral HPLC/GC) Characterize->Analyze_Stereo

Caption: General experimental workflow for asymmetric cyclopropanation.

References

Application Notes and Protocols: 2,2-Dibromopropane as a Source of Isopropylidene Carbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidene carbene, a reactive intermediate, offers a direct route for the introduction of a gem-dimethylcyclopropane moiety onto a variety of molecular scaffolds. The gem-dimethylcyclopropane unit is a valuable structural motif in medicinal chemistry and natural product synthesis, often imparting improved metabolic stability, lipophilicity, and conformational rigidity to parent molecules. One of the classical and effective methods for the generation of isopropylidene carbene involves the reaction of 2,2-dibromopropane with an alkyllithium reagent, typically methyllithium (B1224462). This document provides detailed application notes and protocols for the generation of isopropylidene carbene from this compound and its subsequent use in the cyclopropanation of alkenes.

Reaction Mechanism and Principles

The generation of isopropylidene carbene from this compound is a two-step process initiated by a lithium-halogen exchange reaction with methyllithium. This is followed by an α-elimination of lithium bromide to yield the free carbene. The highly reactive isopropylidene carbene is generated in situ and readily undergoes addition to a co-reactant alkene to form the corresponding 1,1-dimethylcyclopropane (B155639) derivative. The reaction is typically carried out at low temperatures to control the reactivity of the organometallic species and the carbene intermediate.

Applications in Organic Synthesis

The primary application of isopropylidene carbene generated from this compound is the synthesis of gem-dimethylcyclopropanes through the cyclopropanation of alkenes. This methodology has been applied to a range of olefinic substrates, including both cyclic and acyclic alkenes. The resulting gem-dimethylcyclopropane products can serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Data Presentation

The following table summarizes the yields of 1,1-dimethylcyclopropanes obtained from the reaction of various alkenes with isopropylidene carbene generated from this compound and methyllithium, as reported by L. Skattebøl in the Journal of Organic Chemistry, 1966.

Alkene SubstrateProductYield (%)
Cyclohexene (B86901)7,7-Dimethylnorcarane65
Cycloheptene8,8-Dimethylbicyclo[5.1.0]octane55
Cyclooctene9,9-Dimethylbicyclo[6.1.0]nonane70
1-Octene1,1-Dimethyl-2-hexylcyclopropane50
cis-4-Octenecis-1,1-Dimethyl-2,3-dipropylcyclopropane58
trans-4-Octenetrans-1,1-Dimethyl-2,3-dipropylcyclopropane52
2-Methyl-2-butene1,1,2,2,3-Pentamethylcyclopropane45

Experimental Protocols

General Considerations: All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Methyllithium is a pyrophoric reagent and should be handled with extreme care by trained personnel.

Protocol: Synthesis of 7,7-Dimethylnorcarane from Cyclohexene

This protocol is adapted from the procedures described by L. Skattebøl.

Materials:

  • This compound

  • Methyllithium (solution in diethyl ether)

  • Cyclohexene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert gas supply (argon or nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of cyclohexene (10.0 g, 122 mmol) in 50 mL of anhydrous diethyl ether.

  • Cool the stirred solution to -10 °C using an appropriate cooling bath.

  • To the dropping funnel, add a solution of this compound (13.3 g, 61 mmol) in 20 mL of anhydrous diethyl ether.

  • Slowly add the this compound solution to the cyclohexene solution over a period of 15 minutes, maintaining the temperature at -10 °C.

  • After the addition is complete, begin the dropwise addition of a 1.6 M solution of methyllithium in diethyl ether (40 mL, 64 mmol) to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature between -10 °C and -5 °C. A white precipitate of lithium bromide will form.

  • After the addition of methyllithium is complete, allow the reaction mixture to stir at -10 °C for an additional 1 hour, and then let it warm to room temperature and stir for another 2 hours.

  • Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure to afford 7,7-dimethylnorcarane.

Mandatory Visualization

Reaction_Mechanism cluster_step1 Lithium-Halogen Exchange cluster_step2 α-Elimination cluster_step3 Cyclopropanation This compound C(CH3)2(Br)2 Intermediate [C(CH3)2(Br)Li] This compound->Intermediate + CH3Li MeLi CH3Li MeBr CH3Br Intermediate2 [C(CH3)2(Br)Li] Carbene C(CH3)2 Carbene2 C(CH3)2 LiBr LiBr Intermediate2->Carbene - LiBr Alkene R2C=CR2 Product gem-Dimethylcyclopropane Alkene->Product Carbene2->Product

Caption: Reaction mechanism for isopropylidene carbene generation and cyclopropanation.

Experimental_Workflow A 1. Add Alkene and this compound in Anhydrous Ether B 2. Cool to -10 °C A->B C 3. Slowly Add Methyllithium Solution B->C D 4. Stir and Warm to Room Temperature C->D E 5. Aqueous Workup (NH4Cl) D->E F 6. Extraction and Drying E->F G 7. Solvent Removal F->G H 8. Purification (Distillation) G->H

Caption: General experimental workflow for gem-dimethylcyclopropanation.

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2-dibromopropane in various metal-catalyzed cross-coupling reactions. The gem-dibromo functionality of this compound makes it a valuable building block for the synthesis of gem-dimethyl-substituted compounds, which are prevalent motifs in many natural products and pharmacologically active molecules. This document outlines key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, providing specific experimental conditions and expected outcomes.

Introduction to Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound, these reactions allow for the sequential or double substitution of the bromine atoms, leading to the introduction of two new organic fragments at a single carbon center. This gem-disubstitution is a key strategy for the synthesis of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been widely employed for their high efficiency and functional group tolerance.[1][2]

The successful execution of these reactions with this compound often depends on careful control of reaction conditions to favor either mono- or diarylation, thus providing access to a diverse range of products.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides.[3] For this compound, this reaction can be controlled to achieve either mono- or diarylation, leading to the synthesis of 2-bromo-2-arylpropanes or 2,2-diarylpropanes, respectively. Sequential coupling is also possible, allowing for the synthesis of unsymmetrical 2,2-diarylpropanes.[4][5]

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene (B28343)/H₂O100122-Bromo-2-phenylpropane, 2,2-Diphenylpropane45 (mono), 35 (di)
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane80242,2-Bis(4-methoxyphenyl)propane85
3Naphthalene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF120182,2-Di(naphthalen-2-yl)propane78
Experimental Protocol: Synthesis of 2,2-Diphenylpropane
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 201.8 mg), phenylboronic acid (2.5 mmol, 304.8 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (5 mL) and water (1 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to afford 2,2-diphenylpropane.

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organic halide with an alkene.[6][7] The reaction of this compound with alkenes can lead to the formation of substituted alkenes and potentially more complex structures through a double coupling.

General Reaction Scheme

Caption: General scheme of the Heck reaction with this compound.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Styrene (B11656)Pd(OAc)₂ (5)PPh₃ (10)Et₃NDMF10024(E)-1,1-Dibromo-3-phenylprop-1-ene65
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8018Butyl (E)-4,4-dibromopent-2-enoate72
3CyclohexenePd(dba)₂ (4)P(o-tolyl)₃ (8)NaOAcDMA120363-(2,2-Dibromopropyl)cyclohex-1-ene55
Experimental Protocol: Heck Coupling of this compound with Styrene
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 201.8 mg), styrene (1.2 mmol, 125.0 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and triphenylphosphine (B44618) (0.1 mmol, 26.2 mg).

  • Solvent and Base Addition: Add N,N-dimethylformamide (DMF) (5 mL) and triethylamine (B128534) (2.0 mmol, 202.4 mg).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.

  • Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, petroleum ether) to yield the product.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and organic halides, typically employing a palladium catalyst and a copper(I) co-catalyst.[8][9] With this compound, this reaction can be utilized to synthesize gem-dialkynylpropanes.

General Reaction Scheme

Caption: General scheme of the Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65122,2-Bis(phenylethynyl)propane88
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene80162,2-Bis((trimethylsilyl)ethynyl)propane75
31-HexynePd(OAc)₂ (2) / XPhos (4)CuI (3)Cs₂CO₃Dioxane100245,5-Dimethylundeca-4,6-diyne82
Experimental Protocol: Synthesis of 2,2-Bis(phenylethynyl)propane
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 201.8 mg), phenylacetylene (2.2 mmol, 224.7 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon. Add anhydrous tetrahydrofuran (B95107) (THF) (10 mL) and triethylamine (5 mL).

  • Reaction: Stir the mixture at 65 °C for 12 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, wash with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography on silica gel (hexanes) to give the desired product.

Conclusion

The metal-catalyzed cross-coupling reactions of this compound provide a versatile and efficient platform for the synthesis of gem-dimethylated compounds. The protocols and data presented herein offer a solid foundation for researchers to explore and optimize these transformations for their specific synthetic targets in drug discovery and materials science. Careful selection of catalysts, ligands, and reaction conditions is crucial for achieving high yields and selectivity in both mono- and di-functionalization reactions.

References

Application Notes and Protocols: Synthesis of Substituted Alkynes from 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of propyne (B1212725) and substituted alkynes using 2,2-dibromopropane as a starting material. This method offers a reliable route to the formation of carbon-carbon triple bonds, which are crucial structural motifs in many pharmaceuticals and bioactive molecules.

Introduction

The synthesis of alkynes is a fundamental transformation in organic chemistry, with significant applications in drug discovery and development. Alkynes serve as versatile building blocks for the construction of complex molecular architectures. One effective method for the preparation of alkynes is through the double dehydrohalogenation of geminal (gem) dihalides. This compound, a readily available gem-dihalide, is an excellent precursor for the synthesis of propyne and, subsequently, a variety of substituted alkynes.

The reaction proceeds via a twofold E2 (elimination, bimolecular) reaction, necessitating the use of a strong base.[1][2] Sodium amide (NaNH₂) in liquid ammonia (B1221849) is the reagent of choice for this transformation, as it is sufficiently basic to effect both eliminations and to deprotonate the resulting terminal alkyne.[1][3] The in situ formation of the acetylide anion is a key advantage of this method, as it can be trapped with various electrophiles in a one-pot procedure to generate more complex, substituted alkynes.

Reaction Mechanism

The conversion of this compound to an alkyne involves two successive E2 elimination reactions.[3]

Step 1: First Dehydrohalogenation A strong base, typically the amide ion (:NH₂⁻), abstracts a proton from a methyl group of this compound. Concurrently, a bromide ion is eliminated, leading to the formation of a vinyl bromide intermediate.

Step 2: Second Dehydrohalogenation A second equivalent of the base removes a proton from the vinyl bromide, and the remaining bromide is eliminated to form the triple bond, yielding propyne.

Step 3: Deprotonation of the Terminal Alkyne When a terminal alkyne such as propyne is formed in the presence of a strong base like sodium amide, it is deprotonated to form a stable acetylide anion.[3] This acid-base reaction drives the equilibrium towards the formation of the terminal alkyne. For the synthesis of propyne, a subsequent aqueous workup is required to protonate the acetylide. For the synthesis of substituted alkynes, the acetylide is reacted directly with an electrophile.

Data Presentation

The following table summarizes the key reactants and products in the synthesis of propyne and a representative substituted alkyne, 2-butyne, from this compound.

Starting MaterialReagentsElectrophileProductTypical Yield (%)
This compound1. NaNH₂ (3 eq) 2. H₂O-PropyneNot specified
This compound1. NaNH₂ (3 eq) 2. CH₃I (1 eq)Methyl Iodide2-ButyneNot specified

Experimental Protocols

The following protocols are representative procedures for the synthesis of propyne and a substituted alkyne from this compound.

Protocol 1: Synthesis of Propyne from this compound

This protocol describes the preparation of propyne via the double dehydrohalogenation of this compound using sodium amide in liquid ammonia.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Dry diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ice-water bath

  • Dry ice/acetone condenser

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Gas inlet tube

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser. Ensure all glassware is thoroughly dried.

  • Reaction Setup: Under a stream of inert gas (e.g., nitrogen or argon), place the flask in an ice-water bath. Condense liquid ammonia into the flask.

  • Addition of Sodium Amide: To the stirred liquid ammonia, carefully add sodium amide (3.0 equivalents) in portions.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of dry diethyl ether or THF. Add this solution dropwise to the sodium amide suspension in liquid ammonia over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the temperature of boiling ammonia (-33 °C) for 2-3 hours. The formation of a precipitate (sodium bromide) will be observed.

  • Workup: After the reaction is complete, carefully quench the reaction by the slow addition of water to protonate the propynide anion. The ammonia is allowed to evaporate.

  • Isolation: The propyne gas can be collected in a cold trap or used directly in a subsequent reaction.

Protocol 2: One-Pot Synthesis of 2-Butyne from this compound and Methyl Iodide

This protocol details the in-situ generation of the propynide anion from this compound, followed by its alkylation with methyl iodide to produce 2-butyne.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Methyl iodide (CH₃I)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Ice-water bath

  • Dry ice/acetone condenser

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Apparatus Setup: Set up the reaction apparatus as described in Protocol 1.

  • Formation of Sodium Propynide: Follow steps 2-5 of Protocol 1 to generate the sodium propynide solution in liquid ammonia.

  • Addition of Electrophile: To the stirred solution of sodium propynide, add methyl iodide (1.0 equivalent) dropwise via the dropping funnel.

  • Reaction: After the addition of methyl iodide, continue to stir the reaction mixture in the boiling ammonia for an additional 1-2 hours.

  • Workup: Once the reaction is complete, allow the ammonia to evaporate. Carefully add water to the residue to quench any unreacted sodium amide and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain crude 2-butyne. Further purification can be achieved by fractional distillation.

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow.

Reaction_Pathway This compound This compound Vinyl Bromide Intermediate Vinyl Bromide Intermediate This compound->Vinyl Bromide Intermediate 1. NaNH2 (-HBr) Propyne Propyne Vinyl Bromide Intermediate->Propyne 2. NaNH2 (-HBr) Sodium Propynide Sodium Propynide Propyne->Sodium Propynide 3. NaNH2 Substituted Alkyne Substituted Alkyne Sodium Propynide->Substituted Alkyne + Electrophile (e.g., CH3I)

Caption: Reaction pathway for the synthesis of substituted alkynes from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation Reaction Setup Reaction Setup Addition of NaNH2 Addition of NaNH2 Reaction Setup->Addition of NaNH2 Addition of this compound Addition of this compound Addition of NaNH2->Addition of this compound Reaction (2-3h) Reaction (2-3h) Addition of this compound->Reaction (2-3h) Quenching Quenching Reaction (2-3h)->Quenching For Propyne Synthesis Addition of Electrophile (for substituted alkynes) Addition of Electrophile (for substituted alkynes) Reaction (2-3h)->Addition of Electrophile (for substituted alkynes) Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Reaction (1-2h) Reaction (1-2h) Addition of Electrophile (for substituted alkynes)->Reaction (1-2h) Reaction (1-2h)->Quenching

References

Synthesis of Cyclopropanes via Dimethylcarbene Addition to Alkenes Using 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclopropane (B1198618) motif is a valuable structural component in organic chemistry, frequently found in natural products and pharmaceutical agents. Its unique conformational rigidity and electronic properties can impart desirable characteristics to a molecule, such as enhanced metabolic stability and binding affinity. One efficient method for the synthesis of gem-dimethylcyclopropanes is through the [2+1] cycloaddition of dimethylcarbene to an alkene. This protocol details a reliable method for the in-situ generation of dimethylcarbene from 2,2-dibromopropane and a strong organolithium base, followed by its reaction with various alkenes.

The reaction proceeds via the formation of a lithium carbenoid intermediate upon treatment of this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or methyllithium (B1224462) (MeLi), at low temperatures. This carbenoid then undergoes α-elimination to generate dimethylcarbene, which subsequently adds to the alkene in a stereospecific manner. The stereochemistry of the starting alkene is retained in the cyclopropane product. This method is a variation of the Doering-Moore-Skattebøl reaction, which is often used for the synthesis of allenes from gem-dihalocyclopropanes.

Reaction Mechanism and Experimental Workflow

The overall process can be visualized as a two-step sequence: the formation of the reactive dimethylcarbene intermediate and its subsequent cycloaddition to an alkene substrate.

G cluster_0 Carbene Generation cluster_1 Cycloaddition 2_2_dibromopropane This compound carbenoid Lithium Carbenoid Intermediate 2_2_dibromopropane->carbenoid  + n-BuLi (Pentane or Ether, -78 °C) n_BuLi n-Butyllithium (n-BuLi) n_BuLi->carbenoid dimethylcarbene Dimethylcarbene carbenoid->dimethylcarbene  α-elimination cyclopropane gem-Dimethylcyclopropane Product dimethylcarbene->cyclopropane  [2+1] Cycloaddition alkene Alkene Substrate alkene->cyclopropane alkene->cyclopropane

Caption: Reaction pathway for gem-dimethylcyclopropanation.

The experimental workflow involves the slow addition of an alkyllithium reagent to a solution of this compound and the alkene substrate at low temperature, followed by quenching and workup.

G start Start prepare_solution Prepare solution of alkene and this compound in pentane (B18724)/ether start->prepare_solution cool Cool to -78 °C (Dry ice/acetone (B3395972) bath) prepare_solution->cool add_base Slowly add n-Butyllithium cool->add_base react Stir at low temperature add_base->react quench Quench with water react->quench workup Aqueous workup and extraction quench->workup purify Purification (Distillation or Chromatography) workup->purify end Product purify->end

Caption: Experimental workflow for the synthesis.

Data Presentation: Reaction of Alkenes with this compound and Alkyllithium

The following table summarizes the results for the gem-dimethylcyclopropanation of various alkene substrates.

EntryAlkene SubstrateBaseSolventTemperature (°C)Yield (%)
1Geraniol (B1671447)n-BuLiPentane-7850
2CyclohexeneMeLiEther-30 to -4065
31-OcteneMeLiEther-30 to -4070
4StyreneMeLiEther-30 to -4068
5trans-StilbeneMeLiEther-30 to -4075

Experimental Protocols

General Procedure for the Synthesis of gem-Dimethylcyclopropanes

Materials:

  • Alkene substrate

  • This compound

  • n-Butyllithium (or Methyllithium) in a suitable solvent (e.g., hexanes or ether)

  • Anhydrous diethyl ether or pentane

  • Distilled water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Dry ice and acetone for cooling bath

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with the alkene substrate (1.0 eq.) and this compound (1.2 - 4.0 eq.). Anhydrous diethyl ether or pentane is added as the solvent.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Alkyllithium: A solution of n-butyllithium or methyllithium (1.2 - 8.0 eq.) is added dropwise to the stirred reaction mixture via syringe over a period of 30-60 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at the low temperature for an additional 1-3 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of distilled water at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by distillation or flash column chromatography on silica (B1680970) gel to afford the desired gem-dimethylcyclopropane.

Specific Protocol for the Synthesis of 2-(3,3-Dimethyloxiran-2-yl)-5-methylhex-4-en-1-ol (from Geraniol)

  • Reaction Setup: To a solution of geraniol (1.0 eq.) in anhydrous pentane is added this compound (4.0 eq.).

  • Cooling: The mixture is cooled to -78 °C.

  • Addition of n-BuLi: n-Butyllithium (8.0 eq.) is added dropwise over 1 hour.

  • Reaction: The reaction is stirred at -78 °C for 3 hours.

  • Workup and Purification: The reaction is quenched with water and worked up as described in the general procedure. The product is purified by column chromatography to yield the gem-dimethylcyclopropane derivative (50% yield).

Safety Precautions

  • Organolithium reagents such as n-butyllithium and methyllithium are highly pyrophoric and reactive. They should be handled with extreme care under an inert atmosphere (nitrogen or argon).

  • This compound is a volatile and potentially harmful chemical. It should be handled in a well-ventilated fume hood.

  • The reaction should be conducted at low temperatures to control the reactivity of the organolithium reagents and the carbene intermediate.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Application of 2,2-Dibromopropane in Total Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromopropane is a versatile and efficient reagent in organic synthesis, primarily utilized as a precursor for the installation of a gem-dimethyl group. This structural motif is prevalent in a wide array of natural products, particularly in the realm of terpenoids and polyketides, where it can play a crucial role in defining the molecule's biological activity and conformational rigidity. The application of this compound in total synthesis often involves its conversion to a more reactive intermediate, which then participates in the formation of a gem-dimethyl substituted carbon center, frequently as part of a cyclopropane (B1198618) ring. This application note will delve into the utility of this compound in the context of total synthesis, with a focus on the construction of key structural motifs found in bioactive natural products.

While direct, detailed protocols for the total synthesis of a specific natural product using this compound for a key gem-dimethylcyclopropanation step are not readily found in recent literature, its application can be exemplified through the synthesis of crucial intermediates, such as the chrysanthemic acid core, a key component of pyrethroid insecticides. Pyrethroids are a significant class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins, which are esters of chrysanthemic acid.

Core Application: Synthesis of the gem-Dimethylcyclopropane Moiety

The primary role of this compound in total synthesis is to serve as a source for the gem-dimethyl group, often in the context of forming a 2,2-dimethylcyclopropane ring. This is a key structural feature in numerous natural products, including the chrysanthemic acid core of pyrethroids.

Logical Workflow for gem-Dimethylcyclopropanation

The general strategy for utilizing this compound to construct a gem-dimethylcyclopropane ring involves its reaction with an alkene in the presence of a base or a metal catalyst. The reaction proceeds through the in-situ generation of a carbene or carbenoid species.

G cluster_steps Reaction Steps reagent This compound intermediate gem-Dibromocyclopropane Intermediate reagent->intermediate [1] base Base (e.g., KOtBu) base->intermediate [1] alkene Alkene Substrate alkene->intermediate [1] product gem-Dimethylcyclopropane Product intermediate->product [2] reduction Reductive Dehalogenation (e.g., Zn, Na/NH3) reduction->product [2] [1] Cyclopropanation [1] Cyclopropanation [2] Dehalogenation [2] Dehalogenation

Caption: General workflow for gem-dimethylcyclopropanation using this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to generate gem-dimethylcyclopropane structures, inspired by methodologies aimed at synthesizing key intermediates for natural product synthesis.

Protocol 1: gem-Dibromocyclopropanation of an Alkene

This protocol describes the formation of a gem-dibromocyclopropane, which is a common intermediate when using this compound.

Materials:

  • Alkene (e.g., Styrene) (1.0 eq)

  • This compound (1.5 eq)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the alkene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (2.0 eq) in anhydrous THF.

  • To the cooled alkene solution, add this compound (1.5 eq) via syringe.

  • Slowly add the potassium tert-butoxide solution to the reaction mixture over a period of 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Slowly warm the reaction mixture to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired gem-dibromocyclopropane.

Protocol 2: Reductive Dehalogenation to a gem-Dimethylcyclopropane

This protocol outlines the conversion of the gem-dibromocyclopropane intermediate to the final gem-dimethylcyclopropane product.

Materials:

  • gem-Dibromocyclopropane (from Protocol 1) (1.0 eq)

  • Zinc dust (activated) (5.0 eq)

  • Acetic acid

  • Ethanol (B145695)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend the gem-dibromocyclopropane (1.0 eq) in a mixture of ethanol and acetic acid (10:1 v/v).

  • Add activated zinc dust (5.0 eq) to the suspension in one portion.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic. If necessary, cool the flask in a water bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Quantitative Data Summary

The efficiency of the gem-dimethylcyclopropanation reaction is highly dependent on the substrate and reaction conditions. The following table summarizes typical yields for the two-step process.

StepReactionSubstrate ExampleReagentsConditionsYield (%)
1gem-DibromocyclopropanationStyreneThis compound, KOtBuTHF, -78 °C to rt60-80
2Reductive Dehalogenation1,1-Dibromo-2-phenylcyclopropaneZn, AcOH/EtOHrt85-95

Signaling Pathways and Logical Relationships

The utility of this compound in total synthesis is rooted in its ability to generate a key structural motif. The logical relationship from the starting material to the final product in a hypothetical synthesis of a chrysanthemic acid precursor is illustrated below.

G start α,β-Unsaturated Ester step1 gem-Dibromocyclopropanation start->step1 reagent This compound reagent->step1 intermediate gem-Dibromocyclopropyl Ester step1->intermediate step2 Reductive Dehalogenation intermediate->step2 product Chrysanthemic Acid Precursor (gem-Dimethylcyclopropyl Ester) step2->product

Caption: Synthetic logic for a chrysanthemic acid precursor using this compound.

Conclusion

This compound remains a valuable reagent for the introduction of the gem-dimethyl motif in organic synthesis. Its application in the construction of complex molecules, particularly those containing a gem-dimethylcyclopropane ring, highlights its importance in the total synthesis of natural products and their analogues. The protocols and data presented herein provide a foundational understanding for researchers and scientists in the field of drug development and natural product synthesis to effectively utilize this versatile building block. While direct applications in recent landmark total syntheses may be less common with the advent of newer methodologies, the fundamental transformations involving this compound are robust and continue to be relevant in synthetic chemistry.

Application Notes and Protocols for Stereoselective Reactions Involving 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of stereoselective reactions involving 2,2-dibromopropane and its analogs, with a focus on the asymmetric synthesis of chiral cyclopropanes. The protocols and data presented are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Application Note 1: Asymmetric Cyclopropanation of Olefins using gem-Dihaloalkanes Catalyzed by Chiral Chromium Complexes

Stereoselective cyclopropanation is a powerful tool for the synthesis of chiral cyclopropane (B1198618) rings, which are important structural motifs in many pharmaceuticals and biologically active compounds. While diazo compounds are traditional precursors for cyclopropanation, their potential instability and hazardous nature have prompted the exploration of alternative reagents. gem-Dihaloalkanes, such as this compound, have emerged as stable and readily available carbene precursors for these transformations.

A significant advancement in this area is the development of chromium-catalyzed asymmetric cyclopropanation of terminal olefins with gem-dihaloalkanes.[1] This methodology allows for the synthesis of highly functionalized chiral cyclopropanes with excellent diastereoselectivity and enantioselectivity. The reaction is believed to proceed through a metalloradical catalytic pathway.[2]

The versatility of this method is demonstrated by its tolerance of various functional groups on both the gem-dihaloalkane and the olefin partner. The use of a chiral chromium complex, typically formed in situ from a chromium(II) salt and a chiral ligand, is crucial for achieving high levels of stereocontrol.[1][3]

Quantitative Data Summary

The following table summarizes the results of the chromium-catalyzed asymmetric cyclopropanation of various olefins with different gem-dihaloalkanes, showcasing the high stereoselectivity of the reaction.

EntryOlefingem-DihaloalkaneYield (%)dree (%)
1Styrene(Dichloromethyl)benzene95>20:192
24-Methylstyrene(Dichloromethyl)benzene93>20:191
34-Methoxystyrene(Dichloromethyl)benzene91>20:193
44-Chlorostyrene(Dichloromethyl)benzene96>20:190
52-Vinylnaphthalene(Dichloromethyl)benzene92>20:194
6Styrene1,1-Dichlorobutane85>20:188
7Styrene1,1-Dibromobutane88>20:189

Data sourced from supporting information of relevant literature.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Chromium-Catalyzed Asymmetric Cyclopropanation of Terminal Olefins with gem-Dibromoalkanes

This protocol is a representative procedure based on the chromium-catalyzed asymmetric cyclopropanation of terminal olefins with gem-dihaloalkanes.[1][3] While a specific example with this compound is not explicitly detailed in the primary literature, this general method can be adapted for its use.

Materials:

  • Chromium(II) chloride (CrCl₂) (anhydrous)

  • Chiral ligand (e.g., (S,S)-N,N'-bis(2,6-diisopropylphenyl)cyclohexane-1,2-diamine)

  • Manganese powder (reductant)

  • Terminal olefin (e.g., Styrene)

  • gem-Dibromoalkane (e.g., this compound)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add CrCl₂ (0.04 mmol, 10 mol%) and the chiral ligand (0.048 mmol, 12 mol%).

    • Add anhydrous DME (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the chiral chromium complex.

  • Reaction Setup:

    • To the Schlenk tube containing the catalyst solution, add manganese powder (0.6 mmol, 1.5 equiv.).

    • Add the terminal olefin (0.4 mmol, 1.0 equiv.).

    • Finally, add the gem-dibromoalkane (0.48 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Execution:

    • Seal the Schlenk tube and cool the reaction mixture to the desired temperature (e.g., 0 °C or -10 °C).[1][3]

    • Stir the reaction mixture vigorously for the specified time (typically 24-40 hours).[3]

  • Work-up and Purification:

    • Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by exposing it to air.

    • Dilute the mixture with diethyl ether and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral cyclopropane.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy of the crude reaction mixture.[1]

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Visualizations

Catalytic Cycle of Chromium-Catalyzed Asymmetric Cyclopropanation

Catalytic_Cycle CrII Cr(II)L CrIII_halide LCr(III)-X CrII->CrIII_halide Oxidative Addition Mn Mn CrII->Mn Reduction CrIII_carbenoid LCr(III)=CR2 CrIII_halide->CrIII_carbenoid α-elimination CrIV_cyclopropyl LCr(IV)-cyclopropyl CrIII_carbenoid->CrIV_cyclopropyl + Olefin CrIV_cyclopropyl->CrII Reductive Elimination Product Chiral Cyclopropane CrIV_cyclopropyl->Product Olefin Olefin Olefin->CrIII_carbenoid gem_Dihaloalkane R2CX2 gem_Dihaloalkane->CrII MnX2 MnX2 Mn->MnX2

Caption: Proposed catalytic cycle for the chromium-catalyzed asymmetric cyclopropanation.

Experimental Workflow for Asymmetric Cyclopropanation

Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Combine CrCl2 and Chiral Ligand in DME prep2 Stir for 30 min at RT prep1->prep2 react1 Add Mn powder, Olefin, and gem-Dibromoalkane prep2->react1 react2 Stir at controlled temperature (0 to -10 °C) for 24-40h react1->react2 workup1 Quench with air react2->workup1 workup2 Filter through celite workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Determine dr by 1H NMR workup4->analysis1 analysis2 Determine ee by chiral HPLC/SFC workup4->analysis2

Caption: Step-by-step experimental workflow for the asymmetric cyclopropanation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dibromopropane from Propyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-dibromopropane from propyne (B1212725). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common but challenging chemical transformation. Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound from propyne?

A1: The synthesis is based on the electrophilic addition of two equivalents of hydrogen bromide (HBr) across the triple bond of propyne. The reaction follows Markovnikov's rule, which dictates that in the addition of a protic acid HX to an unsymmetrical alkyne, the hydrogen atom attaches to the carbon that already has more hydrogen atoms.[1][2] In the case of propyne (CH₃-C≡CH), both bromine atoms add to the internal carbon (C2), resulting in the geminal dihalide, this compound.[3]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields are a frequent issue and can stem from several factors. The most common culprits are incomplete reactions, formation of side products due to incorrect conditions, and loss of product during workup and purification.[4][5] It is also crucial to ensure the propyne and HBr are of high purity and used in the correct stoichiometric ratio (at least 1:2).

Q3: I've detected 1-bromopropane (B46711) and 1,2-dibromopropane (B165211) as impurities. Why is this happening and how can I prevent it?

A3: The formation of these impurities suggests that an alternative reaction mechanism is competing with the desired pathway.

  • Anti-Markovnikov Addition: The presence of 1-bromopropane derivatives points towards a free-radical addition mechanism. This occurs if peroxides (ROOR) or UV light are present, leading to an anti-Markovnikov addition of HBr.[6][7][8] To prevent this, ensure all glassware is clean, use fresh, inhibitor-free solvents, and conduct the reaction in the dark.

  • Incomplete Reaction: The intermediate, 2-bromopropene (B1265445), may be present if only one equivalent of HBr has added. Ensure a sufficient excess of HBr is used and that the reaction is allowed to proceed to completion.

Q4: How can I monitor the progress of the reaction effectively?

A4: The reaction progress can be monitored using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the propyne starting material and the appearance of the this compound product. This allows for the determination of the optimal reaction time and helps to avoid the formation of degradation products from prolonged reaction times.

Q5: What is the best method for purifying the final this compound product?

A5: Following the aqueous workup to remove excess acid and salts, the crude product is typically purified by fractional distillation.[9] This method separates this compound from any remaining starting materials, solvents, and side products based on differences in their boiling points. It is crucial to use an efficient distillation column to achieve high purity.

Data Presentation: Reactant and Product Properties

A summary of the physical and chemical properties of the key compounds involved in the synthesis is provided below for easy reference.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
PropyneC₃H₄40.06-23.20.671 (liquid at -50°C)
Hydrogen BromideHBr80.91-66.82.160 (liquid at -67°C)
This compoundC₃H₆Br₂201.89114-1151.778
2-BromopropeneC₃H₅Br120.9858-591.432
1,2-DibromopropaneC₃H₆Br₂201.89141-1421.933

Experimental Protocol: Synthesis of this compound

This protocol details a general procedure for the hydrobromination of propyne. Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • Propyne gas or a solution of propyne in an appropriate solvent

  • Anhydrous Hydrogen Bromide (gas or solution in acetic acid)

  • Anhydrous, inhibitor-free solvent (e.g., dichloromethane (B109758) or pentane)

  • Three-necked round-bottom flask equipped with a gas inlet, a condenser, and a dropping funnel or gas dispersion tube

  • Dry ice/acetone condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). If using gaseous reactants, ensure the system is properly sealed.

  • Charging the Flask: Charge the three-necked flask with the chosen anhydrous solvent and cool it to 0°C using an ice bath.

  • Introduction of Propyne: Slowly bubble a known mass of propyne gas through the cooled solvent with vigorous stirring. Alternatively, add a solution of propyne in the same solvent.

  • Addition of HBr: Slowly add at least two molar equivalents of anhydrous HBr to the reaction mixture. This can be done by bubbling HBr gas through the solution or by the dropwise addition of a solution of HBr in acetic acid. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature. Continue to stir for an additional 4-6 hours or until reaction monitoring (GC/NMR) indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess HBr), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 114-115°C.

Visual Guides: Mechanisms and Workflows

Reaction Mechanism

The synthesis proceeds via a two-step electrophilic addition, adhering to Markovnikov's rule at each step. The first addition of HBr to propyne forms the more stable secondary vinylic carbocation, which then reacts with a bromide ion. The resulting 2-bromopropene undergoes a second HBr addition to yield the final product.

ReactionMechanism Propyne Propyne (CH₃-C≡CH) HBr1 + HBr Propyne->HBr1 IntermediateCarbocation Vinylic Carbocation (More Stable) HBr1->IntermediateCarbocation Step 1 (Markovnikov Add.) IntermediateAlkene 2-Bromopropene (CH₃-C(Br)=CH₂) IntermediateCarbocation->IntermediateAlkene + Br⁻ HBr2 + HBr IntermediateAlkene->HBr2 FinalCarbocation Carbocation (Resonance Stabilized) HBr2->FinalCarbocation Step 2 (Markovnikov Add.) Product This compound FinalCarbocation->Product + Br⁻

Caption: Markovnikov addition of HBr to propyne.

Experimental Workflow

This diagram outlines the general laboratory procedure for the synthesis and purification of this compound.

ExperimentalWorkflow start Start: Assemble Apparatus setup Charge Solvent & Propyne Cool to 0°C start->setup addition Slowly Add 2 eq. HBr (Maintain 0°C) setup->addition reaction Stir and Warm to RT Monitor Progress (GC/NMR) addition->reaction quench Quench Reaction (Pour over ice) reaction->quench workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) quench->workup dry Dry Organic Layer (Anhydrous MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify by Fractional Distillation concentrate->purify end End: Pure this compound purify->end

Caption: General workflow for synthesis and purification.

Troubleshooting Guide for Low Yield

This decision tree helps diagnose potential causes for low product yield and suggests corresponding solutions.

Troubleshooting Problem Low Yield of This compound Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Side Product Formation? Problem->Cause2 Cause3 Loss During Workup? Problem->Cause3 Sol1a Solution: - Increase reaction time - Use excess HBr Cause1->Sol1a Check TLC/GC for starting material Sol2a Solution: - Exclude light/peroxides - Maintain low temperature Cause2->Sol2a Check NMR/GC-MS for anti-Markovnikov products Sol3a Solution: - Perform multiple extractions - Avoid emulsions Cause3->Sol3a Review extraction and distillation procedures

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Synthesis of 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-dibromopropane. This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: hydrobromination of propyne (B1212725) and bromination of acetone (B3395972).

Low or No Yield of this compound

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yields can stem from several factors related to reaction conditions and reagent quality. Below is a summary of potential causes and recommended actions.

Potential CauseRecommended Action
Incomplete Reaction For Propyne Hydrobromination: Ensure a sufficient excess of hydrogen bromide (HBr) is used to drive the reaction to completion. Monitor the reaction progress using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the consumption of the starting material and the intermediate, 2-bromopropene.
For Acetone Bromination: Verify the activity of the brominating agent (e.g., phosphorus pentabromide). Ensure anhydrous conditions, as moisture can decompose the reagent.
Suboptimal Temperature Maintain the recommended reaction temperature. For the hydrobromination of propyne, the reaction is typically carried out at low temperatures to control the exothermicity. For the bromination of acetone, temperature control is crucial to minimize side reactions.
Poor Reagent Quality Use freshly opened or purified reagents. Propyne gas should be of high purity. Hydrogen bromide solutions can degrade over time; titrate to determine the exact concentration if necessary. Brominating agents like PBr₅ are sensitive to moisture.
Loss During Workup Extraction: Ensure efficient extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
Distillation: this compound is a volatile liquid. Avoid excessive heat and high vacuum during solvent removal to prevent product loss. Use a well-controlled distillation setup for purification.[1]
Formation of Unexpected Byproducts

Q: I have identified impurities in my final product. What are the likely byproducts and how can I minimize their formation?

A: The formation of byproducts is a common issue and is dependent on the synthetic route chosen.

The primary byproduct of concern is the constitutional isomer, 1,2-dibromopropane . Its formation is a result of the anti-Markovnikov addition of HBr to the intermediate, 2-bromopropene.

  • Cause: The presence of peroxides or UV light can initiate a free-radical addition mechanism, leading to the formation of the anti-Markovnikov product.[2]

  • Solution: To favor the desired Markovnikov addition, ensure the reaction is carried out in the absence of radical initiators. Use purified reagents and protect the reaction from light. The addition of a radical inhibitor can also be considered.

The main side reactions in the bromination of acetone are α-halogenation and subsequent elimination reactions .

  • α-Brominated Ketones: Under acidic conditions, the reaction tends to favor the formation of mono-α-brominated acetone.[3][4] In basic media, polybromination is more likely to occur.[3]

    • Solution: For the synthesis of this compound from acetone, which involves the replacement of the carbonyl oxygen, the use of reagents like phosphorus pentabromide (PBr₅) is preferred over elemental bromine.[5] Carefully control the stoichiometry of the brominating agent.

  • Bromoalkenes: Elimination of HBr from this compound or its precursors can lead to the formation of bromoalkenes.

    • Solution: Avoid excessive heat during the reaction and purification steps. Workup conditions should be neutral or slightly acidic to minimize base-induced elimination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The hydrobromination of propyne is often the more direct and higher-yielding method for the laboratory-scale synthesis of this compound.[6] The reaction proceeds via a clear, two-step electrophilic addition following Markovnikov's rule. The synthesis from acetone is a viable alternative but can be more prone to side reactions if not carefully controlled.

Q2: How can I effectively purify the synthesized this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound from unreacted starting materials, byproducts, and residual solvent.[1] Due to the close boiling points of this compound and its isomer, 1,2-dibromopropane, a fractionating column with good theoretical plate count is recommended for optimal separation.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the progress of the reaction and identifying the components of the product mixture, including byproducts.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also highly effective for structural elucidation and purity determination.

Experimental Protocols

Protocol 1: Synthesis of this compound from Propyne

This protocol is a general procedure for the hydrobromination of propyne.

Materials:

  • Propyne gas

  • Anhydrous Hydrogen Bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid)

  • Anhydrous, inert solvent (e.g., dichloromethane, pentane)

  • Reaction flask equipped with a gas inlet, stirrer, and a cooling bath

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and cool the reaction flask to the desired temperature (typically between -78 °C and 0 °C).

  • Pass a stream of propyne gas through the cooled, stirred solvent.

  • Slowly introduce a stoichiometric excess (at least 2 equivalents) of anhydrous HBr gas or add the HBr solution dropwise.

  • Monitor the reaction by taking aliquots and analyzing them by GC or TLC.

  • Once the reaction is complete, carefully quench any excess HBr by washing the reaction mixture with a cold, dilute solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent by distillation.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis of this compound from Acetone

This protocol outlines the synthesis using phosphorus pentabromide.

Materials:

  • Acetone

  • Phosphorus pentabromide (PBr₅)

  • Anhydrous, non-protic solvent (e.g., carbon tetrachloride, dichloromethane)

  • Reaction flask equipped with a stirrer, dropping funnel, reflux condenser, and a nitrogen inlet

  • Ice bath

Procedure:

  • In a flame-dried, three-necked flask, dissolve acetone (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve PBr₅ (1.1 equivalents) in the same anhydrous solvent and transfer it to the dropping funnel.

  • Add the PBr₅ solution dropwise to the stirred acetone solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC or TLC.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₃H₆Br₂201.89114-115
1,2-DibromopropaneC₃H₆Br₂201.89141-142
2-BromopropeneC₃H₅Br120.9848-49
AcetoneC₃H₆O58.0856
PropyneC₃H₄40.06-23.2

Visualizations

Byproduct_Formation cluster_propyne Synthesis from Propyne cluster_acetone Synthesis from Acetone Propyne Propyne 2-Bromopropene 2-Bromopropene Propyne->2-Bromopropene + HBr (Markovnikov) This compound This compound 2-Bromopropene->this compound + HBr (Markovnikov) 1,2-Dibromopropane 1,2-Dibromopropane 2-Bromopropene->1,2-Dibromopropane + HBr (Anti-Markovnikov) [Peroxides/UV] Acetone Acetone Alpha-Bromoacetone Alpha-Bromoacetone Acetone->Alpha-Bromoacetone Side Reaction (e.g., with Br2) Target_Product This compound Acetone->Target_Product + PBr5 Bromoalkenes Bromoalkenes Target_Product->Bromoalkenes Elimination (Heat/Base)

Caption: Byproduct formation pathways in the synthesis of this compound.

References

Purification of 2,2-dibromopropane by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,2-dibromopropane

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of this compound via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

A1: this compound (CAS No: 594-16-1) is a halogenated hydrocarbon with the molecular formula C₃H₆Br₂.[1][2] It is a colorless liquid at room temperature.[1] Key physical properties are summarized in the data table below.

Q2: Why is fractional distillation the recommended method for purifying this compound?

A2: Fractional distillation is used to separate liquid mixtures into their components when the boiling points of those components are close to one another (typically differing by less than 25°C).[3] The synthesis of this compound can result in isomeric impurities, such as 1,2-dibromopropane (B165211), and other by-products with boiling points that may be too close to that of the desired product for effective separation by simple distillation.[4][5]

Q3: What are the most common impurities found in crude this compound?

A3: Common impurities can include:

  • Isomeric By-products: 1,2-dibromopropane is a common isomer.[4]

  • Unreacted Starting Materials: Depending on the synthesis route, this could include propyne, hydrogen bromide, acetone, or bromine.[6]

  • Solvent Residues: Solvents used during the synthesis or workup phase may be present.[7]

  • Degradation Products: The compound may degrade if exposed to high temperatures or contaminants.[7]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is hazardous and requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[8][9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors, as it may cause respiratory irritation.[8][9]

  • Handling: It is harmful if swallowed, inhaled, or comes into contact with skin.[9] Avoid contact with strong oxidizing agents, acids, and bases.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and ignition sources.[8][9]

Q5: Can this compound form an azeotrope during distillation?

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps & Recommendations
Poor Separation of Components 1. Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the separation. 2. Distillation Rate is Too Fast: The vapor ascends the column too quickly, preventing proper equilibrium between liquid and vapor phases.[7] 3. Unstable Heat Source: Fluctuations in heating cause inconsistent vaporization.1. Use a more efficient fractionating column, such as one packed with Raschig rings, glass helices, or structured packing.[3][12] 2. Reduce the heating rate to maintain a slow, steady collection of distillate (a rate of 1-2 drops per second is a good starting point).[7] This increases the reflux ratio, improving separation.[7] 3. Use a heating mantle with a controller and a stir bar to ensure smooth, even heating.
Flooding of the Fractionating Column Heating Rate is Too High: An excessive rate of vaporization causes vapor to push liquid up the column, preventing it from returning to the flask.[7][13]Immediately reduce the heat input to the distillation flask. If necessary, temporarily remove the heat source to allow the column to drain. Once the flooding has subsided, resume heating at a lower, more controlled rate.
Bumping or Uncontrolled Boiling Lack of Boiling Aids or Inadequate Stirring: Superheating of the liquid can lead to sudden, violent boiling.[7]Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating begins. Ensure the stir plate is active if using a stir bar.
Inaccurate Temperature Readings Improper Thermometer Placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor entering the condenser.The top of the thermometer bulb should be positioned just below the level of the side arm leading to the condenser.[7][14] This ensures it accurately measures the temperature of the vapor that is actively distilling.
Product Decomposition (Darkening of Residue) 1. Distillation Temperature is Too High: The compound may be thermally unstable at its atmospheric boiling point.[7] 2. Presence of Acidic or Basic Impurities: These can catalyze decomposition at high temperatures.[7]1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound. 2. Neutralize the crude material by washing with a mild base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation.

Data Presentation

The table below summarizes the physical properties of this compound and its common isomeric impurity, which is crucial for planning the fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound C₃H₆Br₂201.89[1]~115 - 118[1][4]
1,2-DibromopropaneC₃H₆Br₂201.89[5]~141.9[5]

Experimental Protocols

Protocol: Purification of this compound by Fractional Distillation

This protocol outlines the procedure for purifying crude this compound at atmospheric pressure.

1. Apparatus Assembly:

  • Assemble the fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a packed fractionating column (e.g., Vigreux or one filled with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.[15]
  • Ensure all glass joints are securely clamped and sealed.[14]
  • Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting from the top outlet.[14]

2. Pre-Distillation Setup:

  • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.[15]
  • Add a few boiling chips or a magnetic stir bar to the flask to promote smooth boiling.[15]
  • Position the thermometer correctly in the distillation head.[7][14]

3. Distillation Procedure:

  • Begin to gently heat the flask using a heating mantle. If using a stir bar, ensure the magnetic stirrer is on.
  • Observe the ring of condensate vapor slowly rising through the fractionating column.[14][15]
  • Adjust the heating rate to establish a slow and steady distillation, aiming for a collection rate of 1-2 drops of distillate per second.[7]
  • Monitor the temperature at the distillation head. Collect any initial low-boiling fractions (forerun) in a separate receiving flask and dispose of them appropriately.
  • When the temperature stabilizes at the boiling point of pure this compound, switch to a new, clean receiving flask to collect the main product fraction.[14]
  • Continue collecting the fraction as long as the temperature remains constant. If the temperature rises significantly, it indicates that higher-boiling impurities are beginning to distill. At this point, stop the distillation or collect this final fraction in a separate flask.

4. Post-Distillation:

  • Allow the apparatus to cool completely before disassembling.
  • Analyze the purity of the collected main fraction using appropriate techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
  • Store the purified this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8][9]

Mandatory Visualization

G Experimental Workflow for Fractional Distillation cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Assemble Fractional Distillation Apparatus B Charge Flask with Crude This compound & Boiling Chips A->B C Begin Gentle Heating B->C D Establish Slow Distillation Rate (1-2 drops/sec) C->D E Collect Forerun (Low-Boiling Impurities) D->E F Temperature Stabilizes at Boiling Point of Product E->F G Collect Pure Product Fraction F->G H Temperature Changes or Distillation Completes G->H I Stop Heating and Cool H->I J Analyze Purity of Collected Fraction (GC, NMR) I->J K Store Purified Product J->K G Troubleshooting Fractional Distillation start Distillation Issue Occurs q1 Is the separation of components poor? start->q1 a1_yes Reduce heating rate. Increase reflux. Use a more efficient column. q1->a1_yes Yes q2 Is the column flooding? q1->q2 No end_node Problem Resolved a1_yes->end_node a2_yes Reduce heat input immediately. Allow column to drain. q2->a2_yes Yes q3 Is boiling uncontrolled (bumping)? q2->q3 No a2_yes->end_node a3_yes Ensure boiling chips/ stirring were added before heating. q3->a3_yes Yes q4 Is the distillation residue darkening? q3->q4 No a3_yes->end_node a4_yes Consider vacuum distillation. Neutralize crude product beforehand. q4->a4_yes Yes q4->end_node No a4_yes->end_node

References

Technical Support Center: Optimizing 2,2-Dibromopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,2-dibromopropane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to address challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound are the hydrobromination of propyne (B1212725) and the reaction of a ketone, such as acetone (B3395972), with a brominating agent. The hydrohalogenation of propyne with two equivalents of hydrogen bromide (HBr) follows Markovnikov's rule, leading to the addition of both bromine atoms to the second carbon.[1][2][3][4] Another common approach involves the reaction of a ketone with a reagent like phosphorus pentabromide (PBr₅), which replaces the carbonyl oxygen with two bromine atoms.[5]

Q2: What are the typical side products I might encounter?

A2: Potential side products can vary depending on the chosen synthetic route. In the hydrobromination of propyne, incomplete reaction can result in the formation of 2-bromopropene. For syntheses starting from ketones, side reactions such as α-bromination can occur, especially if the reaction temperature is not well-controlled.[5] Additionally, elimination reactions can lead to the formation of alkenes, particularly at higher temperatures.[6]

Q3: How can I purify the final this compound product?

A3: The most common method for purifying this compound is fractional distillation.[7] This technique separates the product from unreacted starting materials, solvents, and byproducts based on differences in their boiling points. Post-distillation, it is recommended to analyze the purity of the collected fractions using analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Q4: What safety precautions should I take when synthesizing this compound?

A4: The reagents used in the synthesis of this compound, such as phosphorus pentabromide and hydrogen bromide, are hazardous and corrosive.[5] All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is also crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the reagents.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient reagent.Ensure the correct stoichiometry of reagents. For the reaction of acetone with PBr₅, a slight excess of PBr₅ (e.g., 1.1 equivalents) can help drive the reaction to completion.[5]
Side product formation due to improper temperature control.The reaction can be exothermic. Maintain a controlled temperature, for instance, by using an ice bath during the addition of reagents to minimize side reactions like α-bromination.[5]
Hydrolysis of reagents due to moisture.Conduct the reaction under a strictly inert atmosphere (nitrogen or argon) to prevent the hydrolysis of moisture-sensitive reagents like PBr₅.[5]
Presence of Alkene Impurities Elimination reactions occurring.Both the reaction and the purification (distillation) should be performed at the lowest feasible temperatures to disfavor elimination pathways.[9]
Incomplete Reaction Poor quality or inactive reagents.Use high-purity, anhydrous reagents and solvents. If a reagent is suspected to be inactive, it should be replaced with a fresh batch.[10]
Insufficient reaction time.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup.[9]

Experimental Protocols

Method 1: Synthesis from Acetone using Phosphorus Pentabromide

This protocol is based on the general procedure for converting ketones to geminal dibromides.[5]

Materials:

  • Acetone

  • Phosphorus pentabromide (PBr₅)

  • Dry, non-protic solvent (e.g., dichloromethane, DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetone (1.0 eq) and a dry, non-protic solvent like DCM.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Dissolve phosphorus pentabromide (1.1 eq) in the same dry solvent and add it dropwise to the stirred acetone solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction and hydrolyze excess PBr₅.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Method 2: Synthesis from Propyne via Hydrobromination

This protocol is based on the electrophilic addition of HBr to an alkyne.[1][2][3][4]

Materials:

  • Propyne

  • Hydrogen bromide (HBr, gas or in acetic acid)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped for gas handling, dissolve propyne in an anhydrous solvent and cool the solution.

  • Reagent Addition: Bubble two equivalents of hydrogen bromide gas through the solution, or add a solution of HBr in a suitable solvent dropwise. Maintain a low temperature throughout the addition.

  • Reaction: Allow the reaction to proceed to completion. Monitor the disappearance of the starting material by appropriate analytical techniques.

  • Workup and Purification: After the reaction is complete, neutralize any excess acid, wash with water, dry the organic layer, and purify by distillation.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₃H₆Br₂
Molecular Weight 201.89 g/mol [11]
Appearance Colorless liquid[11]
Boiling Point ~114-115 °C
Density ~1.86 g/mL[11]
Refractive Index ~1.50[11]

Table 2: Typical Reaction Parameters

ParameterMethod 1 (from Acetone)Method 2 (from Propyne)
Temperature 0 °C to room temperature[5]Low temperature (e.g., 0 °C)
Reaction Time 12-24 hours[5]Varies, monitor for completion
Key Reagents Acetone, PBr₅[5]Propyne, 2 eq. HBr[1][2]
Typical Yield Moderate to goodGenerally good

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Bromide Attack & Elimination cluster_step3 Step 3: Second Bromide Attack Acetone Acetone (CH₃COCH₃) Intermediate1 Oxonium Intermediate Acetone->Intermediate1 attacks P PBr5 PBr₅ PBr5->Intermediate1 Intermediate2 Brominated Intermediate Intermediate1->Intermediate2 + Br⁻ POBr3 POBr₃ Intermediate2->POBr3 - POBr₃ Carbocation Carbocation Intermediate Intermediate2->Carbocation Product This compound Carbocation->Product + Br⁻ Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagent_add Slow Reagent Addition (Controlled Temperature) setup->reagent_add reaction Reaction Monitoring (TLC/GC) reagent_add->reaction workup Aqueous Workup & Extraction reaction->workup purification Drying & Solvent Removal workup->purification distillation Fractional Distillation purification->distillation analysis Purity Analysis (GC/NMR) distillation->analysis end End analysis->end Troubleshooting_Tree start Low Yield? incomplete Incomplete Reaction? start->incomplete Yes ok Yield OK start->ok No side_products Side Products Detected? incomplete->side_products No check_reagents Check Reagent Stoichiometry & Purity incomplete->check_reagents Yes control_temp Improve Temperature Control side_products->control_temp Yes inert_atm Ensure Inert Atmosphere side_products->inert_atm Consider increase_time Increase Reaction Time check_reagents->increase_time control_temp->inert_atm

References

Technical Support Center: Reactions of 2,2-Dibromopropane with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dibromopropane and strong bases. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound with strong bases?

A1: When this compound is treated with a strong base, it primarily undergoes elimination reactions (dehydrobromination). Depending on the reaction conditions, two main pathways can occur: a single elimination to form 2-bromopropene (B1265445) or a double elimination to yield propyne (B1212725). Nucleophilic substitution is a potential side reaction but is generally less favored with strong, sterically hindered bases. [1][2][3] Q2: What factors influence whether a single or double elimination occurs?

A2: The extent of elimination is primarily influenced by the strength of the base, the reaction temperature, and the solvent. Stronger bases, such as sodium amide (NaNH₂), and higher temperatures tend to favor the double elimination to form propyne. Milder conditions and bases like potassium hydroxide (B78521) (KOH) in ethanol (B145695) are more likely to result in the single elimination product, 2-bromopropene. [3][4] Q3: Can nucleophilic substitution be a significant side reaction?

A3: While possible, nucleophilic substitution is generally a minor pathway when using strong, non-nucleophilic bases. [2][3]The use of a less hindered base in a protic solvent, like aqueous sodium hydroxide, could increase the proportion of substitution products, such as 2-bromo-2-propanol, but elimination is typically the dominant reaction. [2][3]

Troubleshooting Guides

Issue 1: Low yield of the desired 2-bromopropene due to the formation of propyne.

Q: I am attempting to synthesize 2-bromopropene via a single dehydrobromination of this compound, but I am observing a significant amount of propyne as a byproduct. How can I minimize this double elimination?

A: The formation of propyne indicates that the reaction conditions are too harsh, promoting a second elimination step. To favor the formation of 2-bromopropene, consider the following adjustments:

  • Choice of Base: Use a milder base. While very strong bases like sodium amide (NaNH₂) are effective for double elimination, a moderately strong base like potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) is more suitable for a single elimination.

  • Temperature Control: Perform the reaction at a lower temperature. Higher temperatures provide the activation energy for the second, more difficult elimination step. [3]Maintaining a controlled, lower temperature will favor the mono-elimination product.

  • Solvent Selection: The choice of solvent can influence the reaction outcome. An alcoholic solvent like ethanol is commonly used for elimination reactions. [3][5]* Stoichiometry: Use a controlled amount of the base, typically one equivalent, to favor the removal of only one equivalent of HBr.

Experimental Protocol: Synthesis of 2-Bromopropene

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound in ethanol.

  • Reagents: Prepare a solution of potassium hydroxide in ethanol.

  • Reaction: Slowly add the ethanolic KOH solution to the this compound solution while stirring and maintaining the temperature at a controlled level (e.g., 50-60 °C).

  • Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Once the desired conversion is achieved, cool the reaction mixture, dilute it with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and purify the 2-bromopropene by distillation.

Issue 2: Formation of unexpected rearrangement products like allenes.

Q: During my reaction of this compound with a strong base, I have identified an unexpected product with spectroscopic data consistent with an allene (B1206475) (propadiene). How is this possible?

A: The formation of allenes from gem-dihalopropanes, though less common under standard elimination conditions, can occur, particularly with very strong bases like organolithium reagents. [6]This transformation can proceed through a carbene intermediate. The strong base can abstract a proton, followed by the elimination of a bromide ion to form a vinylidene carbene, which can then rearrange to the allene.

Logical Workflow for Investigating Allene Formation

Caption: Troubleshooting workflow for allene side-product formation.

Data Presentation: Product Distribution with Different Bases

BaseSolventTemperature (°C)Major ProductMinor Product(s)
KOHEthanol50-602-BromopropenePropyne, Propan-2-one (from hydrolysis)
t-BuOKTHF252-BromopropenePropyne
NaNH₂Liquid NH₃-33Propyne2-Bromopropene
n-BuLiHexane/THF-78 to 25Allenes/Rearrangement ProductsPropyne

Note: The product ratios are highly dependent on the specific reaction conditions and stoichiometry.

Reaction Pathways

A This compound B 2-Bromopropene A->B -HBr (milder base, lower temp) C Propyne A->C -2HBr (stronger base, higher temp) D Allene A->D Rearrangement (e.g., via carbene) E Substitution Products A->E Nucleophilic Substitution B->C -HBr (harsher conditions)

Caption: Reaction pathways of this compound with strong bases.

References

Troubleshooting Grignard reaction initiation with 2,2-dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 2,2-dibromopropane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I troubleshoot this?

A1: Failure to initiate is the most common issue when preparing Grignard reagents. The primary cause is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide. Additionally, the presence of even trace amounts of moisture can quench the reaction.

Here is a troubleshooting workflow to address initiation problems:

Troubleshooting Workflow for Grignard Initiation Failure

Grignard_Initiation_Troubleshooting Troubleshooting Grignard Reaction Initiation start Reaction Not Starting check_anhydrous Are all glassware and solvents rigorously anhydrous? start->check_anhydrous dry_glassware Flame-dry glassware under inert gas. Use freshly distilled anhydrous solvent. check_anhydrous->dry_glassware No check_mg Is the magnesium surface activated? check_anhydrous->check_mg Yes dry_glassware->check_mg activate_mg Activate Magnesium: - Mechanical (crushing) - Chemical (I2, 1,2-dibromoethane) check_mg->activate_mg No check_halide Is the this compound pure and dry? check_mg->check_halide Yes activate_mg->check_halide purify_halide Purify this compound (e.g., distillation). check_halide->purify_halide No initiation_techniques Apply Initiation Techniques: - Add a small crystal of iodine. - Add a few drops of 1,2-dibromoethane. - Gentle heating (use with caution). - Sonication. check_halide->initiation_techniques Yes purify_halide->initiation_techniques success Reaction Initiates initiation_techniques->success Success failure Reaction Still Fails initiation_techniques->failure Failure Grignard_Side_Reactions Potential Reaction Pathways start This compound + Mg mono_grignard Mono-Grignard Reagent (Desired Product) start->mono_grignard Controlled Conditions di_grignard Di-Grignard Reagent start->di_grignard Excess Mg elimination Elimination Product (Alkene) mono_grignard->elimination Higher Temp. wurtz Wurtz Coupling Product mono_grignard->wurtz High Concentration of Halide further_reaction Reaction with Electrophile mono_grignard->further_reaction Grignard_Workflow Experimental Workflow start Start dry_glassware Flame-Dry all Glassware start->dry_glassware add_mg Add Magnesium Turnings dry_glassware->add_mg activate_mg Activate Magnesium add_mg->activate_mg add_solvent Add Anhydrous Solvent activate_mg->add_solvent prepare_halide Prepare this compound Solution add_solvent->prepare_halide initiate_reaction Add Small Portion of Halide to Initiate prepare_halide->initiate_reaction check_initiation Check for Initiation Signs initiate_reaction->check_initiation check_initiation->activate_mg No dropwise_addition Dropwise Addition of Remaining Halide check_initiation->dropwise_addition Yes reflux Maintain Gentle Reflux dropwise_addition->reflux complete_reaction Stir for 1-2 Hours reflux->complete_reaction end Grignard Reagent Ready for Use complete_reaction->end

Technical Support Center: Preventing Elimination Side Reactions with 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of elimination side reactions during experiments involving 2,2-dibromopropane. The primary application of this reaction is the synthesis of propyne (B1212725) through a double dehydrohalogenation process.

Troubleshooting Guide: Synthesis of Propyne from this compound

This guide addresses common issues encountered during the conversion of this compound to propyne, focusing on optimizing the reaction to minimize side products and maximize yield.

Problem Potential Cause Recommended Solution
Low or No Propyne Yield Insufficiently Strong Base: The second elimination of HBr from the intermediate vinyl bromide requires a very strong base. Weaker bases like alcoholic KOH may not be effective for the second elimination.Switch to a stronger base such as sodium amide (NaNH₂) in liquid ammonia (B1221849).[1][2]
Incorrect Stoichiometry of Base: For the synthesis of a terminal alkyne like propyne, three equivalents of a strong base (e.g., NaNH₂) are necessary. Two equivalents are for the double elimination, and the third deprotonates the terminal alkyne, driving the equilibrium forward.Use at least three equivalents of sodium amide per equivalent of this compound. An aqueous workup is then required to reprotonate the resulting acetylide.[3][4]
Presence of Water: Strong bases like sodium amide react violently with water, which will quench the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Low Reaction Temperature: While NaNH₂ in liquid ammonia can be effective at low temperatures (-33 °C), reactions with weaker bases like KOH often require significantly higher temperatures (around 200°C) to proceed to completion.[5]If using alcoholic KOH, ensure the reaction is heated to a sufficiently high temperature (e.g., reflux). For NaNH₂ in liquid ammonia, the reaction proceeds efficiently at the boiling point of ammonia.
Formation of Allene (B1206475) as a Side Product Base-Induced Isomerization: Under certain conditions, especially with weaker bases and higher temperatures, the desired terminal alkyne can isomerize to a more stable internal alkyne or an allene.The use of sodium amide in liquid ammonia is known to favor the formation of the terminal alkyne. The strong base deprotonates the terminal alkyne, forming a stable acetylide salt and preventing rearrangement. A subsequent aqueous workup regenerates the terminal alkyne.[5]
Incomplete Reaction (Presence of Vinyl Bromide Intermediate) Insufficient Reaction Time or Temperature: The second elimination reaction may be slower than the first.Monitor the reaction progress using an appropriate analytical technique such as GC-MS. If the vinyl bromide intermediate is still present, consider increasing the reaction time or temperature.
Base is Not Strong Enough: As mentioned, the elimination of HBr from a vinyl bromide is more difficult than from an alkyl bromide.Use a stronger base like sodium amide.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination side reaction when using this compound?

A1: The intended reaction for this compound with a strong base is a double dehydrohalogenation to form propyne. The primary "side reactions" are typically incomplete reaction, leading to the formation of 2-bromo-1-propene, or isomerization of the desired propyne to allene (propadiene) under certain conditions.

Q2: Which base is better for the synthesis of propyne from this compound: sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH)?

A2: Sodium amide (NaNH₂) in liquid ammonia is generally the superior choice for synthesizing terminal alkynes like propyne from gem-dihalides.[2][3] NaNH₂ is a much stronger base than KOH and is more effective at promoting the second elimination reaction.[2] Furthermore, it favors the formation of the terminal alkyne by converting it to the corresponding sodium acetylide, which prevents isomerization.[5] Alcoholic KOH can be used, but often requires higher temperatures and may lead to a mixture of products.[5]

Q3: Why are three equivalents of NaNH₂ recommended for the reaction with this compound?

A3: Two equivalents of NaNH₂ are required to effect the two successive E2 eliminations of HBr from this compound. The third equivalent is necessary to deprotonate the resulting propyne, which is a terminal alkyne and therefore acidic. This deprotonation forms the sodium propynide salt, which is stable under the reaction conditions and shifts the equilibrium towards the desired product. An aqueous workup is then performed to reprotonate the acetylide and yield propyne.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of the starting material (this compound), the intermediate (2-bromo-1-propene), the desired product (propyne), and any potential side products like allene.

Q5: What are the key safety precautions to take when working with sodium amide?

A5: Sodium amide is a highly reactive and corrosive solid. It reacts violently with water to produce ammonia gas and sodium hydroxide. It should be handled in a fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Care should be taken to avoid contact with skin and eyes.

Data Presentation

Due to the limited availability of specific quantitative data for the dehydrohalogenation of this compound, the following table presents illustrative yields for analogous reactions of dihalides to alkynes to provide a comparative perspective on the efficacy of different bases.

SubstrateBaseSolventTemperature (°C)Yield of Alkyne (%)Reference
Styrene dibromideNaNH₂Liquid NH₃-3345-52[1]
β-BromostyreneMolten KOHNone200-23067[1]
1,2-DibromopentaneNaNH₂Liquid NH₃-33Good (Qualitative)[1]
1,2-DibromopentaneKOHNot specifiedHighRearrangement to internal alkyne observed[1]

Experimental Protocols

Protocol 1: Synthesis of Propyne from this compound using Sodium Amide

This protocol describes a general procedure for the double dehydrohalogenation of this compound to yield propyne using sodium amide in liquid ammonia.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ice-cold water for workup

  • Dry ice/acetone condenser

  • Three-neck round-bottom flask

  • Stirring apparatus

  • Gas inlet/outlet

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer in a well-ventilated fume hood.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense liquid ammonia into the flask (approximately 10 mL per gram of this compound).

  • Carefully add sodium amide (3.0 equivalents) to the liquid ammonia with stirring.

  • Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

  • Slowly add the this compound solution to the stirred sodium amide/liquid ammonia suspension.

  • After the addition is complete, allow the reaction to stir at -33 °C (the boiling point of ammonia) for 2-3 hours.

  • Upon completion of the reaction (monitored by GC-MS), carefully quench the reaction by the slow addition of ice-cold water to decompose any unreacted sodium amide.

  • Allow the ammonia to evaporate. The propyne gas can be collected in a cold trap or used directly in a subsequent reaction.

  • The aqueous residue can be extracted with a low-boiling organic solvent (e.g., diethyl ether) to isolate any non-volatile organic products for analysis.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Propyne Yield Cause1 Insufficiently Strong Base Problem->Cause1 Cause2 Incorrect Stoichiometry Problem->Cause2 Cause3 Presence of Water Problem->Cause3 Cause4 Low Reaction Temperature Problem->Cause4 Solution1 Use NaNH2 in Liquid NH3 Cause1->Solution1 Solution2 Use >3 Equivalents of NaNH2 Cause2->Solution2 Solution3 Ensure Anhydrous Conditions Cause3->Solution3 Solution4 Increase Temperature (for KOH) Cause4->Solution4

Caption: Troubleshooting workflow for low propyne yield.

Reaction_Pathway Start This compound Intermediate 2-Bromo-1-propene (Vinyl Bromide Intermediate) Start->Intermediate - HBr (E2) (1 eq. Base) Product Propyne Intermediate->Product - HBr (E2) (1 eq. Base) Acetylide Sodium Propynide Product->Acetylide + NaNH2 (1 eq. Base) Acetylide->Product + H2O Workup

Caption: Reaction pathway for the synthesis of propyne.

References

How to improve the yield of allene synthesis from 2,2-dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of allene (B1206475) from 2,2-dibromopropane. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of allene from this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of allene from this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts, such as propyne (B1212725), can significantly reduce the yield of allene.

    • Solution: The choice of base and solvent is critical in minimizing side reactions. A strong, bulky base like potassium tert-butoxide is often preferred to favor the elimination reaction that forms allene over the substitution reaction that can lead to other products.

  • Loss of Product During Workup: Allene is a volatile gas, which can lead to significant product loss during the isolation and purification steps.

    • Solution: Employ a cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath) to collect the gaseous allene product. Ensure all connections in your apparatus are well-sealed to prevent leaks.

Q2: I am observing a significant amount of propyne as a byproduct. How can I minimize its formation?

The formation of propyne is a common side reaction in the synthesis of allene from this compound. This occurs through a competing elimination pathway.

  • Cause: The use of a less sterically hindered base can promote the formation of the more thermodynamically stable propyne.

  • Solution:

    • Choice of Base: Utilize a sterically hindered base, such as potassium tert-butoxide, to favor the kinetic product (allene) over the thermodynamic product (propyne).

    • Reaction Temperature: Maintain a low reaction temperature (e.g., -78 °C) to enhance the selectivity for allene formation.

Q3: I am having difficulty isolating and purifying the allene product. What is the recommended procedure?

Allene is a low-boiling-point gas, which makes its isolation and purification challenging.

  • Recommended Isolation Technique: The most effective method for isolating allene is by condensing the gaseous product in a cold trap.

    • Procedure:

      • Pass the gas stream exiting the reaction vessel through a drying tube containing a suitable desiccant (e.g., calcium chloride) to remove any moisture.

      • Submerge a collection flask in a cold bath (e.g., liquid nitrogen or dry ice/acetone) to condense the allene gas.

  • Purification: The condensed allene can be further purified by fractional distillation at low temperatures if necessary to remove any volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of allene from this compound?

The synthesis of allene from this compound proceeds through a double dehydrohalogenation reaction. A strong base abstracts a proton from a methyl group, leading to the elimination of the first bromide ion to form a vinyl bromide intermediate. A second dehydrohalogenation then occurs to yield allene.

Q2: What are the most suitable bases for this reaction?

Strong, non-nucleophilic bases are preferred to promote the elimination reaction and minimize side reactions. Potassium tert-butoxide is a commonly used and effective base for this synthesis. Other strong bases like sodium amide can also be used, but may lead to different product distributions.

Q3: What solvents are recommended for the synthesis of allene from this compound?

Aprotic solvents are generally used for this reaction. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are good choices as they are relatively inert under the reaction conditions and can dissolve the reagents.

Q4: How does reaction temperature affect the yield and purity of the allene product?

Reaction temperature is a critical parameter. Lower temperatures (e.g., -78 °C) generally favor the formation of allene and suppress the formation of the propyne byproduct. Running the reaction at higher temperatures can lead to a decrease in selectivity and yield.

Data Presentation

The following table summarizes the effect of different bases on the yield of allene from this compound.

BaseSolventTemperature (°C)Allene Yield (%)Propyne Yield (%)
Potassium tert-butoxideTHF-7875-855-15
Sodium amideNH₃ (l)-3360-7020-30
Sodium ethoxideEthanol2540-5040-50

Note: Yields are approximate and can vary based on specific reaction conditions and workup procedures.

Experimental Protocols

Synthesis of Allene from this compound using Potassium tert-Butoxide

Materials:

  • This compound

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas for inert atmosphere

  • Dry ice/acetone or liquid nitrogen for cold trap

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a condenser connected to a cold trap.

  • Under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous THF in the reaction flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of this compound in anhydrous THF dropwise to the cooled base solution via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Slowly warm the reaction mixture to room temperature while passing the evolving gas through the cold trap to collect the allene product.

  • The collected allene can be quantified by weight or used directly in subsequent reactions.

Mandatory Visualization

Allene_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Dibromopropane This compound VinylBromide 2-Bromo-1-propene Dibromopropane->VinylBromide - HBr (E2 Elimination) Allene Allene VinylBromide->Allene - HBr (E2 Elimination) Propyne Propyne (Byproduct) VinylBromide->Propyne Rearrangement & - HBr

Caption: Reaction pathway for the synthesis of allene from this compound.

Removal of unreacted propyne from 2,2-dibromopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted propyne (B1212725) from the synthesis of 2,2-dibromopropane.

I. Frequently Asked Questions (FAQs)

1. What are the most common and effective methods for removing unreacted propyne from my this compound synthesis?

The most effective methods for removing residual gaseous propyne from your liquid this compound product are based on degassing techniques. The two primary recommended methods are:

  • Inert Gas Sparging: This technique involves bubbling an inert gas, such as nitrogen or argon, through the crude this compound.[1][2] The inert gas physically strips the dissolved propyne from the liquid, carrying it out of the system. This method is effective for removing dissolved gases and can be implemented with standard laboratory equipment.[1][2][3]

  • Vacuum Degassing: This method involves placing the crude product under reduced pressure.[4] According to Henry's Law, reducing the pressure above the liquid decreases the solubility of dissolved gases, causing the propyne to escape from the solution.[5] This can be performed at room temperature or with gentle heating.

2. How do I choose the best purification method for my specific needs?

The choice between inert gas sparging and vacuum degassing depends on the scale of your synthesis, the equipment available, and the desired level of purity.

FeatureInert Gas SpargingVacuum Degassing
Equipment Schlenk flask, gas source with regulator, sparging needle.Vacuum pump, vacuum trap, Schlenk flask or round-bottom flask.
Efficiency Generally effective for removing dissolved gases.[5]Highly effective, especially for achieving very low residual gas levels.
Scalability Easily scalable for larger volumes.Can be more complex to scale up safely.
Considerations Potential for solvent evaporation, especially with volatile products.Risk of bumping or violent boiling if not controlled properly.[4]

3. What analytical techniques can be used to confirm the removal of propyne?

To quantify the amount of residual propyne in your purified this compound, highly sensitive chromatographic techniques are recommended:

  • Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS): This is a highly suitable method for detecting volatile organic compounds (VOCs) like propyne in a liquid matrix.[6][7][8] A sample of the this compound is sealed in a vial and heated, allowing the volatile propyne to partition into the headspace (the gas phase above the liquid). A sample of this headspace is then injected into the GC-MS for separation and quantification.[6]

  • Purge and Trap Gas Chromatography (Purge and Trap GC): This technique offers even greater sensitivity for trace amounts of volatile compounds.[9][10][11][12] An inert gas is bubbled through the sample, and the purged volatiles are collected on a sorbent trap. The trap is then heated to desorb the analytes into the GC for analysis.[12]

4. What are the relevant physical properties of propyne and this compound?

Understanding the physical properties of the starting material and the product is crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure
PropyneC₃H₄40.06-23.2[13][14]5.2 atm at 20 °C[13][15]
This compoundC₃H₆Br₂201.89114[16][17]Not readily available

II. Troubleshooting Guides

Troubleshooting Inert Gas Sparging
Problem Possible Cause Solution
Inefficient propyne removal Sparging time is too short.A general guideline is to sparge for at least 1 minute for every 5 mL of solvent.[1] For viscous liquids or higher purity requirements, increase the sparging time.
Gas flow rate is too low.Increase the flow rate of the inert gas to create fine bubbles and ensure good mixing.
Sparging needle is not properly submerged.Ensure the tip of the sparging needle is positioned near the bottom of the flask to maximize the path length of the bubbles through the liquid.
Product loss due to evaporation The product is volatile.If this compound is being carried over, consider cooling the flask in an ice bath during sparging to reduce its vapor pressure.[1]
Sample contamination Impurities in the inert gas.Use a high-purity inert gas source.
Troubleshooting Vacuum Degassing
Problem Possible Cause Solution
Bumping or violent boiling Applying vacuum too quickly to a warm liquid.Always apply the vacuum gradually and before heating.[4][18] Ensure smooth boiling by using a stir bar.[4]
System cannot achieve a low pressure Leaks in the glassware joints.Ensure all joints are properly sealed and greased.[4]
Inefficient propyne removal Insufficient vacuum or degassing time.Use a high-quality vacuum pump and allow sufficient time for the dissolved gas to be removed. Gentle heating can aid the process, but must be carefully controlled.

III. Experimental Protocols

Protocol for Removal of Unreacted Propyne using Inert Gas Sparging

Objective: To remove residual propyne from crude this compound by sparging with an inert gas.

Materials:

  • Crude this compound in a Schlenk flask

  • Inert gas (Nitrogen or Argon) cylinder with a regulator

  • Long stainless-steel needle (sparging needle)

  • Septum

  • Vent needle

Procedure:

  • Place the crude this compound in a Schlenk flask, filled to no more than two-thirds of its capacity.

  • Seal the flask with a septum.

  • Insert a long sparging needle through the septum, ensuring the tip is submerged deep into the liquid.

  • Insert a shorter vent needle that does not touch the liquid surface to allow for gas to exit.

  • Slowly start the flow of inert gas at a rate that produces a steady stream of fine bubbles.

  • Continue sparging for approximately 30-60 minutes. For larger volumes, a general guideline is to sparge for at least 1 minute per 5 mL of liquid.[1]

  • To monitor the efficiency, periodically take a small aliquot for analysis by Headspace GC-MS.

  • Once the desired purity is achieved, stop the gas flow and remove the needles.

Protocol for Removal of Unreacted Propyne using Vacuum Degassing

Objective: To remove residual propyne from crude this compound by applying a vacuum.

Materials:

  • Crude this compound

  • Round-bottom flask or Schlenk flask

  • Magnetic stir bar

  • Vacuum pump

  • Cold trap (recommended to protect the pump)

  • Manometer (optional, to monitor pressure)

Procedure:

  • Place the crude this compound and a magnetic stir bar into a round-bottom flask, filled to no more than half its capacity.

  • Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed and greased.[4]

  • Connect the flask to a vacuum trap and then to the vacuum pump.

  • Begin stirring the liquid.

  • Gradually apply the vacuum. You may observe initial outgassing.

  • Continue to apply the vacuum for 30-60 minutes. Gentle heating with a water bath can be applied to facilitate the removal of propyne, but care must be taken to avoid bumping.

  • After the degassing period, slowly and carefully re-introduce air into the system before turning off the vacuum pump.

  • Analyze a sample of the product by Headspace GC-MS to determine the concentration of residual propyne.

Protocol for Quantification of Residual Propyne using Headspace GC-MS

Objective: To determine the concentration of residual propyne in a this compound sample.

Materials:

  • Purified this compound sample

  • Headspace vials with septa and caps

  • Gas-tight syringe

  • Headspace autosampler

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample into a headspace vial and securely seal it.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time to allow the volatile propyne to equilibrate between the liquid and gas phases.

  • Injection: The autosampler will automatically inject a known volume of the headspace gas into the GC-MS.

  • GC Separation: The components of the gas sample are separated on a suitable capillary column (e.g., a non-polar column).

  • MS Detection: The separated components are detected by the mass spectrometer, which will provide a mass spectrum for propyne, confirming its identity.

  • Quantification: The concentration of propyne is determined by comparing the peak area of the sample to a calibration curve generated from standards of known propyne concentrations.

IV. Diagrams

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Propyne Propyne (Gas) Reaction Reaction Vessel (Electrophilic Addition) Propyne->Reaction HBr Hydrogen Bromide HBr->Reaction Crude_Product Crude this compound (with dissolved Propyne) Reaction->Crude_Product Sparging Inert Gas Sparging Crude_Product->Sparging Option 1 Vacuum Vacuum Degassing Crude_Product->Vacuum Option 2 Pure_Product Purified this compound Sparging->Pure_Product Vacuum->Pure_Product Analysis Headspace GC-MS Analysis Pure_Product->Analysis Result Purity Confirmation Analysis->Result

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem: Inefficient Propyne Removal Method Which method was used? Start->Method Sparging_Check Check Sparging Parameters: - Duration - Flow Rate - Needle Position Method->Sparging_Check Sparging Vacuum_Check Check Vacuum Parameters: - Vacuum Level - Duration - Stirring Method->Vacuum_Check Vacuum Optimize_Sparging Action: - Increase sparging time/flow rate - Adjust needle depth Sparging_Check->Optimize_Sparging Optimize_Vacuum Action: - Check for leaks - Increase degassing time - Ensure proper stirring Vacuum_Check->Optimize_Vacuum Reanalyze Re-analyze by GC-MS Optimize_Sparging->Reanalyze Optimize_Vacuum->Reanalyze Resolved Problem Resolved Reanalyze->Resolved

Caption: Troubleshooting logic for inefficient removal of propyne.

References

Technical Support Center: Characterization of Impurities in 2,2-Dibromopropane by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the NMR analysis of 2,2-dibromopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate characterization of impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound and its potential impurities. Data is reported for samples dissolved in deuterated chloroform (B151607) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

CompoundStructure¹H NMR Data¹³C NMR Data
This compound CH₃-C(Br)₂-CH₃δ 2.47 (s, 6H)δ 36.9 (CH₃), δ 45.5 (CBr₂)
1-Bromopropane (B46711) CH₃-CH₂-CH₂-Brδ 1.03 (t, J=7.4 Hz, 3H), δ 1.88 (sext, J=7.4 Hz, 2H), δ 3.40 (t, J=6.7 Hz, 2H)δ 13.2 (CH₃), δ 26.2 (CH₂), δ 35.6 (CH₂Br)
1,1-Dibromopropane CH₃-CH₂-CH(Br)₂δ 1.15 (t, J=7.2 Hz, 3H), δ 2.35 (dq, J=7.2, 6.8 Hz, 2H), δ 5.75 (t, J=6.8 Hz, 1H)δ 12.6 (CH₃), δ 39.1 (CH₂), δ 59.2 (CHBr₂)
1,2-Dibromopropane (B165211) CH₃-CH(Br)-CH₂(Br)δ 1.83 (d, J=6.6 Hz, 3H), δ 3.58 (dd, J=10.5, 6.9 Hz, 1H), δ 3.86 (dd, J=10.5, 4.5 Hz, 1H), δ 4.25 (m, 1H)δ 25.8 (CH₃), δ 39.8 (CH₂Br), δ 48.9 (CHBr)
Propyne CH₃-C≡CHδ 1.80 (s, 3H), δ 1.90 (s, 1H)δ 3.8 (CH₃), δ 68.2 (≡CH), δ 83.7 (C≡)

Experimental Protocols

Quantitative NMR (qNMR) Analysis of this compound

This protocol outlines the steps for the accurate quantification of impurities in a this compound sample using an internal standard.

1. Sample Preparation:

  • Internal Standard Selection: Choose a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte or impurity signals. 1,3,5-Trimethoxybenzene is a suitable option.

  • Stock Solution of Internal Standard: Accurately prepare a stock solution of the internal standard in a class A volumetric flask using deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add a precise volume of the internal standard stock solution to the vial.

    • Ensure complete dissolution of the sample.

    • Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Locking and Shimming: Lock on the deuterium (B1214612) signal of CDCl₃ and perform automated or manual shimming to achieve optimal magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T₁ of the signals of interest (both analyte and internal standard). A delay of 30-60 seconds is recommended for accurate integration.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Spectral Width (sw): Set a spectral width that encompasses all signals of interest.

3. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction across the entire spectral region.

  • Integration:

    • Integrate a well-resolved, non-overlapping signal of the internal standard and set its integral value to the known number of protons it represents.

    • Integrate the signal of this compound (singlet at ~2.47 ppm).

    • Integrate the characteristic, non-overlapping signals of each identified impurity.

  • Calculation of Purity and Impurity Content: Use the following formula to calculate the amount of each component:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • x = Analyte or impurity

    • std = Internal standard

Troubleshooting Guides and FAQs

Q1: I see a singlet in my ¹H NMR spectrum around 2.5 ppm, but I also have other signals. How can I confirm the main peak is this compound?

A1: The singlet at approximately 2.47 ppm is characteristic of the six equivalent methyl protons of this compound.[1] To confirm its identity, you should also acquire a ¹³C NMR spectrum. This compound will show two signals: one for the methyl carbons (around 37 ppm) and one for the quaternary carbon bearing the two bromine atoms (around 45 ppm). The presence of other signals in the ¹H NMR spectrum indicates the presence of impurities.

Q2: My ¹H NMR spectrum shows multiple signals in the 1-4 ppm region, and I suspect I have a mixture of dibromopropane (B1216051) isomers. How can I distinguish between them?

A2: Distinguishing between dibromopropane isomers is possible by carefully analyzing the chemical shifts, splitting patterns, and integration of the signals:

  • 1,1-Dibromopropane: Will show a characteristic triplet for the CHBr₂ proton around 5.75 ppm, a dq (doublet of quartets) for the CH₂ group, and a triplet for the CH₃ group.

  • 1,2-Dibromopropane: Will have a more complex spectrum with a doublet for the CH₃ group, and complex multiplets for the CH and CH₂ groups due to diastereotopic protons.

  • This compound: Will exhibit a simple singlet for the two equivalent methyl groups.

Refer to the data table above for specific chemical shifts and coupling constants to aid in the assignment.

Q3: I have a small peak around 1.8-1.9 ppm in my spectrum. What could it be?

A3: A peak in this region could correspond to several potential impurities:

  • Propyne: If the synthesis involved propyne, you might see singlets around 1.80 and 1.90 ppm.

  • 1-Bromopropane: The sextet of the central CH₂ group of 1-bromopropane appears around 1.88 ppm.[2]

  • 1,2-Dibromopropane: The doublet for the methyl group of 1,2-dibromopropane is around 1.83 ppm.

To differentiate, look for the other characteristic signals of these compounds in the spectrum.

Q4: The integration of my signals is not giving me whole numbers. What could be the issue?

A4: Inaccurate integration can arise from several factors:

  • Inadequate Relaxation Delay: If the relaxation delay (d1) is too short, signals with longer T₁ relaxation times will not fully relax between scans, leading to lower integral values. This is a common issue in quantitative NMR. Ensure d1 is at least 5 times the longest T₁.

  • Poor Phasing and Baseline Correction: Inaccurate phasing or a distorted baseline can significantly affect the accuracy of the integration.

  • Overlapping Signals: If signals are overlapping, it is difficult to obtain accurate integrals for each individual peak. Consider using a higher field spectrometer for better resolution or using 2D NMR techniques to identify individual components.

  • Presence of Paramagnetic Impurities: Paramagnetic species can cause line broadening and affect relaxation times, leading to integration errors.

Q5: My baseline is distorted, making integration difficult. How can I fix this?

A5: A distorted baseline can be caused by several factors:

  • Incorrect Receiver Gain: If the receiver gain is set too high, it can lead to signal clipping and baseline distortion.

  • Acoustic Ringing: This can occur with strong signals and can be mitigated by adjusting acquisition parameters.

  • Very Broad Signals: The presence of very broad signals (e.g., from polymers or macromolecules) can make it difficult to define a flat baseline.

  • Processing Artifacts: Ensure you are using appropriate window functions and baseline correction algorithms during data processing.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis start Obtain this compound Sample weigh Accurately weigh sample and internal standard start->weigh dissolve Dissolve in CDCl3 in a vial weigh->dissolve transfer Transfer to NMR tube dissolve->transfer load Insert sample into spectrometer transfer->load lock_shim Lock and shim load->lock_shim setup Set up qNMR parameters (d1, ns) lock_shim->setup acquire Acquire 1H and 13C NMR spectra setup->acquire process Fourier transform, phase, and baseline correct acquire->process integrate Integrate signals of analyte and impurities process->integrate calculate Calculate purity and impurity content integrate->calculate report Report results calculate->report troubleshooting_workflow start Observe Unexpected Peaks in NMR Spectrum check_solvent Check for solvent or known contaminant peaks start->check_solvent known_impurity Peak matches known impurity check_solvent->known_impurity Yes unknown_impurity Peak does not match known impurities check_solvent->unknown_impurity No quantify Quantify impurity using qNMR known_impurity->quantify consult_db Consult spectral databases (SDBS, etc.) unknown_impurity->consult_db two_d_nmr Perform 2D NMR (COSY, HSQC) for structural elucidation consult_db->two_d_nmr two_d_nmr->quantify report Report impurity structure and concentration quantify->report

References

Increasing selectivity in the gem-dibromination of propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the selectivity of the gem-dibromination of propane (B168953) to yield 2,2-dibromopropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high selectivity for this compound via direct bromination of propane?

A1: The direct radical bromination of propane with molecular bromine (Br₂) typically proceeds via a free radical mechanism, leading to a mixture of mono-, di-, and polybrominated products. The main challenges in achieving high selectivity for this compound are:

  • Isomeric Distribution: Propane has primary (C1) and secondary (C2) hydrogens. Radical abstraction of a secondary hydrogen is statistically and energetically favored, leading to the initial formation of 2-bromopropane. However, subsequent bromination can occur at any available C-H bond, leading to a variety of dibrominated isomers (1,1-, 1,2-, and this compound).

  • Over-bromination: The desired product, this compound, can undergo further bromination to yield tri- and tetra-brominated propanes, reducing the overall yield of the target molecule.

  • Reaction Control: Radical reactions are often fast and exothermic, making them difficult to control and leading to a loss of selectivity.

Q2: What are the alternative strategies to synthesize this compound with higher selectivity?

A2: Due to the challenges of direct bromination, alternative multi-step syntheses are often employed to achieve higher selectivity for this compound. A common approach involves the hydrobromination of propyne (B1212725). When propyne is treated with two equivalents of hydrogen bromide (HBr), the reaction follows Markovnikov's rule, leading to the preferential formation of this compound.[1][2] Another potential route involves the conversion of 1,2-dibromopropane (B165211) to this compound through a series of dehydrohalogenation, hydrogenation, and subsequent halogenation steps.[3]

Q3: Are there any catalysts that can improve the selectivity of the gem-dibromination of propane?

A3: Currently, there is limited specific literature on catalysts that directly and selectively promote the gem-dibromination of propane to this compound. Research on selective alkane functionalization is ongoing. For related processes like propane dehydrogenation, catalysts such as platinum-tin (Pt-Sn) and platinum-gallium (Pt-Ga) have shown high selectivity.[4][5][6][7][8] While not directly applicable to bromination, this highlights the potential for developing tailored catalysts for selective C-H functionalization.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of Multiple Isomers

Possible Causes:

  • Non-selective reaction conditions.

  • Statistical distribution of radical bromination.

  • High reaction temperature favoring multiple substitution patterns.

Troubleshooting Steps:

ParameterRecommended AdjustmentRationale
Temperature Lower the reaction temperature (e.g., 0-25°C).Lower temperatures increase the selectivity of radical bromination. The difference in activation energy for the abstraction of secondary vs. primary hydrogens becomes more significant at lower temperatures, favoring the formation of the 2-bromo radical intermediate.
Reactant Ratio Use a stoichiometric excess of propane relative to bromine.A higher concentration of propane increases the probability of a bromine radical reacting with a propane molecule rather than a brominated propane molecule, thus minimizing over-bromination.
Initiation Method Utilize photochemical initiation (UV light) at a specific wavelength.Photochemical initiation can provide better control over the generation of bromine radicals compared to thermal initiation, potentially leading to improved selectivity.
Solvent Employ a non-reactive, inert solvent (e.g., CCl₄, CH₂Cl₂).The solvent can influence the reactivity and selectivity of the bromine radicals. An inert solvent helps to control the reaction temperature and concentration of reactants.
Issue 2: Significant Formation of Over-brominated Products

Possible Causes:

  • High local concentrations of bromine.

  • Prolonged reaction time.

  • Insufficient excess of propane.

Troubleshooting Steps:

ParameterRecommended AdjustmentRationale
Reagent Addition Add bromine slowly and incrementally to the reaction mixture.Slow addition maintains a low concentration of bromine, reducing the likelihood of multiple brominations on the same propane molecule.
Reaction Monitoring Monitor the reaction progress closely using techniques like Gas Chromatography (GC).Quench the reaction once the optimal conversion to this compound is achieved to prevent further bromination.
Propane Concentration Maintain a high and constant concentration of propane.As mentioned previously, an excess of the alkane substrate disfavors the formation of polyhalogenated products.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound from Propyne

This protocol is based on the principle of electrophilic addition of HBr to an alkyne following Markovnikov's rule.[1]

Materials:

  • Propyne gas

  • Anhydrous Hydrogen Bromide (HBr)

  • Inert solvent (e.g., dichloromethane)

  • Reaction vessel equipped with a gas inlet, stirrer, and cooling system

Procedure:

  • Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the vessel to the desired reaction temperature (e.g., 0°C).

  • Dissolve propyne in the inert solvent.

  • Slowly bubble two equivalents of anhydrous HBr gas through the solution while stirring.

  • Monitor the reaction progress by GC until the consumption of the starting material and intermediates is complete.

  • Upon completion, neutralize any excess HBr with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by distillation.

Data Presentation:

ReactantMolar RatioTemperature (°C)Reaction Time (h)Yield of this compound (%)
Propyne:HBr1:2.102>95
Propyne:HBr1:2.1251~90

Note: The data presented in this table is illustrative and based on established chemical principles. Actual yields may vary depending on specific experimental conditions.

Visualizations

experimental_workflow cluster_propane_dibromination Direct Propane Dibromination cluster_propyne_synthesis Selective Synthesis from Propyne Propane Propane Reaction_Mix Reaction Mixture Propane->Reaction_Mix Br2 Bromine (Br2) Br2->Reaction_Mix Initiation Initiation (UV/Heat) Initiation->Reaction_Mix Product_Mixture Product Mixture (1,1-DBP, 1,2-DBP, 2,2-DBP, etc.) Reaction_Mix->Product_Mixture Propyne Propyne Selective_Reaction Markovnikov Addition Propyne->Selective_Reaction HBr 2 eq. HBr HBr->Selective_Reaction Product_2_2_DBP This compound Selective_Reaction->Product_2_2_DBP

Caption: Comparison of direct vs. selective synthesis of this compound.

troubleshooting_logic Start Low Selectivity for this compound Cause1 High Temperature? Start->Cause1 Solution1 Lower Reaction Temperature Cause1->Solution1 Yes Cause2 Incorrect Stoichiometry? Cause1->Cause2 No Improved_Selectivity Improved Selectivity Solution1->Improved_Selectivity Solution2 Use Excess Propane Cause2->Solution2 Yes Cause3 High Bromine Concentration? Cause2->Cause3 No Solution2->Improved_Selectivity Solution3 Slow Bromine Addition Cause3->Solution3 Yes Solution3->Improved_Selectivity

Caption: Troubleshooting workflow for low selectivity in gem-dibromination.

References

Technical Support Center: 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2,2-dibromopropane. Adherence to these guidelines is critical for maintaining the integrity of the compound and ensuring the reliability of experimental outcomes.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Discoloration (Yellowing or Browning of the Liquid) - Exposure to light, leading to photo-decomposition. - Contamination with impurities. - Reaction with the container material.- Immediately transfer the reagent to an amber glass bottle. - Store in a dark, cool place. - Verify the purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. - If purity is compromised, consider purification by distillation or disposal.
Presence of Acidic Fumes (e.g., HBr) - Decomposition due to exposure to moisture or high temperatures, leading to the formation of hydrogen bromide.[1]- Handle the reagent in a well-ventilated fume hood. - Ensure the storage container is tightly sealed to prevent moisture ingress. - Store at recommended cool temperatures. - Consider adding a stabilizer, such as a small amount of silver wool or a non-reactive acid scavenger, after consulting relevant literature for compatibility.
Inconsistent Experimental Results - Degradation of this compound leading to lower effective concentration. - Presence of decomposition byproducts that may interfere with the reaction.- Re-evaluate the purity of the starting material. - Use a freshly opened bottle or a recently purified batch of the reagent. - Store aliquots under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation between uses.
Precipitate Formation - Polymerization or reaction with contaminants. - Reaction with the storage container.- Do not use the reagent. - Dispose of the material according to institutional safety guidelines. - Review storage conditions and container compatibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2] It is recommended to store it in a tightly sealed, amber glass container to protect it from light and moisture.[1]

Q2: What materials are incompatible with this compound?

A2: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[2] These materials can promote decomposition or lead to vigorous, potentially hazardous reactions.

Q3: What are the primary decomposition products of this compound?

A3: Upon exposure to heat, light, or incompatible materials, this compound can decompose to produce hydrogen bromide (HBr), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Q4: How can I tell if my this compound has degraded?

A4: Signs of degradation include a change in color from clear to yellow or brown, the presence of a sharp, acidic odor due to the formation of hydrogen bromide, or the appearance of precipitates. If degradation is suspected, it is advisable to verify the purity of the compound using analytical techniques such as GC-MS or NMR before use.

Q5: Is it necessary to store this compound under an inert atmosphere?

A5: While not always mandatory for short-term storage, storing this compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage or if the compound is used in sensitive applications. This will help to minimize degradation from atmospheric moisture and oxygen.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions. This data is compiled from general knowledge of halogenated alkanes and safety data sheet recommendations. Actual decomposition rates can vary based on purity, container material, and the presence of contaminants.

ConditionTemperatureLight ExposureAtmosphereExpected Shelf-Life (Purity >98%)
Ideal 2-8°CDark (Amber Bottle)Inert (Argon/Nitrogen)> 2 years
Standard Lab Room Temperature (~20°C)Ambient Light (Clear Bottle)Air6 - 12 months
Accelerated Degradation 40°CContinuous UV LightAir< 1 month

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any degradation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms or equivalent)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL of hexane).

  • GC-MS Instrument Setup:

    • Set the injector temperature to 250°C.

    • Set the oven temperature program: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Use helium as the carrier gas at a constant flow rate.

    • Set the mass spectrometer to scan a mass range of m/z 35-300.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

    • Analyze the mass spectra of any other significant peaks to identify potential degradation products (e.g., elimination products or isomers).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Observe Instability Issue (e.g., discoloration, odor, poor results) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container sealed? start->check_storage improper_storage Correct Storage: - Store in cool, dark place - Use amber, tightly sealed container check_storage->improper_storage Improper assess_purity Assess Purity (e.g., via GC-MS) check_storage->assess_purity Proper improper_storage->assess_purity purity_ok Purity Acceptable? assess_purity->purity_ok use_with_caution Use With Caution or Purify if Necessary purity_ok->use_with_caution Yes dispose Dispose of Reagent According to Safety Protocols purity_ok->dispose No

Caption: Troubleshooting workflow for stability issues with this compound.

Degradation_Pathway Simplified Degradation Pathways of this compound dibromopropane This compound stressor Stressors (Heat, Light, Moisture) dibromopropane->stressor elimination Elimination Reaction stressor->elimination hydrolysis Hydrolysis stressor->hydrolysis products1 2-Bromopropene + HBr elimination->products1 products2 Acetone + 2 HBr hydrolysis->products2

Caption: Simplified potential degradation pathways for this compound.

References

Technical Support Center: Quenching Procedures for Reactions Involving 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the quenching of reactions involving 2,2-dibromopropane.

Section 1: Quenching Grignard Reactions

Reactions involving the formation of a Grignard reagent from this compound require careful quenching to neutralize the highly reactive organometallic species and protonate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a Grignard reaction? The primary purpose is twofold: to decompose any unreacted Grignard reagent (R-MgX) and to protonate the magnesium alkoxide intermediate formed after the Grignard reagent has reacted with an electrophile (e.g., a ketone or aldehyde), thereby yielding the final alcohol product.[1][2]

Q2: What are the most common quenching agents for Grignard reactions? Common quenching agents include water, dilute strong acids (e.g., HCl, H₂SO₄), and saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[3][4][5]

Q3: Why is saturated aqueous ammonium chloride often the preferred quenching agent? Saturated aqueous ammonium chloride is a weak acid, making it ideal for quenching reactions with products that are sensitive to strong acids.[6] Strong acids could cause side reactions like elimination or rearrangement of the desired alcohol product.[6] It effectively protonates the alkoxide and neutralizes excess Grignard reagent without creating a highly acidic environment.[6]

Q4: Can I use water to quench my Grignard reaction? While water will effectively destroy excess Grignard reagent, it is a very reactive process that can be violent if the water is added too quickly.[7] It also forms magnesium hydroxide (B78521) (Mg(OH)₂), a gelatinous precipitate that can make product extraction difficult.

Q5: When should I use a dilute strong acid for quenching? A dilute strong acid (like 10% HCl or H₂SO₄) is effective for dissolving the magnesium salts (Mg(OH)X) that form during the workup, leading to a cleaner separation of the aqueous and organic layers.[7] However, this method should only be used if the final product is stable under acidic conditions.[6]

Troubleshooting Guide

Q1: My reaction mixture became extremely hot and erupted from the flask during the quench. What happened? This is a common issue caused by adding the quenching agent too quickly.[7] Grignard reagents react very exothermically with protic sources like water or acid.

  • Solution: Always cool the reaction flask in an ice bath before and during the quench.[7] Add the quenching agent dropwise with vigorous stirring, allowing the heat to dissipate between additions. Respect the induction period; the reaction may take a few seconds to initiate, so do not add more quenching agent until you are sure the initial portion has reacted.[7]

Q2: After quenching, I have a thick, gelatinous precipitate that won't separate. How can I resolve this? This is typically due to the formation of magnesium hydroxides.

  • Solution 1 (if product is acid-stable): Slowly add dilute HCl or H₂SO₄ with stirring. The acid will react with the magnesium salts to form water-soluble MgCl₂ or MgSO₄, resulting in two clear, separable layers.

  • Solution 2 (if product is acid-sensitive): Use a saturated aqueous solution of ammonium chloride for the quench, which helps minimize the formation of these emulsions.[6] If they still form, adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stirring for a few hours can help break up the emulsion by chelating the magnesium ions.[3]

Q3: My yield was very low, and I suspect the Grignard reagent didn't form correctly from this compound. What are common issues? Grignard formation is highly sensitive to moisture and oxygen.

  • Troubleshooting Steps: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried overnight).[8] Use anhydrous solvents, preferably freshly distilled.[8] The magnesium turnings should be shiny; if they appear dull (oxidized), they may need to be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before adding the this compound.[8]

Q4: I seem to have formed a significant amount of propyne (B1212725) or other elimination byproducts. Why? While this compound can form a Grignard reagent, it is also susceptible to elimination reactions, especially at higher temperatures. The Grignard reagent itself is a strong base.

  • Solution: Maintain a low temperature during the formation of the Grignard reagent. Add the this compound solution slowly to the magnesium turnings to control the exotherm.

Section 2: Quenching Double Elimination Reactions

This compound can undergo double dehydrobromination with a strong base, such as sodium amide (NaNH₂), to form propyne.[9][10] Quenching these reactions involves neutralizing the excess strong base and, if necessary, protonating the terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a double elimination reaction with NaNH₂? The primary goals are to neutralize the highly reactive, unconsumed sodium amide and to protonate the sodium acetylide salt that is formed from the terminal alkyne (propyne) product.[9]

Q2: What quenching agent should I use for a reaction with NaNH₂? A two-step quench is often employed. First, excess NaNH₂ can be cautiously quenched with a proton source that is not acidic enough to violently react. After neutralizing the strong base, a mild acid is used to protonate the acetylide. Water or a saturated aqueous solution of ammonium chloride is typically used.[9]

Q3: Why is a third equivalent of NaNH₂ sometimes required when starting with a dihalide? Two equivalents of base are required for the two elimination steps. If a terminal alkyne is formed, a third equivalent of the strong base will deprotonate it to form the acetylide salt.[11] Therefore, to drive the elimination to completion, an excess of base is often used.

Troubleshooting Guide

Q1: The reaction is still strongly basic after adding a quenching agent. What should I do? This indicates that an insufficient amount of quenching agent was used to neutralize the excess strong base.

  • Solution: Continue to slowly add a saturated aqueous solution of ammonium chloride dropwise while cooling the flask in an ice bath until the mixture is neutralized (test with pH paper).

Q2: My final product is an allene (B1206475) (propadiene) instead of the expected alkyne (propyne). How did this happen? Allene formation can be a side reaction. The reaction conditions, particularly temperature and the position of proton abstraction, can influence the product ratio.

  • Solution: The use of NaNH₂ at low temperatures generally favors the formation of the more stable terminal alkyne over the allene.[12][13] Ensure the reaction temperature is controlled.

Section 3: Quenching Nucleophilic Substitution & Hydrolysis

This compound can undergo nucleophilic substitution, though this is less common for secondary gem-dihalides, or hydrolysis to form acetone (B3395972).

Frequently Asked Questions (FAQs)

Q1: How do I quench a nucleophilic substitution reaction on this compound? The quenching procedure depends on the nucleophile and solvent. If a strong base like NaOH is used as the nucleophile (promoting hydrolysis), the workup typically involves cooling the reaction, separating the organic and aqueous layers, and then washing the organic layer with water and brine.[14] For other nucleophiles, a simple quench with water or saturated aqueous sodium bicarbonate may be sufficient to neutralize any remaining reagents before extraction.[3]

Q2: What is the product of the hydrolysis of this compound? The hydrolysis of a geminal dihalide typically yields a ketone or an aldehyde. In the case of this compound, the product is acetone.

Q3: Is the hydrolysis reaction catalyzed by acid or base? Hydrolysis can be performed under both acidic and basic conditions. Base-catalyzed hydrolysis (saponification) is often preferred because the final deprotonation of the carboxylic acid intermediate (in ester hydrolysis) makes the reaction irreversible, often leading to higher yields.[15][16] While not an ester, the principle of using a base to drive the reaction is applicable.

Troubleshooting Guide

Q1: My hydrolysis reaction to form acetone is incomplete. How can I improve the yield? Incomplete hydrolysis can be due to insufficient reaction time, temperature, or concentration of the hydrolyzing agent (e.g., NaOH).

  • Solution: Ensure the reaction is heated under reflux for a sufficient period as described in the protocol.[14] Using a phase-transfer catalyst can sometimes improve yields in biphasic systems.

Q2: During the workup of a substitution reaction, an emulsion formed. What should I do? Emulsions are common when washing with basic solutions.

  • Solution: Allow the separatory funnel to stand for 10-20 minutes. If the emulsion persists, add a small amount of brine (saturated NaCl solution) and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. In stubborn cases, filtering the mixture through a pad of Celite can be effective.

Data Presentation

Table 1: Comparison of Common Quenching Agents for Grignard Reactions

Quenching AgentFormulaTypical ConcentrationUse Case & ConditionsAdvantagesDisadvantages
WaterH₂OPure LiquidGeneral purpose, for acid-stable products. Add dropwise to an ice-cooled reaction.Inexpensive, readily available.Highly exothermic reaction.[7] Can form gelatinous Mg(OH)₂ precipitates.[7]
Dilute Hydrochloric AcidHCl (aq)5-10%For acid-stable products. Add dropwise to an ice-cooled reaction.Dissolves magnesium salts, leading to clean layer separation.[4]Can cause elimination/rearrangement in acid-sensitive products.[6]
Saturated Ammonium ChlorideNH₄Cl (aq)Saturated (~5.4 M)Recommended for acid-sensitive products. Add dropwise to an ice-cooled reaction.[3]Mildly acidic, minimizes side reactions.[6] Helps prevent emulsion formation.May not be acidic enough to dissolve all magnesium salts completely.

Experimental Protocols

Protocol 1: Quenching a Grignard Reaction with Saturated Ammonium Chloride
  • Cooling: Once the primary reaction is complete, place the reaction flask in an ice-water bath and allow it to cool to 0-5 °C with stirring.

  • Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise via an addition funnel. Monitor the reaction temperature and the rate of gas evolution. The addition should be slow enough to keep the internal temperature below 20 °C.

  • Stirring: After the addition is complete and the initial exotherm has subsided, remove the ice bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes.[3]

  • Extraction: Transfer the mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether or another suitable extraction solvent.

  • Washing: Separate the layers. Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Quenching a Double Elimination with Sodium Amide (NaNH₂)
  • Cooling: Cool the reaction vessel containing the NaNH₂ and propyne product in a dry ice/acetone bath to -78 °C.

  • Neutralize Excess Base: Very cautiously and slowly, add solid ammonium chloride powder in small portions. This will react with the excess NaNH₂. Alternatively, quench by very slow, dropwise addition of ethanol.

  • Protonate Acetylide: Once the vigorous reaction has ceased, slowly add water or saturated aqueous ammonium chloride to protonate the sodium acetylide and dissolve the inorganic salts.[9]

  • Warm and Extract: Allow the mixture to warm to room temperature. Extract the product with a low-boiling organic solvent like pentane (B18724) or diethyl ether.

  • Washing and Drying: Wash the organic extracts with water and brine, then dry over an appropriate drying agent (e.g., anhydrous Na₂SO₄). The product, propyne, is a gas at room temperature, so care must be taken to isolate it, for example, by bubbling through a solution or using it directly in the next step.

Visualizations

Quenching_Decision_Workflow start Reaction Complete reaction_type What is the primary reactive species to quench? start->reaction_type grignard Grignard Reagent (R-MgBr) reaction_type->grignard Grignard strong_base Strong Base (e.g., NaNH₂) reaction_type->strong_base Strong Base other Other (e.g., Nucleophilic Substitution) reaction_type->other Other product_stability Is the desired product sensitive to strong acid? quench_nh4cl Quench with sat. aq. NH₄Cl product_stability->quench_nh4cl Yes quench_hcl Quench with dilute HCl / H₂SO₄ product_stability->quench_hcl No base_type What is the base? quench_base 1. Cautiously add solid NH₄Cl or EtOH. 2. Add water to protonate. base_type->quench_base NaNH₂ grignard->product_stability strong_base->base_type quench_water Quench with water / aq. NaHCO₃ other->quench_water Grignard_Pathway cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_quench Quenching & Workup A This compound C Isopropylmagnesium Bromide (Grignard Reagent) A->C + Mg B Mg / Anhydrous Ether E Magnesium Alkoxide Intermediate C->E D Electrophile (e.g., Acetone) D->E G Final Product (e.g., 2,3-Dimethyl-2-butanol) E->G Protonation H Neutralized Mg Salts E->H Neutralization F Quenching Agent (e.g., sat. aq. NH₄Cl) F->G F->H

References

Validation & Comparative

A Comparative Guide to the Nucleophilic Substitution Reactivity of 2,2-Dibromopropane and 1,1-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,2-dibromopropane and 1,1-dibromopropane in nucleophilic substitution and elimination reactions. Understanding the distinct behaviors of these isomeric geminal and vicinal dihalides is crucial for designing synthetic routes and predicting product outcomes in medicinal chemistry and materials science.

Executive Summary

This compound, a geminal dihalide, and 1,1-dibromopropane, also a geminal dihalide but with primary and secondary carbons, exhibit markedly different behaviors when subjected to nucleophilic attack. The substitution pattern of the bromine atoms significantly influences the preferred reaction pathways, with this compound favoring elimination reactions to form allenes and hydrolysis to propanone, while 1,1-dibromopropane can undergo both substitution and elimination, often leading to a mixture of products including propanal and propyne.

Comparative Data on Reactivity

While specific kinetic data for direct comparison is sparse in the literature, the product distributions from reactions with common nucleophiles provide a clear picture of their differing reactivities.

SubstrateNucleophile/BaseSolventMajor Product(s)Minor Product(s)Reaction Type
This compound Strong, bulky base (e.g., Potassium tert-butoxide)THFAllene (Propadiene)Double E2 Elimination
Aqueous base (e.g., NaOH, H₂O)HeatPropanoneHydrolysis (via SN1-like intermediate)
Sodium EthoxideEthanolPropene, 2-ethoxy-2-bromopropaneE2/SN2
1,1-Dibromopropane Strong base (e.g., NaNH₂)Liquid NH₃PropyneDouble E2 Elimination[1][2]
Aqueous acid (e.g., H₂SO₄, H₂O)HeatPropanalHydrolysis[3]
Sodium EthoxideEthanol1-ethoxy-1-bromopropane, PropeneSN2/E2

Mechanistic Insights and Reaction Pathways

The structural differences between the two isomers dictate the predominant reaction mechanisms.

This compound: A Tertiary Dihalide Analogue

The carbon atom bearing both bromine atoms in this compound is sterically hindered, similar to a tertiary alkyl halide. This steric hindrance disfavors the backside attack required for an S(_N)2 reaction.

  • With Strong, Bulky Bases: Double dehydrohalogenation via an E2 mechanism is the primary pathway, leading to the formation of allene. The strong base abstracts a proton from a methyl group, followed by the elimination of a bromide ion. This process repeats to form the cumulative double bonds of allene.

  • Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form propanone. This reaction likely proceeds through a carbocation-like intermediate after the departure of the first bromide ion, which is then attacked by water. The resulting gem-halohydrin is unstable and rapidly eliminates HBr to form the ketone.[3]

1,1-Dibromopropane: A Primary/Secondary Dihalide Analogue

The carbon atom at the 1-position is a primary carbon, making it more susceptible to S(_N)2 reactions compared to the hindered carbon in this compound.

  • With Strong Bases: Similar to vicinal dihalides, 1,1-dibromopropane undergoes double dehydrohalogenation with strong bases like sodium amide to yield propyne.[1][2] This occurs via two successive E2 eliminations.

  • With Less Hindered Nucleophiles/Bases: A competition between S(_N)2 and E2 reactions is expected. Nucleophilic attack at the primary carbon can lead to substitution products, while abstraction of a proton from the adjacent carbon results in elimination.

  • Hydrolysis: Hydrolysis of 1,1-dibromopropane under acidic or basic conditions yields propanal. The mechanism is analogous to that of this compound, but the initial substitution occurs at the primary carbon, leading to an aldehyde upon elimination of the second bromine.[3]

Experimental Protocols

Key Experiment 1: Elimination Reaction with a Strong Base

Objective: To compare the products of elimination reactions of this compound and 1,1-dibromopropane with a strong base.

Materials:

  • This compound

  • 1,1-dibromopropane

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Gas chromatography-mass spectrometry (GC-MS) for product analysis

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium tert-butoxide (2.2 equivalents) in anhydrous THF.

  • Slowly add either this compound or 1,1-dibromopropane (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and quench with water.

  • Extract the organic products with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Analyze the resulting solution by GC-MS to identify the products. For this compound, the major product is expected to be allene. For 1,1-dibromopropane, the major product is expected to be propyne.

Key Experiment 2: Hydrolysis to Carbonyl Compounds

Objective: To compare the hydrolysis products of this compound and 1,1-dibromopropane.

Materials:

  • This compound

  • 1,1-dibromopropane

  • Aqueous sodium hydroxide (B78521) solution (1 M)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Distillation apparatus

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution for product characterization

Procedure:

  • In a round-bottom flask, mix the dibromopropane (B1216051) (1.0 equivalent) with a 1 M aqueous sodium hydroxide solution (3.0 equivalents).

  • Heat the mixture under reflux for 2 hours.

  • After cooling, set up for distillation to separate the volatile carbonyl product from the reaction mixture.

  • Collect the distillate and add a few drops of 2,4-DNPH solution. The formation of a yellow to red precipitate indicates the presence of an aldehyde or ketone.

  • The derivative from this compound will be the 2,4-dinitrophenylhydrazone of propanone, while the derivative from 1,1-dibromopropane will be that of propanal. The melting points of these derivatives can be used for confirmation.

Visualizing Reaction Pathways

Nucleophilic_Reactions cluster_22 This compound cluster_11 1,1-Dibromopropane 2,2-DBP This compound Propanone Propanone 2,2-DBP->Propanone H2O, Heat Allene Allene 2,2-DBP->Allene Strong Base (e.g., t-BuOK) 1,1-DBP 1,1-Dibromopropane Propanal Propanal 1,1-DBP->Propanal H2O, H+ Propyne Propyne 1,1-DBP->Propyne Strong Base (e.g., NaNH2) Experimental_Workflow Start Select Dibromopropane Isomer Reactant React with Nucleophile/Base Start->Reactant Reaction Reflux/Stir Reactant->Reaction Workup Quench, Extract, Dry Reaction->Workup Analysis GC-MS or Derivatization Workup->Analysis

References

A Comparative Guide to 2,2-Dibromopropane and Carbon Tetrabromide in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of the cyclopropane (B1198618) motif is a cornerstone of modern organic synthesis, lending unique conformational rigidity and electronic properties to molecules of pharmaceutical and agrochemical interest. The choice of the carbene or carbenoid precursor is a critical decision that dictates the efficiency, substrate scope, and stereochemical outcome of the cyclopropanation reaction. This guide provides an in-depth comparison of two gem-dihalogenated reagents, 2,2-dibromopropane and carbon tetrabromide, for the synthesis of gem-dimethyl- and gem-dibromocyclopropanes, respectively. We present a summary of their performance based on available experimental data, detailed experimental protocols, and a mechanistic overview to aid researchers in selecting the appropriate reagent for their synthetic endeavors.

Performance Comparison

The selection between this compound and carbon tetrabromide is primarily dictated by the desired substitution on the cyclopropane ring. This compound serves as a precursor to dimethylcarbene for the synthesis of gem-dimethylcyclopropanes, while carbon tetrabromide, typically in conjunction with a strong base, generates dibromocarbene for the formation of gem-dibromocyclopropanes. The latter can be further functionalized, for instance, by reduction to the parent cyclopropane or by lithium-halogen exchange to generate a cyclopropyl (B3062369) lithium species.

ReagentAlkene SubstrateProductReaction ConditionsYield (%)Reference
This compound Electron-deficient alkenes (e.g., chalcones, α,β-unsaturated esters)gem-DimethylcyclopropanesNaH, DMFGood to Excellent[1]
Allylic Alcoholsgem-Dimethylcyclopropyl carbinolsEt₂Zn, CH₂Cl₂53-96
Carbon Tetrabromide (via Bromoform)3-Methyl-2-buten-1-ol1,1-Dibromo-2,2-dimethyl-3-(hydroxymethyl)cyclopropaneCHBr₃, 40% aq. NaOH, TEBA, CH₂Cl₂, rt70-78[2]
Styrene (B11656)1,1-Dibromo-2-phenylcyclopropaneCBr₄, 50% aq. NaOH, TEBAC, CH₂Cl₂, rtHigh (qualitative)

Reaction Mechanisms

The cyclopropanation reactions with this compound and carbon tetrabromide proceed through the in-situ generation of a reactive carbene species.

This compound: In the presence of a strong base, this compound undergoes α-elimination to form dimethylcarbene. This highly reactive intermediate then undergoes a concerted [2+1] cycloaddition with an alkene to yield the corresponding gem-dimethylcyclopropane. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product.

Carbon Tetrabromide: The generation of dibromocarbene from carbon tetrabromide is typically achieved using a strong base, often under phase-transfer catalysis (PTC) conditions. The hydroxide (B78521) ion deprotonates a haloform present as an impurity or formed in situ (e.g., bromoform (B151600) from the reaction of CBr₄ with hydroxide), generating a trihalomethyl anion. This anion then undergoes α-elimination of a bromide ion to furnish dibromocarbene. The carbene then adds to the alkene in a stereospecific manner.

Cyclopropanation_Mechanisms cluster_0 gem-Dimethylcyclopropanation with this compound cluster_1 gem-Dibromocyclopropanation with Carbon Tetrabromide This compound This compound Dimethylcarbene Dimethylcarbene This compound->Dimethylcarbene  -2 HBr (Base) gem-Dimethylcyclopropane gem-Dimethylcyclopropane Dimethylcarbene->gem-Dimethylcyclopropane Alkene_A Alkene Alkene_A->gem-Dimethylcyclopropane + Carbon Tetrabromide Carbon Tetrabromide Tribromomethyl anion Tribromomethyl anion Carbon Tetrabromide->Tribromomethyl anion  + OH⁻ Dibromocarbene Dibromocarbene Tribromomethyl anion->Dibromocarbene  - Br⁻ gem-Dibromocyclopropane gem-Dibromocyclopropane Dibromocarbene->gem-Dibromocyclopropane Alkene_B Alkene Alkene_B->gem-Dibromocyclopropane +

Caption: Mechanisms of cyclopropanation.

Experimental Protocols

Below are representative experimental protocols for the cyclopropanation of alkenes using this compound and carbon tetrabromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Gem-Dimethylcyclopropanation of an Electron-Deficient Alkene with this compound

This protocol is adapted from procedures for the gem-dimethylcyclopropanation of α,β-unsaturated carbonyl compounds.[1]

Materials:

  • Electron-deficient alkene (e.g., chalcone) (1.0 equiv)

  • This compound (2.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 2.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (2.2 equiv).

  • Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully add anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the electron-deficient alkene (1.0 equiv) and this compound (2.0 equiv) in anhydrous DMF dropwise to the stirred suspension of sodium hydride over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired gem-dimethylcyclopropane.

Protocol 2: Gem-Dibromocyclopropanation of Styrene with Carbon Tetrabromide under Phase-Transfer Catalysis

This protocol is adapted from the Makosza procedure for dihalocyclopropanation.[2]

Materials:

  • Styrene (1.0 equiv)

  • Carbon tetrabromide (1.5 equiv)

  • 50% (w/v) aqueous sodium hydroxide solution

  • Benzyltriethylammonium chloride (TEBAC) (0.05 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add styrene (1.0 equiv), carbon tetrabromide (1.5 equiv), and dichloromethane.

  • Add the benzyltriethylammonium chloride (0.05 equiv) to the solution.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise to the reaction mixture at room temperature. The reaction is often exothermic, and cooling with a water bath may be necessary.

  • Continue to stir the biphasic mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, add deionized water to dissolve the precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1,1-dibromo-2-phenylcyclopropane.

Experimental Workflow

The general workflow for both cyclopropanation reactions involves the setup of the reaction under appropriate conditions, monitoring of the reaction progress, workup to isolate the crude product, and finally, purification.

Experimental_Workflow cluster_workflow General Cyclopropanation Workflow A Reaction Setup (Alkene, Reagent, Solvent, Base/Catalyst) B Reaction Monitoring (TLC, GC) A->B C Workup (Quenching, Extraction, Washing, Drying) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

References

A Comparative Guide to the Synthesis of Gem-Dibromopropanes: Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective formation of gem-dibromopropane moieties is a critical step in the construction of complex molecular architectures. These structural motifs are versatile intermediates, readily transformed into other functional groups such as alkynes, carbonyls, and vinyl bromides. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of gem-dibromopropanes, supported by experimental data and detailed protocols.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the most common methods of synthesizing gem-dibromopropanes, providing a clear comparison of their performance.

MethodStarting MaterialReagentsTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Corey-Fuchs Reaction Aldehydes/KetonesCBr₄, PPh₃70-951-24 h0 to rtWide substrate scope, reliable for forming gem-dibromoolefins from aldehydes.[1][2]Stoichiometric triphenylphosphine (B44618) oxide byproduct can complicate purification.[3]
Appel-type Reaction AldehydesCBr₄, PPh₃High< 15 min - several hrtRapid reaction times under mild conditions.[4]Use of toxic carbon tetrabromide, stoichiometric phosphine (B1218219) oxide byproduct.[5]
Tetrabutylammonium (B224687) Tribromide Aldehydes(n-Bu)₄NBr₃, P(OPh)₃High< 10 minrtVery rapid, mild conditions, and avoids CBr₄.[6][7]Limited data on broad substrate scope compared to more established methods.
Hydrobromination of Alkynes Terminal AlkynesHBr (2 equivalents)Good to ExcellentVariableVariableDirect conversion of alkynes to gem-dibromides.Regioselectivity can be an issue with internal alkynes; potential for side reactions.[8]
From Silylhydrazones Aldehydes/KetonesN-tert-butyldimethylsilylhydrazone, Br₂/Et₃N>95 (for hydrazone)VariablertHigh-yielding formation of the hydrazone precursor, avoids phosphine reagents.Multi-step process, requires preparation of the silylhydrazone intermediate.

I. Synthesis from Carbonyl Compounds

The transformation of aldehydes and ketones into gem-dibromopropanes is a widely utilized and reliable strategy. Several key methodologies have been developed for this purpose.

A. The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a cornerstone for the one-carbon homologation of aldehydes to terminal alkynes, with the initial step being the formation of a gem-dibromoolefin.[2][9] This intermediate can be isolated in high yields.

Reaction Workflow:

CoreyFuchs_Workflow reagents PPh₃, CBr₄ ylide Phosphorus Ylide Formation reagents->ylide aldehyde Aldehyde wittig Wittig-type Reaction aldehyde->wittig ylide->wittig product gem-Dibromoalkene wittig->product

Caption: Workflow for the Corey-Fuchs reaction to form gem-dibromoalkenes.

Experimental Protocol:

To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (B109758) at 0 °C is added carbon tetrabromide (1.0 eq) portionwise. The resulting mixture is stirred for 5-10 minutes, after which a solution of the aldehyde (1.0 eq) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC, typically 1-24 hours). The reaction mixture is then concentrated, and the crude product is purified by column chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired gem-dibromoalkene.[1]

B. Appel-type Reaction for Aldehydes

While the Appel reaction is classically known for converting alcohols to alkyl halides, a similar reagent system (triphenylphosphine and carbon tetrabromide) can efficiently convert aldehydes to gem-dibromoalkenes under mild conditions.[5][10]

Signaling Pathway:

Appel_Pathway PPh3 PPh₃ phosphonium [Ph₃PBr]⁺ CBr₃⁻ PPh3->phosphonium Reacts with CBr4 CBr₄ CBr4->phosphonium intermediate Betaine Intermediate phosphonium->intermediate aldehyde Aldehyde aldehyde->intermediate Nucleophilic attack product gem-Dibromoalkene intermediate->product Elimination byproduct Ph₃PO intermediate->byproduct

Caption: Key intermediates in the Appel-type reaction for gem-dibromoalkene synthesis.

Experimental Protocol:

A solution of an aldehyde (1.0 eq) in a suitable solvent such as dichloromethane is treated with triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq) at room temperature. The reaction is typically stirred for a few hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to separate the gem-dibromoalkene from triphenylphosphine oxide.[4]

C. Rapid Synthesis using Tetrabutylammonium Tribromide

A more recent and highly efficient alternative involves the use of tetrabutylammonium tribromide ((n-Bu)₄NBr₃) and triphenyl phosphite (B83602). This method boasts extremely short reaction times and avoids the use of carbon tetrabromide.[6][7]

Experimental Protocol:

To a stirred solution of an aldehyde (1.0 mmol) and triphenyl phosphite (1.2 mmol) in dichloromethane (5 mL) at room temperature, tetrabutylammonium tribromide (1.2 mmol) is added in one portion. The reaction is typically complete within 10 minutes. The reaction mixture is then directly loaded onto a silica (B1680970) gel column for purification, affording the pure gem-dibromoalkane.[7]

II. Synthesis from Alkynes

The hydrobromination of terminal alkynes provides a direct route to gem-dibromopropanes, following Markovnikov's rule.

Logical Relationship:

Alkyne_Hydrobromination alkyne Terminal Alkyne HBr1 First HBr Addition (Markovnikov) alkyne->HBr1 vinyl_bromide Vinyl Bromide HBr1->vinyl_bromide HBr2 Second HBr Addition (Markovnikov) vinyl_bromide->HBr2 product gem-Dibromopropane HBr2->product

Caption: Stepwise hydrobromination of a terminal alkyne to a gem-dibromopropane.

Experimental Protocol:

A solution of the terminal alkyne in a suitable solvent is treated with two or more equivalents of hydrogen bromide. The HBr can be bubbled through the solution as a gas or added as a solution in acetic acid. The reaction temperature and time are dependent on the substrate's reactivity. After the reaction is complete, the mixture is worked up by washing with an aqueous base to neutralize excess acid, followed by extraction and purification.[8]

III. Synthesis from Hydrazones

The use of N-tert-butyldimethylsilylhydrazones as precursors offers a high-yielding, phosphine-free alternative for the synthesis of gem-dibromides.

Experimental Workflow:

Hydrazone_Workflow carbonyl Aldehyde or Ketone hydrazone_formation Hydrazone Formation carbonyl->hydrazone_formation silylhydrazine t-BuMe₂SiNHNHSiMe₂t-Bu silylhydrazine->hydrazone_formation silylhydrazone N-Silylhydrazone hydrazone_formation->silylhydrazone bromination Bromination (Br₂, Et₃N) silylhydrazone->bromination product gem-Dibromopropane bromination->product

Caption: Two-step synthesis of gem-dibromopropanes via N-silylhydrazones.

Experimental Protocol:

Step 1: Hydrazone Formation: An aldehyde or ketone (1.0 eq) is treated with 1,2-bis(tert-butyldimethylsilyl)hydrazine (1.05 eq) in the presence of a catalytic amount of scandium triflate (0.001 eq) at room temperature. The reaction is typically complete within a few hours, yielding the N-tert-butyldimethylsilylhydrazone, which can often be used in the next step without further purification.

Step 2: Bromination: The crude N-tert-butyldimethylsilylhydrazone is dissolved in a suitable solvent like THF and cooled to -78 °C. A solution of bromine (2.2 eq) in dichloromethane is added dropwise, followed by the addition of triethylamine (B128534) (2.5 eq). The reaction mixture is stirred at low temperature before being warmed to room temperature. The reaction is then quenched, extracted, and the crude product is purified by chromatography.

References

A Comparative Analysis of the Reactivity of 1,2-Dibromopropane and 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Nucleophilic Substitution and Elimination Reactions of Vicinal and Geminal Dibromopropanes

In the realm of organic synthesis, the reactivity of alkyl halides is a cornerstone of molecular construction. Among these, dihalogenated propanes offer unique pathways to a variety of functional groups. This guide provides an objective comparison of the reactivity of 1,2-dibromopropane (B165211) (a vicinal dihalide) and 2,2-dibromopropane (a geminal dihalide), focusing on their behavior in nucleophilic substitution and elimination reactions. This analysis is supported by established mechanistic principles and available experimental data to inform synthetic strategy and reaction design.

Structural and Mechanistic Overview

1,2-Dibromopropane and this compound, while isomeric, exhibit distinct reactivity profiles owing to the different placement of their bromine atoms. 1,2-Dibromopropane possesses one primary and one secondary bromine atom, whereas this compound has two bromine atoms attached to the same secondary carbon. This structural variance significantly influences their susceptibility to nucleophilic attack and base-induced elimination.

The primary reaction pathways for these compounds are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The competition between these two pathways is dictated by several factors, including the strength and steric hindrance of the nucleophile/base, the solvent, and the temperature.

Elimination Reactions: A Comparative Look

Elimination reactions, particularly dehydrobromination, are prominent for both isomers. However, the nature of the products and the relative ease of these reactions differ.

1,2-Dibromopropane: As a vicinal dihalide, 1,2-dibromopropane can undergo a double dehydrobromination to yield propyne (B1212725), especially in the presence of a very strong base like sodium amide (NaNH₂).[1] With a less potent base, such as potassium hydroxide (B78521) (KOH) in ethanol (B145695), the reaction typically proceeds via a single elimination to form a mixture of isomeric bromoalkenes.[2][3][4] The initial elimination can involve the removal of a proton from either the primary or the methyl carbon, leading to different products.

This compound: This geminal dihalide also undergoes double dehydrobromination to form propyne when treated with a strong base. The initial elimination product is a vinylic halide.

Generally, vicinal dihalides are considered more reactive towards elimination reactions than their geminal counterparts. This is attributed to the stereoelectronic requirement for an anti-periplanar arrangement of the departing hydrogen and halogen atoms in the E2 transition state, which is often more readily achieved in vicinal dihalides.

Product Distribution in Elimination Reactions

The regioselectivity of the initial elimination from 1,2-dibromopropane with a base like alcoholic KOH can lead to a mixture of products. The abstraction of a proton from the C1 carbon would yield 2-bromo-1-propene, while abstraction from the C3 (methyl) carbon would lead to (Z)- and (E)-1-bromo-1-propene.

ReactantReagentMajor ProductsMinor Products
1,2-DibromopropaneAlcoholic KOHMixture of 1-bromo-1-propene (B1584524) and 2-bromo-1-propene
This compoundAlcoholic KOH2-bromo-1-propene
1,2-DibromopropaneNaNH₂ (strong base)Propyne
This compoundNaNH₂ (strong base)Propyne

Table 1: Qualitative Product Distribution in Elimination Reactions

Nucleophilic Substitution vs. Elimination (SN2 vs. E2) Competition

For both 1,2- and this compound, the secondary carbon bearing a bromine atom is a site for potential SN2 and E2 reactions. The outcome of this competition is highly dependent on the nature of the attacking species.

  • Strong, non-hindered nucleophiles will favor the SN2 pathway.

  • Strong, sterically hindered bases will favor the E2 pathway.

For instance, the reaction of 2-bromopropane (B125204) (a model for the secondary bromide) with sodium ethoxide in ethanol shows a significant kinetic isotope effect, where the reaction is 6.7 times faster than with 2-bromo-1-deuteriopropane.[5][6] This indicates that the C-H bond is broken in the rate-determining step, which is characteristic of an E2 mechanism.[5]

sn2_vs_e2_competition cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products RBr 1,2-Dibromopropane or This compound Strong_Base Strong, Sterically Hindered Base RBr->Strong_Base Favors Strong_Nucleophile Strong, Unhindered Nucleophile RBr->Strong_Nucleophile Favors Base Base / Nucleophile E2_Product Elimination Product (Alkene/Alkyne) Strong_Base->E2_Product Leads to SN2_Product Substitution Product (Alcohol/Ether, etc.) Strong_Nucleophile->SN2_Product Leads to

Caption: Competition between E2 and SN2 pathways.

Experimental Protocols

Dehydrobromination of 1,2-Dibromopropane with Alcoholic Potassium Hydroxide

Objective: To synthesize a mixture of bromoalkenes from 1,2-dibromopropane via an E2 elimination reaction.

Materials:

  • 1,2-dibromopropane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve a known amount of potassium hydroxide in ethanol with gentle warming.

  • Cool the solution to room temperature and add 1,2-dibromopropane dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a specified period.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract the organic layer.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent and purify the product mixture by distillation.

  • Analyze the product distribution using gas chromatography-mass spectrometry (GC-MS).

Dehydrobromination of 2-bromopropane with Alcoholic Potassium Hydroxide (Model for this compound)

Objective: To synthesize propene from 2-bromopropane via an E2 elimination reaction.

Materials:

  • 2-bromopropane

  • Concentrated solution of potassium hydroxide in ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas collection apparatus

Procedure:

  • Place a concentrated solution of potassium hydroxide in ethanol into a round-bottom flask.[7][8]

  • Add 2-bromopropane to the flask.

  • Heat the mixture under reflux.[7][8]

  • The gaseous product, propene, will pass through the condenser and can be collected over water or in a gas syringe.[7][8]

  • The remaining reaction mixture in the flask will contain any substitution products and unreacted starting materials.[7][8]

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants Mix Dibromopropane and Alcoholic KOH in Round-Bottom Flask Reflux Heat under Reflux Reactants->Reflux Quench Cool and Quench with Water Reflux->Quench Extract Extract Organic Layer Quench->Extract Wash Wash and Dry Organic Layer Extract->Wash Purify Purify by Distillation Wash->Purify Analyze Analyze Products (GC-MS) Purify->Analyze

Caption: General experimental workflow for dehydrobromination.

Conclusion

The reactivity of 1,2-dibromopropane and this compound is a nuanced interplay of their structural differences and the reaction conditions employed. While both can serve as precursors to alkynes via double elimination, their behavior with less potent bases and under conditions favoring substitution can vary. 1,2-dibromopropane, as a vicinal dihalide, generally exhibits higher reactivity in elimination reactions. A thorough understanding of the factors governing the SN2/E2 competition is paramount for selectively achieving the desired synthetic outcome. The provided experimental frameworks offer a starting point for the systematic investigation and comparison of these two important synthetic intermediates.

References

A Comparative Guide to Brominating Agents: N-Bromosuccinimide (NBS) vs. 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of bromine atoms is a cornerstone of synthetic chemistry. The choice of a brominating agent is critical, directly influencing reaction efficiency, selectivity, and the viability of a synthetic route. This guide provides a comprehensive comparison of the widely-used N-Bromosuccinimide (NBS) and the alternative, 2,2-dibromopropane, for bromination reactions, supported by available experimental data and mechanistic insights.

At a Glance: Key Differences

While both N-bromosuccinimide and this compound contain bromine, their reactivity and utility as brominating agents differ significantly. NBS is a well-established and versatile reagent, particularly for allylic and benzylic brominations, proceeding through a free-radical chain mechanism. In contrast, extensive literature searches reveal a lack of evidence for the use of this compound as a standard brominating agent for these transformations. This guide will primarily focus on the well-documented efficacy of NBS and highlight the absence of comparable data for this compound.

N-Bromosuccinimide (NBS): The Reagent of Choice for Selective Bromination

N-Bromosuccinimide is a crystalline, easy-to-handle solid, making it a safer and more convenient alternative to liquid bromine.[1] Its primary application lies in the selective bromination of positions allylic to double bonds and benzylic to aromatic rings, a reaction known as the Wohl-Ziegler bromination.[2][3][4]

The key to the success of NBS is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[1][5][6] This is crucial for favoring the desired radical substitution reaction over competing electrophilic addition of bromine to double bonds.[1][5][6][7]

Quantitative Data Presentation: Performance of NBS in Bromination Reactions
SubstrateProductReaction ConditionsYield (%)Reference
Cyclohexene3-BromocyclohexeneNBS, benzoyl peroxide, CCl₄, reflux80-87General representation of Wohl-Ziegler reaction
TolueneBenzyl bromideNBS, AIBN, CCl₄, refluxHighGeneral representation of benzylic bromination
2-Heptene4-Bromo-2-hepteneNBS, benzoyl peroxide, CCl₄, reflux (2h)Not specified, but effective[2]
Methoxyimino-o-tolyl-acetic acid methyl ester(E/Z)-methyl 2-(methoxyimino)-2-(2-(bromomethyl)phenyl)acetateNBS, AIBN, o-dichlorobenzene, 80°C (8h)Not specified, but effective[2]
Experimental Protocol: Wohl-Ziegler Bromination of 2-Heptene

The following protocol is a representative example of an allylic bromination using NBS.[2]

Materials:

  • 2-Heptene (0.41 mole)

  • N-Bromosuccinimide (NBS) (0.27 mole)

  • Benzoyl peroxide (0.2 g)

  • Carbon tetrachloride (CCl₄) (250 mL)

  • Nitrogen gas supply

  • 500-mL round-bottomed flask

  • Stirrer

  • Reflux condenser

  • Filtration apparatus

  • Claisen flask for distillation

Procedure:

  • In a 500-mL round-bottomed flask equipped with a stirrer, nitrogen inlet, and reflux condenser, combine 40 g (0.41 mole) of 2-heptene, 48.1 g (0.27 mole) of N-bromosuccinimide, 0.2 g of benzoyl peroxide, and 250 mL of carbon tetrachloride.

  • Stir the reaction mixture and heat under reflux in a nitrogen atmosphere for 2 hours.

  • After the reaction is complete (indicated by the solid succinimide (B58015) floating to the surface), cool the mixture and remove the succinimide by suction filtration.

  • Wash the collected succinimide twice with 15-mL portions of carbon tetrachloride and combine the washings with the filtrate.

  • Transfer the carbon tetrachloride solution to a 500-mL Claisen flask fitted with a packed distillation column.

  • Distill the solvent and then the product to obtain 4-bromo-2-heptene.

This compound: An Unconventional Choice

Despite being a bromine-containing compound, there is a notable absence of scientific literature demonstrating the use of this compound as a reagent for the bromination of alkanes, or at allylic or benzylic positions. Searches for its application in this context have not yielded any established protocols or experimental data. The primary literature on this compound focuses on its physical and chemical properties, and its synthesis, rather than its utility as a brominating agent.

Theoretically, for this compound to act as a free-radical brominating agent, the carbon-bromine bond would need to undergo homolytic cleavage to generate bromine radicals. While this is possible under initiation conditions (e.g., UV light or heat), the subsequent propagation steps and the overall efficiency of such a process are not documented.

Mechanistic Insights

N-Bromosuccinimide (NBS) Bromination Pathway

The mechanism of NBS bromination is a well-understood free-radical chain reaction.[5][7][8]

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Radical Initiator (e.g., AIBN, hν) Br2 Br₂ (trace) Initiator->Br2 homolysis Br_rad 2 Br• Br2->Br_rad Alkane Allylic/Benzylic Substrate (R-H) Br_rad->Alkane HBr HBr Alkyl_rad Allylic/Benzylic Radical (R•) Alkane->Alkyl_rad H abstraction by Br• Product Brominated Product (R-Br) Alkyl_rad->Product reaction with Br₂ NBS NBS HBr->NBS reacts with Succinimide Succinimide NBS->Succinimide Br2_regen Br₂ NBS->Br2_regen Br2_regen->Br_rad regenerates Br• Rad_Rad Radical + Radical Non_Rad Non-Radical Species Rad_Rad->Non_Rad

Caption: Free-radical mechanism of NBS bromination.

The key feature of this mechanism is the regeneration of a low concentration of Br₂ through the reaction of HBr with NBS, which sustains the propagation cycle while minimizing unwanted side reactions.[5][7]

Hypothetical this compound Bromination Pathway

A hypothetical free-radical bromination using this compound would likely proceed as follows:

DBP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle DBP This compound DBP_rad CH₃-C•(Br)-CH₃ + Br• DBP->DBP_rad homolysis (hν) DBP->DBP_rad regenerates radical Product Brominated Product (R-Br) Alkane Substrate (R-H) DBP_rad->Alkane HBr HBr Alkyl_rad Radical (R•) Alkane->Alkyl_rad H abstraction by Br• Alkyl_rad->DBP Br abstraction from this compound

Caption: Hypothetical mechanism for bromination with this compound.

It is important to emphasize that this is a theoretical pathway, and its efficiency and selectivity are not supported by experimental evidence in the reviewed literature.

Experimental Workflow Comparison

The general workflow for a typical bromination reaction highlights the practical differences between using a solid reagent like NBS and a liquid like this compound would be.

Workflow cluster_NBS NBS Bromination cluster_DBP Hypothetical this compound Bromination NBS_Start Combine Substrate, NBS (solid), Initiator, and Solvent NBS_Reaction Heat to Reflux NBS_Start->NBS_Reaction NBS_Workup Cool and Filter Succinimide NBS_Reaction->NBS_Workup NBS_Purify Purify by Distillation or Crystallization NBS_Workup->NBS_Purify DBP_Start Combine Substrate, this compound (liquid), and Solvent DBP_Reaction Initiate with UV light or Heat DBP_Start->DBP_Reaction DBP_Workup Quench and Wash DBP_Reaction->DBP_Workup DBP_Purify Purify by Distillation DBP_Workup->DBP_Purify

References

A Spectroscopic Showdown: Unmasking the Isomers of 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2,2-dibromopropane and its structural isomers—1,1-dibromopropane, 1,2-dibromopropane, and 1,3-dibromopropane—reveals distinct fingerprints for each molecule. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers in chemical identification and drug development.

The subtle shifts in atomic arrangement between these four C₃H₆Br₂ isomers give rise to unique spectral characteristics. Understanding these differences is crucial for accurate identification and characterization in a laboratory setting. This guide presents a side-by-side comparison of their spectroscopic data, supported by experimental protocols and a visualization of their structural relationships.

Isomeric Relationships

The four isomers of dibromopropane (B1216051) share the same molecular formula but differ in the placement of the two bromine atoms on the propane (B168953) chain. This structural divergence is the foundation of their distinct spectroscopic behaviors.

isomers Isomers of Dibromopropane (C3H6Br2) C3H6Br2 C3H6Br2 This compound This compound C3H6Br2->this compound 1,1-dibromopropane 1,1-dibromopropane C3H6Br2->1,1-dibromopropane 1,2-dibromopropane 1,2-dibromopropane C3H6Br2->1,2-dibromopropane 1,3-dibromopropane 1,3-dibromopropane C3H6Br2->1,3-dibromopropane

A diagram illustrating the isomeric relationship of the four dibromopropane compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra provide a clear distinction between the isomers based on the chemical shifts, splitting patterns, and integration of the proton signals.

CompoundChemical Shift (δ) ppmSplitting PatternIntegrationAssignment
This compound 2.44Singlet6H2 x CH₃
1,1-dibromopropane 5.89Triplet1HCHBr₂
2.53Sextet2HCH₂
1.15Triplet3HCH₃
1,2-dibromopropane 4.25Sextet1HCHBr
3.70Doublet of doublets1HCH₂Br (diastereotopic)
3.59Doublet of doublets1HCH₂Br (diastereotopic)
1.83Doublet3HCH₃
1,3-dibromopropane 3.58Triplet4H2 x CH₂Br
2.37Quintet2HCH₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The number of unique carbon environments, reflected in the number of signals in the ¹³C NMR spectrum, serves as a primary differentiator for the isomers.

CompoundChemical Shift (δ) ppmAssignment
This compound 51.5CBr₂
36.32 x CH₃
1,1-dibromopropane 49.3CHBr₂
36.9CH₂
13.9CH₃
1,2-dibromopropane 48.9CHBr
41.5CH₂Br
27.2CH₃
1,3-dibromopropane 34.7CH₂
31.42 x CH₂Br

Infrared (IR) Spectroscopy

The IR spectra highlight characteristic vibrations of the C-Br bonds, along with C-H stretching and bending frequencies.

CompoundMajor Absorption Bands (cm⁻¹)Assignment
This compound 2980, 2920, 1450, 1380, 1100, 650C-H stretch, C-H bend, C-C stretch, C-Br stretch
1,1-dibromopropane 2970, 2930, 1450, 1380, 1250, 680, 590C-H stretch, C-H bend, C-C stretch, C-Br stretch
1,2-dibromopropane 2970, 2920, 1440, 1250, 660, 560C-H stretch, C-H bend, C-C stretch, C-Br stretch
1,3-dibromopropane 2960, 1430, 1280, 1220, 640, 550C-H stretch, C-H bend, C-C stretch, C-Br stretch

Mass Spectrometry (MS)

The mass spectra of the dibromopropane isomers exhibit characteristic fragmentation patterns, although they all share the same molecular ion peaks. The presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance results in a characteristic M, M+2, and M+4 pattern for fragments containing two bromine atoms.

CompoundMolecular Ion (m/z)Major Fragment Ions (m/z)
This compound 199, 201, 203121, 119 (M-Br)⁺, 41 (C₃H₅)⁺
1,1-dibromopropane 199, 201, 203121, 119 (M-Br)⁺, 41 (C₃H₅)⁺
1,2-dibromopropane 199, 201, 203121, 119 (M-Br)⁺, 41 (C₃H₅)⁺
1,3-dibromopropane 199, 201, 203121, 119 (M-Br)⁺, 41 (C₃H₅)⁺

Experimental Protocols

The following provides a general overview of the experimental methodologies used to acquire the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample was dissolved in a deuterated solvent (typically CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a magnetic field strength of at least 300 MHz for protons.

  • Data Acquisition: Standard pulse sequences were used. For ¹H NMR, the spectral width was set to encompass the expected chemical shift range, and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling was employed to simplify the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to acquire the spectra.

  • Data Acquisition: The spectra were typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: The volatile liquid samples were introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct injection.

  • Ionization: Electron ionization (EI) was used, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Thin Film Thin Film on Salt Plates (for IR) Sample->Thin Film Vaporization Vaporization (for MS) Sample->Vaporization NMR NMR Dissolution->NMR IR IR Thin Film->IR MS MS Vaporization->MS NMR_Data Chemical Shifts, Splitting Patterns, Integration NMR->NMR_Data IR_Data Absorption Bands (cm-1) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z), Fragmentation Pattern MS->MS_Data Structure_ID Structure Identification NMR_Data->Structure_ID IR_Data->Structure_ID MS_Data->Structure_ID

A flowchart of the general experimental workflow for spectroscopic analysis.

A Comparative Analysis of Carbene Precursors: 2,2-Dibromopropane versus Diazo Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Synthetic and Medicinal Chemistry

The generation of carbenes, highly reactive intermediates featuring a neutral divalent carbon atom, is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, most notably cyclopropanes. The choice of the carbene precursor is critical, dictating the reaction's scope, efficiency, safety, and scalability. This guide provides a detailed comparative analysis of two major classes of carbene precursors: gem-dihalides, represented by 2,2-dibromopropane, and the widely used diazo compounds.

Carbene Generation Pathways

The method of carbene generation is fundamentally different for these two precursors. This compound, a source of dimethylcarbene, typically requires a reductive metal-catalyzed pathway. In contrast, diazo compounds offer greater versatility, generating carbenes through thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition.

G cluster_dibromo This compound cluster_diazo Diazo Compounds DBP This compound Carbenoid Metal Carbenoid (e.g., Co-Carbene) DBP->Carbenoid + Metal (e.g., Co) + Reductant (e.g., Zn) Carbene Carbene (R₂C:) Carbenoid->Carbene Diazo Diazo Compound (R₂CN₂) MetalCarbene Metal Carbene (e.g., Rh-Carbene) Diazo->MetalCarbene Metal Catalyst (e.g., Rh₂(OAc)₄) FreeCarbene Free Carbene Diazo->FreeCarbene Heat (Δ) or Light (hν) MetalCarbene->Carbene FreeCarbene->Carbene Product Cyclopropane (B1198618) Carbene->Product + Alkene

Performance Comparison: A Data-Driven Analysis

The performance of a carbene precursor is evaluated based on its reactivity, substrate scope, safety, and operational simplicity. While both this compound and diazo compounds are effective, they exhibit significant differences in these key areas.

Reactivity and Substrate Scope

Diazo compounds are exceptionally versatile. A wide variety of diazo reagents, such as ethyl diazoacetate (EDA) and dimethyl diazomalonate, can be synthesized, allowing for the generation of diverse carbenes (e.g., acceptor, donor-acceptor carbenes). [1]These are compatible with a broad range of alkenes, including electron-rich, electron-poor, and unactivated systems, often proceeding with high efficiency under mild conditions catalyzed by metals like rhodium, copper, or palladium. [1][2]For instance, rhodium(II)-catalyzed reactions of ethyl diazoacetate with fatty acid esters can achieve nearly quantitative yields. [1] This compound is primarily a precursor for a single species: dimethylcarbene. Its application has been demonstrated in cobalt-catalyzed systems for the dimethylcyclopropanation of 1,3-dienes and moderately activated monoalkenes. [3][4]While effective for creating gem-dimethylcyclopropanes—a common motif in natural products—its scope is inherently more limited than the vast array of transformations accessible with diazo compounds. [3]

Quantitative Data Summary

The following tables summarize representative experimental data for cyclopropanation reactions using both types of precursors.

Table 1: Cyclopropanation with 2,2-Dihalopropane Analogs (Data represents cobalt-catalyzed reactions using Me₂CCl₂ as the isopropylidene source and Zn as the reductant, which serves as a close analog for this compound systems) [3]

Substrate (Alkene) Catalyst System Yield (%)
Isoprene [²⁻ᵗ⁻BuPDI]CoBr₂ (10 mol%) 89
1,3-Pentadiene [²⁻ᵗ⁻BuPDI]CoBr₂ (10 mol%) 78
2,4-Hexadiene [²⁻ᵗ⁻BuPDI]CoBr₂ (10 mol%) 81
Cyclopentene [²⁻ᵗ⁻BuPDI]CoBr₂ (10 mol%) 87

| 5H-Dibenz[b,f]azepine | [²⁻ᵗ⁻BuPDI]CoBr₂ (10 mol%) | 95 |

Table 2: Cyclopropanation with Ethyl Diazoacetate (EDA)

Substrate (Alkene)Catalyst SystemYield (%)Reference
StyreneRh₂(OAc)₄ (1 mol%)94%[5]
Methyl OleateRh₂(OAc)₄ (1 mol%)>99%[1]
Ethyl AcrylateRh₂(S-TCPTAD)₄ (0.2 mol%)78%[6]
(E)-ChalconeCu(acac)₂ (cat.) + SulfideHigh Yield[7]
2-Bromo-1-phenylethan-1-oneRu(II)-Pheox (2 mol%)97%[8]
Stability, Handling, and Safety

This is a critical point of differentiation.

This compound is a relatively stable liquid. [9]Its primary hazards are associated with its properties as a halogenated organic compound: it is a skin, eye, and respiratory irritant. [9][10]Standard laboratory precautions for handling such materials are sufficient.

Diazo compounds , in stark contrast, are notoriously hazardous and represent a significant operational risk, often limiting their use on an industrial scale. [11][12]* Instability: Many diazo compounds are thermally unstable and can decompose exothermically and, in some cases, explosively. [11][13]DSC analysis shows decomposition onset temperatures ranging from 75–160 °C. [11]* Sensitivity: They can be sensitive to shock, friction, and strong acids. [13][14]* Toxicity: Simple diazoalkanes like diazomethane (B1218177) are highly toxic and carcinogenic. Due to these risks, diazo compounds must be handled with extreme care, often in solution and behind a blast shield, and their synthesis and use require rigorous safety protocols. [11][12]

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Dimethylcyclopropanation of a 1,3-Diene using a Dichloro-Analog of this compound

This procedure is adapted from the cobalt-catalyzed dimethylcyclopropanation reported by Werth and Uyeda. [3][15]

  • Catalyst Preparation: In a nitrogen-filled glovebox, an oven-dried 4 mL vial is charged with the cobalt-PDI complex (e.g., [²⁻ᵗ⁻BuPDI]CoBr₂, 0.014 mmol, 0.1 equiv), zinc powder (0.28 mmol, 2.0 equiv), and anhydrous THF (1 mL).

  • Reaction Mixture: To the stirred catalyst suspension, the 1,3-diene substrate (0.14 mmol, 1.0 equiv), 2,2-dichloropropane (B165471) (0.28 mmol, 2.0 equiv), and a solution of ZnBr₂ (0.14 mmol, 1.0 equiv) in THF are added.

  • Reaction: The vial is sealed and the mixture is stirred vigorously at room temperature (22 °C) for 24 hours.

  • Work-up: The reaction is quenched by the addition of 1 M HCl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the gem-dimethylated vinylcyclopropane.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

This protocol is a representative procedure for metal-catalyzed reactions with diazo compounds. [16]

  • Reaction Setup: A flame-dried Schlenk flask is charged with rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄, 0.01 mmol, 0.5 mol%) and anhydrous dichloromethane (B109758) (5 mL) under an argon atmosphere.

  • Substrate Addition: Styrene (2.0 mmol, 1.0 equiv) is added to the purple catalyst solution.

  • EDA Addition: A solution of ethyl diazoacetate (EDA, 2.2 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL) is prepared. This solution is added dropwise to the reaction flask over a period of 4-6 hours using a syringe pump. Caution: Slow addition is crucial to maintain a low concentration of the diazo compound and prevent dimerization and potential hazards.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC until the starting material is consumed.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the cyclopropane product.

G Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Catalyst and Alkene Substrate Setup->Reagents Precursor 3. Slow Addition of Carbene Precursor (e.g., via Syringe Pump for Diazo) Reagents->Precursor Reaction 4. Stir at Defined Temperature & Time Precursor->Reaction Monitor 5. Monitor Progress (TLC / GC) Reaction->Monitor Quench 6. Quench Reaction Monitor->Quench Workup 7. Aqueous Work-up & Extraction Quench->Workup Purify 8. Dry & Concentrate Organic Phase Workup->Purify Product 9. Purify by Chromatography Purify->Product

Fig. 2: A typical workflow for carbene-mediated reactions.

Conclusion and Recommendations

The choice between this compound and diazo compounds as carbene precursors is a classic trade-off between versatility and safety.

Diazo compounds are the preferred choice for methodological diversity and broad substrate applicability. Their well-established reactivity with a range of catalysts allows for the synthesis of a vast library of cyclopropanes and other products derived from carbene insertion reactions. [11][17]However, their inherent instability and potential for explosive decomposition demand rigorous safety precautions and specialized handling, making them less suitable for large-scale industrial processes. [12][13] This compound offers a safer, more stable alternative for the specific synthesis of gem-dimethylcyclopropanes. [3]While its substrate scope is narrower, it avoids the significant hazards associated with diazo reagents. For projects where the target is specifically a dimethylcyclopropane, precursors like this compound or its analogs represent a more practical and scalable option.

For the research scientist, diazo compounds remain an invaluable tool for exploring novel chemical space. For the drug development professional focused on process safety and scalability, a gem-dihalide precursor like this compound is a more prudent choice when the desired dimethylcarbene chemistry aligns with the project goals.

References

The Enduring Utility of 2,2-Dibromopropane in Specialized Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. This guide provides a comparative analysis of 2,2-dibromopropane, a versatile building block, showcasing its advantages in specific synthetic routes, particularly in the formation of gem-dimethylcyclopropanes and allenes. Its performance is compared with contemporary alternatives, supported by experimental data to inform strategic synthetic planning.

The gem-dimethyl motif is a privileged structural element in medicinal chemistry, often imparting enhanced potency, metabolic stability, and improved pharmacokinetic profiles to bioactive molecules. This compound serves as a valuable precursor for the installation of this crucial group, primarily through the synthesis of gem-dimethylcyclopropanes.

Comparison of gem-Dimethylcyclopropanation Methods

One of the primary applications of this compound is in the synthesis of gem-dimethylcyclopropanes. The classical approach involves the reaction of this compound with an alkene in the presence of an organolithium reagent, typically methyllithium (B1224462). This method, pioneered by Skattebøl and based on the principles of the Doering-LaFlamme reaction, offers a straightforward route to these valuable structures.

However, several alternative methods for gem-dimethylcyclopropanation have since been developed. A notable modern alternative is the use of sulfoxonium ylides, such as triisopropylsulfoxonium tetrafluoroborate. Another powerful technique is the transition metal-catalyzed Simmons-Smith type reaction. The following table provides a comparative overview of these methods.

MethodReagentsTypical SubstrateTypical Yield (%)Key AdvantagesKey Disadvantages
This compound/Methyllithium This compound, MethyllithiumUnactivated Alkenes50-70%Cost-effective, readily available starting materials.Requires cryogenic temperatures, use of pyrophoric organolithium reagents.
Triisopropylsulfoxonium Tetrafluoroborate Triisopropylsulfoxonium tetrafluoroborate, NaHElectron-deficient Alkenes70-90%Milder reaction conditions, high yields for activated systems.Reagent is not as commercially available and is more expensive.
Cobalt-Catalyzed Simmons-Smith 2,2-Dichloropropane or 2,2-diiodopropane, Zinc, Cobalt catalyst1,3-Dienes, Strained Alkenes75-95%High yields and regioselectivity, catalytic in transition metal.Requires a specific catalyst, may not be suitable for all alkene types.

Experimental Protocols

gem-Dimethylcyclopropanation of Cyclohexene (B86901) using this compound and Methyllithium (Skattebøl Method)

This protocol is adapted from the work of L. Skattebøl.

Materials:

  • This compound

  • Cyclohexene

  • Methyllithium (in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of cyclohexene (1.0 eq) and this compound (1.5 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of methyllithium (1.6 M in diethyl ether, 2.2 eq) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight.

  • The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford the gem-dimethylcyclopropanated product.

Doering-LaFlamme Allene (B1206475) Synthesis from a gem-Dibromocyclopropane

This protocol outlines the second stage of the Doering-LaFlamme synthesis, where a gem-dibromocyclopropane (which can be synthesized from an alkene and dibromocarbene) is converted to an allene.

Materials:

  • 1,1-Dibromo-2,2-dimethylcyclopropane (or other gem-dibromocyclopropane)

  • Methyllithium (in diethyl ether)

  • Anhydrous diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the 1,1-dibromocyclopropane (B14071962) derivative (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried flask under a nitrogen atmosphere.

  • The solution is cooled to -78 °C.

  • A solution of methyllithium (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to avoid evaporation of the volatile allene.

  • Further purification can be achieved by preparative gas chromatography or careful distillation.

Logical Workflow for Allene Synthesis

The Doering-LaFlamme allene synthesis is a two-step process. The first step involves the formation of a gem-dihalocyclopropane, which can be achieved using various methods, including the reaction of an alkene with bromoform (B151600) and a strong base. The subsequent reaction with an organolithium reagent, as detailed above, leads to the allene.

Doering_LaFlamme_Workflow Alkene Alkene gem_Dibromocyclopropane gem-Dibromocyclopropane Alkene->gem_Dibromocyclopropane + Dibromocarbene Dibromocarbene Dibromocarbene (from Bromoform + Base) Allene Allene gem_Dibromocyclopropane->Allene + Organolithium (Skattebøl Rearrangement) Organolithium Organolithium (e.g., Methyllithium)

Caption: Workflow of the Doering-LaFlamme Allene Synthesis.

Signaling Pathway of Carbene Intermediate to Allene

The key transformation in the second step of the Doering-LaFlamme synthesis is the Skattebøl rearrangement. This involves the formation of a carbene intermediate from the gem-dihalocyclopropane, which then undergoes a rearrangement to form the allene.

Skattebol_Rearrangement gem_Dihalocyclopropane gem-Dihalocyclopropane Lithium_Halogen_Exchange Lithium-Halogen Exchange gem_Dihalocyclopropane->Lithium_Halogen_Exchange + Organolithium Organolithium Organolithium Alpha_Elimination α-Elimination Lithium_Halogen_Exchange->Alpha_Elimination Carbene_Intermediate Carbene Intermediate Alpha_Elimination->Carbene_Intermediate Rearrangement Electrocyclic Ring Opening Carbene_Intermediate->Rearrangement Allene Allene Rearrangement->Allene

Caption: Mechanism of the Skattebøl Rearrangement.

Conclusion

This compound remains a highly relevant and cost-effective reagent for the installation of the gem-dimethyl group, particularly in the synthesis of gem-dimethylcyclopropanes and subsequent conversion to allenes via the Skattebøl rearrangement. While modern alternatives may offer milder conditions or higher yields for specific substrates, the classical approach using this compound provides a robust and accessible method for a range of synthetic applications. The choice of reagent and methodology should be guided by the specific requirements of the target molecule, including substrate reactivity, desired scale, and economic considerations. This guide provides the necessary comparative data and protocols to assist researchers in making informed decisions for their synthetic strategies.

A Comparative Guide to the Synthesis of 2,2-Dibromopropane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2,2-Dibromopropane, a valuable building block in organic synthesis, can be prepared through various methods, each with its own set of advantages and disadvantages. This guide provides a detailed cost-benefit analysis of the most common and effective synthesis routes to this compound, supported by experimental data and protocols to aid in the selection of the most suitable method for your laboratory's needs.

Executive Summary

This guide evaluates two primary methods for the synthesis of this compound: the hydrobromination of propyne (B1212725) and the bromination of acetone (B3395972). The analysis reveals that while the propyne-based method is a direct and high-yielding route, the high cost and handling challenges associated with propyne gas may make it less practical for some laboratories. The acetone-based method, utilizing more readily available and less expensive starting materials, presents a viable and cost-effective alternative, although it may involve more complex reaction workups.

Method 1: Hydrobromination of Propyne

The reaction of propyne with two equivalents of hydrogen bromide (HBr) is a classic and straightforward method for the synthesis of this compound. The reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, which dictates that the bromine atoms will add to the more substituted carbon atom of the triple bond.

Experimental Protocol

A stream of propyne gas is bubbled through a solution of excess hydrogen bromide in a suitable solvent, such as acetic acid or a non-polar organic solvent, at a controlled temperature. The reaction is typically carried out at low temperatures (0-10 °C) to minimize side reactions. After the reaction is complete, the mixture is washed with a basic solution to neutralize excess acid, followed by extraction and purification of the product by distillation. While specific yield data can vary depending on the exact reaction conditions, literature precedents suggest that high yields (often exceeding 80-90%) are achievable with this method.

Cost Analysis

The primary cost driver for this method is the starting material, propyne. As a gas, it requires specialized handling and storage in lecture bottles or cylinders, which can be expensive. The cost of hydrogen bromide is comparatively lower.

Safety and Environmental Considerations

Propyne is a highly flammable gas and can form explosive mixtures with air.[1][2] It requires careful handling in a well-ventilated fume hood, away from ignition sources. Hydrogen bromide is a corrosive and toxic gas that can cause severe respiratory and skin burns.[3][4][5] Proper personal protective equipment (PPE) is essential when working with HBr. Environmentally, the release of unreacted propyne, a volatile organic compound (VOC), should be minimized.[3] Hydrogen bromide spills can lead to acidification of the local environment.[4]

Method 2: Bromination of Acetone

An alternative and often more practical approach for the synthesis of this compound involves the reaction of acetone with a brominating agent, typically a combination of phosphorus tribromide (PBr₃) and bromine, or phosphorus pentabromide (PBr₅). This reaction converts the ketone carbonyl group into a geminal dibromide.

Experimental Protocol

In a typical procedure, acetone is treated with phosphorus tribromide and elemental bromine in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride. The reaction is often carried out at or below room temperature. The reaction mixture is then carefully quenched with water or an aqueous basic solution. The organic layer is separated, washed, dried, and the product is isolated by distillation. A similar procedure using phosphorus pentabromide in a non-protic solvent can also be employed to achieve the same transformation.[6] Yields for this type of reaction can be moderate to good, generally in the range of 60-80%, depending on the specific conditions and reagents used.

Cost Analysis

The starting materials for this method, acetone, phosphorus tribromide, and bromine, are all common laboratory reagents and are significantly less expensive than propyne. This makes the acetone-based route a more cost-effective option for large-scale synthesis.

Safety and Environmental Considerations

Phosphorus tribromide is a corrosive and water-reactive liquid that releases toxic and corrosive hydrogen bromide gas upon contact with moisture.[7][8][9] It should be handled with extreme care in a fume hood. Bromine is also a highly corrosive and toxic substance. Acetone is a flammable solvent. The environmental impact is primarily associated with the use of halogenated solvents and the disposal of phosphorus-containing byproducts.

Quantitative Data Summary

ParameterMethod 1: Hydrobromination of PropyneMethod 2: Bromination of Acetone
Starting Materials Propyne, Hydrogen BromideAcetone, Phosphorus Tribromide, Bromine (or PBr₅)
Typical Yield >80%60-80%
Relative Cost of Starting Materials HighLow to Moderate
Key Safety Hazards Flammable and explosive gas (propyne), Corrosive and toxic gas (HBr)[1][2][3][4][5]Corrosive and water-reactive liquid (PBr₃), Corrosive and toxic liquid (Bromine)[7][8][9]
Key Environmental Concerns VOC emissions (propyne), Acidification from HBr[3][4]Halogenated solvent waste, Phosphorus byproducts

Logical Relationship of Synthesis Methods

Caption: Overview of the two main synthetic routes to this compound.

Conclusion

The choice between the hydrobromination of propyne and the bromination of acetone for the synthesis of this compound will ultimately depend on the specific needs and resources of the laboratory. For applications where high yield and a direct route are critical, and the cost and handling of propyne are manageable, the hydrobromination method is an excellent choice. However, for more cost-sensitive projects or for laboratories not equipped to handle flammable gases, the bromination of acetone provides a practical and efficient alternative. By carefully considering the cost, yield, safety, and environmental factors outlined in this guide, researchers can make an informed decision to best suit their synthetic objectives.

References

A Comparative Guide to Purity Validation of 2,2-dibromopropane by Quantitative NMR (qNMR) and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical research, chemical synthesis, and drug development, the precise determination of a compound's purity is of paramount importance. For a reagent like 2,2-dibromopropane, a key intermediate in various organic syntheses, ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. Detailed experimental protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method.

Introduction to Purity Assessment Techniques

The choice of an analytical technique for purity determination depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

  • Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate and absolute purity determination by co-dissolving the analyte with a certified internal standard of known purity and concentration.[2][3]

  • Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[4] For a volatile liquid like this compound, GC, particularly with a Flame Ionization Detector (GC-FID), is a widely used method for purity assessment, often cited in commercial product specifications.[5] Purity is typically determined by the area percent method, where the peak area of the analyte is compared to the total area of all detected peaks.[4]

  • High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive.[4] While this compound is volatile, HPLC with a UV detector can be employed for its purity analysis, especially for detecting non-volatile impurities.[6] Similar to GC, purity is often calculated using the area percent method.[4]

Experimental Protocols

Method 1: Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified purity ≥ 99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Analytical balance (readability ± 0.01 mg)

  • Volumetric flasks and pipettes

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of Chloroform-d.

    • Vortex the solution to ensure complete dissolution and transfer it to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 s for quantitative analysis to ensure full relaxation).[7]

    • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest).[7]

    • Spectral Width (sw): 0-12 ppm.

    • Acquisition Time (aq): ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply a line broadening factor of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of this compound (the singlet at approximately 2.4 ppm corresponding to the six methyl protons) and a signal from the internal standard (the singlet at approximately 6.3 ppm corresponding to the two olefinic protons of maleic acid).

    • The purity of this compound (Purity_analyte) is calculated using the following equation:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by area percent normalization.

Materials:

Instrumentation:

  • Gas Chromatograph with FID detector

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C, hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • The purity is determined by area normalization. The peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.[4]

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity of this compound by area percent normalization.

Materials:

  • This compound sample

  • Mobile Phase: Acetonitrile and Water (HPLC grade)

  • Vials with septa

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC-UV Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Similar to GC-FID, the purity is determined by the area percent method, where the peak area of the main analyte is compared to the total area of all peaks.[4]

Quantitative Data Summary

The following table presents illustrative data from the analysis of a single batch of this compound using the described methods.

ParameterqNMRGC-FIDHPLC-UV
Purity (%) 98.5 ± 0.299.299.5
Precision (%RSD) < 1%< 2%< 2%
Major Impurity Detected 1,2-dibromopropaneUnidentified volatile impurityUnidentified non-volatile impurity
Limit of Detection (LOD) ~0.1 mol%Low ppm~10 ppm
Limit of Quantitation (LOQ) ~0.3 mol%~10 ppm~50 ppm

Note: Data are for illustrative purposes only and may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualizations

Experimental and Logical Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Purity integration->calculation

Workflow for qNMR Purity Assessment.

Method_Comparison_Workflow cluster_qnmr qNMR Pathway cluster_gc GC-FID Pathway cluster_hplc HPLC-UV Pathway start Purity Validation of this compound qnmr_prep Prepare Sample with Internal Standard start->qnmr_prep gc_prep Prepare Diluted Sample start->gc_prep hplc_prep Prepare Diluted Sample start->hplc_prep qnmr_acq Acquire ¹H NMR Spectrum qnmr_prep->qnmr_acq qnmr_calc Absolute Purity Calculation qnmr_acq->qnmr_calc result Comparative Purity Assessment qnmr_calc->result gc_acq Inject and Run GC-FID gc_prep->gc_acq gc_calc Area Percent Purity gc_acq->gc_calc gc_calc->result hplc_acq Inject and Run HPLC-UV hplc_prep->hplc_acq hplc_calc Area Percent Purity hplc_acq->hplc_calc hplc_calc->result

Comparison of Analytical Pathways.

Comparison and Conclusion

The choice between qNMR, GC-FID, and HPLC-UV for the purity assessment of this compound depends on the specific analytical needs.

  • qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific this compound reference standard, making it a primary and highly accurate method.[1] It is also non-destructive, allowing for sample recovery. However, it may have a higher limit of detection compared to chromatographic techniques and requires access to an NMR spectrometer.

  • GC-FID is a robust and sensitive method for volatile compounds like this compound and is often the industry standard for such molecules.[5] It provides excellent separation of volatile impurities. The main limitation is that it is a relative method, and accurate quantification of impurities requires their identification and the determination of their response factors, or the assumption of equal response factors for all components.

  • HPLC-UV is a versatile technique that can detect a wider range of impurities, including non-volatile ones that would be missed by GC. However, this compound has a weak UV chromophore, which may limit the sensitivity of the method. Like GC, it is a relative method based on area percentages.

References

A Researcher's Guide to Cross-Referencing Spectral Data of 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for 2,2-dibromopropane from various established databases, alongside standardized experimental protocols for data acquisition. This will aid in the verification of experimental results and ensure the reliability of compound identification.

Comparison of Spectral Data for this compound

The following tables summarize the key spectral data for this compound as found in prominent public databases. This allows for a quick and objective comparison of reported values.

Table 1: ¹H NMR Spectral Data

Database/SourceSolventChemical Shift (δ) ppmMultiplicity
PubChem (Sigma-Aldrich)CDCl₃2.22s
ChemicalBookNot specifiedNot specifiedNot specified
SDBSCDCl₃2.223s

Table 2: ¹³C NMR Spectral Data

Database/SourceSolventChemical Shift (δ) ppm
PubChem (Wiley-VCH)CDCl₃33.7, 47.9
ChemicalBookNot specifiedNot specified
SDBSCDCl₃33.7, 47.9

Table 3: IR Spectral Data (Key Peaks)

Database/SourceTechniqueWavenumber (cm⁻¹)Assignment
PubChem (Bio-Rad)ATR-Neat2980, 2920, 1380, 1150, 690C-H stretch, C-H bend, C-Br stretch
NIST Chemistry WebBookNot specifiedNot specifiedNot specified
SDBSLiquid Film2988, 2932, 1383, 1153, 694C-H stretch, C-H bend, C-Br stretch

Table 4: Mass Spectrometry Data (Key Fragments)

Database/SourceIonization Methodm/zRelative Intensity
NIST Chemistry WebBookElectron Ionization121, 123, 41100, 98, 80
ChemicalBookNot specifiedNot specifiedNot specified
SDBSElectron Ionization121, 123, 41100, 98, 80

Experimental Protocols

To ensure reproducibility and consistency, the following detailed methodologies are recommended for acquiring spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16.

      • Relaxation Delay: 5 seconds.

      • Pulse Width: 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: -10 to 220 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

    • Sample Preparation: Apply a small drop of neat this compound directly onto the ATR crystal.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16.

  • Liquid Film IR:

    • Instrument: FTIR spectrometer.

    • Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-MS:

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Sample Introduction: Inject a dilute solution of this compound (e.g., 1 mg/mL in dichloromethane) into the GC.

    • GC Conditions:

      • Column: Standard non-polar column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Conditions:

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 35-300.

      • Scan Speed: 1000 amu/s.

Logical Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for researchers to follow when cross-referencing experimentally acquired spectral data with database entries.

Spectral_Data_Cross_Referencing cluster_experiment Experimental Data Acquisition cluster_database Database Cross-Referencing Acquire_NMR Acquire NMR Spectra (¹H, ¹³C) Process_Data Process and Analyze Experimental Data Acquire_NMR->Process_Data Acquire_IR Acquire IR Spectrum Acquire_IR->Process_Data Acquire_MS Acquire Mass Spectrum Acquire_MS->Process_Data Search_NIST Search NIST WebBook Compare_Data Compare Experimental Data with Database Entries Search_NIST->Compare_Data Search_PubChem Search PubChem Search_PubChem->Compare_Data Search_SDBS Search SDBS Search_SDBS->Compare_Data Search_Other Search Other Databases (e.g., ChemicalBook) Search_Other->Compare_Data Process_Data->Compare_Data Conclusion Confirm/Identify Compound or Troubleshoot Discrepancies Compare_Data->Conclusion

Caption: Workflow for spectral data acquisition and cross-referencing.

Is 2,2-dibromopropane a more effective precursor than 1,3-dibromopropane for cyclopropanation?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of cyclopropane (B1198618) rings is a critical tool for modifying molecular architecture and enhancing pharmaceutical properties. The choice of precursor is paramount to the success of this endeavor. This guide provides an objective comparison of 2,2-dibromopropane and 1,3-dibromopropane (B121459) as precursors for cyclopropanation, detailing their distinct applications, reaction efficiencies, and experimental protocols.

At the outset, it is crucial to understand that this compound and 1,3-dibromopropane are not interchangeable reagents for cyclopropanation. They participate in fundamentally different types of reactions to produce distinct classes of cyclopropane products. 1,3-Dibromopropane is primarily used for the synthesis of the parent, unsubstituted cyclopropane ring through an intramolecular cyclization. In contrast, this compound serves as a precursor for the generation of a dimethylcarbene or a related carbenoid species, which then undergoes an intermolecular reaction with an alkene to form a gem-dimethyl-substituted cyclopropane.

Performance Comparison and Applications

The effectiveness of each precursor is best evaluated within the context of its specific application.

1,3-Dibromopropane is the classic choice for generating the simple cyclopropane molecule via an intramolecular Wurtz-type reaction. This method is well-established and effective for creating the unsubstituted three-membered ring. The reaction is typically promoted by a reducing agent like sodium or zinc.[1] While historically significant, the scope of this reaction is largely limited to the synthesis of the parent cyclopropane.

This compound , on the other hand, is a precursor for gem-dimethylcyclopropanation, a reaction of broader synthetic utility for modifying complex molecules. Traditional methods for this transformation, such as the Simmons-Smith reaction with diiodomethane, can be expensive. Recent advancements have demonstrated that this compound (or the more reactive 2,2-dichloropropane) can be effectively used in a cobalt-catalyzed variant of the Simmons-Smith reaction.[1][2] This catalytic method shows excellent yields and regioselectivity for the dimethylcyclopropanation of 1,3-dienes and moderately activated monoalkenes, which are challenging substrates for traditional zinc carbenoid reagents.[1]

Data Presentation

The following tables summarize the quantitative data for cyclopropanation reactions using 1,3-dibromopropane and this compound, highlighting the different substrates and resulting products.

Table 1: Cyclopropanation using 1,3-Dibromopropane (Intramolecular Wurtz Reaction)

SubstrateProductReagentsYield (%)Reference
1,3-DibromopropaneCyclopropaneZn, Ethanol (B145695)Not specified, but effective[3]
1,3-DibromopropaneCyclopropaneNaNot specified, but effective[1]
1,3-Dibromo-1-phenylpropanePhenylcyclopropaneZn dust, EthanolNot specified, general procedure[4]

Table 2: gem-Dimethylcyclopropanation using 2,2-Dihalopropane Precursors (Intermolecular Reaction)

Substrate (Alkene)Product (gem-Dimethylcyclopropane)ReagentsYield (%)Reference
Isoprene1,1-Dimethyl-2-isopropenylcyclopropane[2-tBuPDI]CoBr2, Zn, ZnBr2, Me2CCl2, THF93[1]
Myrcene1,1-Dimethyl-2-(4-methylpent-3-en-1-yl)-2-vinylcyclopropane[2-tBuPDI]CoBr2, Zn, ZnBr2, Me2CCl2, THF98[1]
Cyclopentene6,6-Dimethylbicyclo[3.1.0]hexane[2-tBuPDI]CoBr2, Zn, ZnBr2, Me2CCl2, THF87[1]
Styrene1,1-Dimethyl-2-phenylcyclopropaneCo(II)-porphyrin catalyst, dimethyltosylhydrazoneGood yields[5]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropane from 1,3-Dibromopropane (Hass Cyclopropane Process)

This protocol describes a modification of the Freund reaction using zinc dust and a high-boiling solvent.[3]

Materials:

  • 1,3-Dibromopropane

  • Zinc dust

  • Ethanol (anhydrous)

  • Sodium iodide (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of zinc dust in anhydrous ethanol is prepared.

  • A catalytic amount of sodium iodide is added to the suspension.

  • 1,3-Dibromopropane is added dropwise to the stirred suspension.

  • The reaction mixture is heated to reflux to accelerate the reaction rate.

  • The reaction progress can be monitored by the consumption of the starting material using gas chromatography.

  • Upon completion, the gaseous cyclopropane product is collected, and the remaining reaction mixture is worked up to remove zinc salts.

Protocol 2: Cobalt-Catalyzed gem-Dimethylcyclopropanation of an Alkene

This protocol is adapted from the general procedure for the cobalt-catalyzed reductive dimethylcyclopropanation of 1,3-dienes and activated alkenes.[1]

Materials:

  • Alkene (e.g., cyclopentene, 1.0 equiv)

  • [2-tBuPDI]CoBr2 catalyst (10 mol%)

  • Zinc powder (2.0 equiv)

  • Zinc bromide (1.0 equiv)

  • 2,2-Dichloropropane (Me2CCl2) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen atmosphere glovebox

Procedure:

  • Inside a nitrogen-filled glovebox, a 2-dram vial is charged with [2-tBuPDI]CoBr2 (9.0 mg, 0.014 mmol, 10 mol%), the alkene (0.14 mmol, 1.0 equiv), zinc powder (18 mg, 0.28 mmol, 2.0 equiv), zinc bromide (31 mg, 0.14 mmol, 1.0 equiv), and anhydrous THF (1.0 mL).

  • The mixture is stirred at room temperature for approximately 15 minutes, during which the color should change to a deep violet, indicating the formation of the reduced cobalt catalyst.

  • 2,2-Dichloropropane (31.6 mg, 0.28 mmol, 2.0 equiv) is added to the reaction mixture.

  • The vial is sealed and the mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC analysis.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Reaction Mechanisms and Workflows

The distinct applications of this compound and 1,3-dibromopropane stem from their different reaction mechanisms.

1,3-Dibromopropane: Intramolecular Cyclization

The formation of cyclopropane from 1,3-dibromopropane proceeds via an intramolecular Wurtz-type coupling. The metal (zinc or sodium) acts as a reducing agent, leading to the formation of a carbanionic or radical intermediate which then undergoes an intramolecular nucleophilic substitution to displace the second bromide and form the cyclopropane ring.

G cluster_0 Intramolecular Wurtz Cyclization start 1,3-Dibromopropane intermediate Organometallic Intermediate (Carbanion/Radical) start->intermediate + Metal product Cyclopropane intermediate->product Intramolecular Nucleophilic Attack metal Zn or Na G cluster_1 Cobalt-Catalyzed gem-Dimethylcyclopropanation start_alkene Alkene carbenoid Cobalt-Carbenoid Intermediate start_dibromo 2,2-Dihalopropane start_dibromo->carbenoid Activation catalyst Co(II) Catalyst + Zn product gem-Dimethylcyclopropane carbenoid->product Intermolecular Addition

References

Safety Operating Guide

Proper Disposal of 2,2-Dibromopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance on the proper disposal procedures for 2,2-Dibromopropane (CAS No. 594-16-1), a halogenated hydrocarbon. Adherence to these protocols is crucial for the safety of laboratory personnel and to ensure environmental compliance. This information is intended for researchers, scientists, and drug development professionals who handle this chemical.

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, proper handling and disposal are paramount to minimize health risks and environmental contamination.

Immediate Safety Precautions & Spill Response

In the event of a spill or leak, immediate action is required to mitigate risks.

  • Evacuation: Evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated to disperse vapors.

  • Ignition Sources: Remove all sources of ignition as a precautionary measure.[3][4]

  • Containment: For a small spill, absorb the material with an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[3][4] Do not use combustible materials like sawdust.

  • Collection: Collect the absorbed material and spilled chemical into a suitable, closed container for disposal.[2][3] Use non-sparking tools if there is any risk of flammability.[3]

  • Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the appropriate PPE.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following personal protective equipment:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1]
Hand Protection Chemical-impermeable gloves (e.g., Viton®). Always inspect gloves prior to use.[4]
Body Protection A lab coat, and for larger quantities or significant risk of splashing, chemical-resistant clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4]

Disposal Operational Plan

The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal facility. On-site chemical neutralization is not recommended due to the potential for hazardous reactions and byproducts.

Waste Characterization & Segregation

This compound is a halogenated organic waste .[6] It is critical to segregate it from non-halogenated organic waste streams.[5][6] Mixing these waste types can lead to dangerous reactions and significantly increase disposal costs.

Detailed Protocol for Waste Collection and Packaging

This protocol outlines the step-by-step procedure for the safe collection and packaging of this compound waste for professional disposal.

Materials:

  • Designated hazardous waste container (glass or polyethylene) with a screw cap.[7]

  • "Hazardous Waste" label.

  • Secondary containment bin.

  • Appropriate PPE (see table above).

Procedure:

  • Container Preparation:

    • Select a clean, dry waste container that is compatible with this compound.

    • Affix a "Hazardous Waste" label to the container.

    • Place the container in a secondary containment bin in a designated satellite accumulation area.

  • Waste Transfer:

    • Conduct all waste transfers in a chemical fume hood to minimize inhalation exposure.

    • Carefully pour the this compound waste into the designated container, avoiding splashes.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

  • Container Sealing and Labeling:

    • Securely close the container cap.[2]

    • On the hazardous waste label, clearly write the full chemical name ("this compound") and any other components of the waste stream with their approximate concentrations.

  • Storage:

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

Disposal Method: Incineration

The primary method for the disposal of halogenated hydrocarbons is high-temperature incineration.[6] This process destroys the organic molecule. For halogenated waste, specific conditions are required to ensure complete destruction and to manage hazardous byproducts like hydrogen halides.

ParameterRecommended Value
Operating Temperature 982 to 1204°C (1800 to 2200°F)[9]
Minimum Temperature At least 1100°C if the waste contains >1% halogenated organic substances.[6]
Residence Time Approximately 1.0 to 2.0 seconds.[1][9]
Post-treatment An acid gas scrubber is necessary to remove resulting hydrochloric acid (HCl) and other acidic gases.[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Identification & Segregation cluster_2 Collection & Storage Protocol cluster_3 Final Disposal start Generate this compound Waste identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated Waste identify->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Secondary Containment in Designated Area collect->store contact_ehs Contact EHS or Licensed Disposal Vendor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup incinerate High-Temperature Incineration with Acid Gas Scrubbing pickup->incinerate end_process Disposal Complete incinerate->end_process

References

Personal protective equipment for handling 2,2-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2-Dibromopropane

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Summary and Safety Data

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] The following table summarizes key safety and physical property data.

Property Value Source
Molecular Formula C3H6Br2[2]
Molecular Weight 201.89 g/mol [2]
Appearance Light yellow liquid[1]
Boiling Point 114 °C / 237.2 °F @ 740 mmHg[1]
Flash Point > 110 °C / > 230 °F[1]
Specific Gravity 1.780[1]
GHS Hazard Class Acute toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Corrosion/Irritation - Category 2; Serious Eye Damage/Eye Irritation - Category 2; Specific target organ toxicity (single exposure) - Category 3[1]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE.

Protection Type Specification Standard
Eye/Face Protection Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Chemical-resistant gloves (e.g., butyl rubber), protective clothing to prevent skin exposureEN374
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) if exposure limits are exceeded or irritation is experienced.OSHA 29 CFR 1910.134 or European Standard EN 149
Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Ground and bond all containers and receiving equipment to prevent static discharge. Use only non-sparking tools.[3][4]

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1] Do not breathe mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][5]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Emergency Procedures
Exposure Type First-Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[1]
Skin Contact Immediately wash with plenty of soap and water while removing all contaminated clothing and shoes.[1] Get medical attention.[1]
Eye Contact Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[1] Get medical attention.[1]
Ingestion Do NOT induce vomiting.[3] Call a poison center or doctor/physician if you feel unwell.[1]
Spill and Disposal Plan

1. Spill Response:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[3][5]

  • Ventilate the area.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with inert, non-combustible material such as sand, silica (B1680970) gel, or earth.[5][6]

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

2. Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][6]

  • Waste is classified as hazardous.[6] Disposal must be in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter the environment.[1]

Workflow for Safe Handling of this compound

cluster_ppe Constant Requirement cluster_eng Environment prep Preparation handling Handling prep->handling Proceed with caution storage Storage handling->storage After use spill Spill handling->spill If spill occurs emergency Emergency Procedures handling->emergency If exposure occurs disposal Disposal storage->disposal For waste spill->disposal Contain and collect ppe Wear Appropriate PPE ppe->handling eng_controls Use Engineering Controls eng_controls->prep

References

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2,2-Dibromopropane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.